molecular formula C63H112O35 B025662 Trimethyl-beta-cyclodextrin CAS No. 55216-11-0

Trimethyl-beta-cyclodextrin

货号: B025662
CAS 编号: 55216-11-0
分子量: 1429.5 g/mol
InChI 键: DSDAICPXUXPBCC-MWDJDSKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimethyl-beta-cyclodextrin (TM-β-CD), also known as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, is a methylated derivative of native β-cyclodextrin. This chemically modified cyclic oligosaccharide features a hydrophobic internal cavity and a hydrophilic exterior, engineered to exhibit significantly enhanced solubility in both water and organic solvents compared to its native counterpart. This property makes it an exceptionally versatile agent for forming inclusion complexes with a wide range of poorly soluble guest molecules. In pharmaceutical and biochemical research, TM-β-CD is primarily valued for two key applications. First, it is widely used as a powerful solubility enhancer for hydrophobic drugs, improving their aqueous solubility, stability, and bioavailability for in vitro and in vivo studies. Second, it serves as a critical tool for manipulating cellular cholesterol; TM-β-CD selectively and efficiently extracts cholesterol from plasma membranes, making it indispensable for studying lipid raft function, membrane dynamics, and cholesterol-dependent cellular processes. Beyond life sciences, this compound finds utility in various chemical applications. It functions as a chiral selector in chromatographic separations, a supramolecular catalyst for green chemistry reactions such as the synthesis of cyclic carbonates from CO₂, and a material for fabricating advanced smart materials. Its role in enhancing the solubility and stability of compounds also extends to the food and cosmetic industries. Key Research Applications: Drug Delivery & Formulation: Enhances the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients. Membrane Biology: Selectively extracts cholesterol to disrupt lipid rafts and study cholesterol-related pathways. Catalysis: Serves as a green catalyst or catalyst component in synthetic organic chemistry. Separation Science: Acts as a chiral stationary phase or additive for the enantiomeric separation of complex mixtures. Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDAICPXUXPBCC-MWDJDSKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H112O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55216-11-0
Record name Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055216110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-TRI-O-METHYL-BETA-CYCLODEXTRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317745Y683
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Trimethyl-beta-cyclodextrin Inclusion Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism governing the formation of inclusion complexes with Trimethyl-beta-cyclodextrin (TMe-β-CD). TMe-β-CD, a derivative of β-cyclodextrin, offers enhanced solubility and unique complexation properties due to the methylation of its hydroxyl groups. This document details the fundamental driving forces, thermodynamics, and structural changes involved in the formation of these complexes, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Inclusion Complex Formation

The formation of an inclusion complex between a host molecule, TMe-β-CD, and a guest molecule is a dynamic equilibrium process driven by a series of non-covalent interactions. The unique toroidal structure of TMe-β-CD, featuring a hydrophobic inner cavity and a more hydrophilic exterior, is central to its ability to encapsulate guest molecules.

The primary driving forces for complexation include:

  • Hydrophobic Interactions: This is often considered the most significant driving force. The TMe-β-CD cavity is lined with hydrogen atoms and ether-like oxygen atoms, creating a non-polar, hydrophobic environment. In an aqueous solution, energetically unfavorable interactions between water molecules and the hydrophobic guest molecule are minimized when the guest is encapsulated within the cyclodextrin (B1172386) cavity. This release of "high-energy" water molecules from the cavity into the bulk solvent is an entropically favorable process.

  • Van der Waals Forces: Once the guest molecule is positioned within the cavity, weak, short-range van der Waals interactions (dipole-dipole, dipole-induced dipole, and London dispersion forces) contribute to the stability of the inclusion complex. The "goodness of fit" between the guest molecule and the TMe-β-CD cavity is crucial for maximizing these interactions.

  • Hydrogen Bonding: While the interior of the TMe-β-CD cavity is hydrophobic, the methylation of the hydroxyl groups at the rims can still participate in hydrogen bonding with suitable guest molecules. These interactions can further stabilize the complex, particularly for guests with hydrogen bond donor or acceptor moieties.

  • Release of Conformational Strain: The uncomplexed TMe-β-CD molecule in an aqueous environment may possess some degree of conformational strain. The inclusion of a guest molecule can lead to a more stable, lower-energy conformation of the TMe-β-CD, thus contributing to the overall driving force of complexation.

The methylation of the hydroxyl groups in TMe-β-CD, as compared to native β-cyclodextrin, enhances its solubility and can lead to stronger binding with certain guest molecules. This is attributed to the increased hydrophobicity of the cavity and altered hydrogen bonding capabilities at the rims.

Thermodynamics of Complexation

The formation of a TMe-β-CD inclusion complex is a thermodynamically driven process. The stability of the complex is quantified by the binding constant (K_a), and the process is characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters are related by the fundamental equation:

ΔG = ΔH - TΔS = -RTln(K_a)

  • Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous complexation process. The magnitude of ΔG reflects the stability of the inclusion complex.

  • Enthalpy Change (ΔH): A negative ΔH (exothermic process) suggests that the formation of van der Waals forces and hydrogen bonds between the host and guest is energetically favorable. A positive ΔH (endothermic process) can occur if the energy required to desolvate the guest and the cyclodextrin cavity is greater than the energy released from the host-guest interactions.

  • Entropy Change (ΔS): A positive ΔS is often the primary driving force for inclusion complexation in aqueous solutions. It is largely attributed to the release of ordered water molecules from the TMe-β-CD cavity and from the surface of the guest molecule. A negative ΔS can occur if the loss of conformational freedom of the host and guest upon complexation outweighs the entropy gain from the release of water molecules.

Studies on methylated β-cyclodextrins have shown that methylation often leads to an increase in both ΔH and ΔS upon complexation.[1] The enthalpic penalty of desolvation is often compensated by a significant entropic gain, a phenomenon known as enthalpy-entropy compensation.[2]

Guest MoleculeCyclodextrin DerivativeK_a (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Stoichiometry (n)Reference
PhenolHeptakis(2,6-di-O-methyl)-β-CD (DM-β-CD)--21.88---[3]
Dexamethasone PhosphateRandomly Methylated β-CD (RMBCD)3.6 x 10³-20.08-47.70-27.620.6 (2:1 host:guest)[4]
Prednisolone PhosphateRandomly Methylated β-CD (RMBCD)1.2 x 10³-17.57-46.86-29.29-[4]
Nefopam Hydrochlorideβ-CD heptaphosphoramidate*---54.39--[4]
FlurbiprofenMethyl-β-cyclodextrin16856---1:1[5]

Note: While not TMe-β-CD, this derivative provides insight into modified β-cyclodextrin interactions.

Experimental Protocols for Characterization

Several analytical techniques are employed to study the formation and characterize the properties of TMe-β-CD inclusion complexes.

ITC is a powerful technique that directly measures the heat released or absorbed during the binding interaction, allowing for the simultaneous determination of the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n) of the complexation. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Detailed Methodology:

  • Sample Preparation:

    • Prepare solutions of TMe-β-CD and the guest molecule in the same, precisely matched buffer to minimize heats of dilution.[6]

    • Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles.[7]

    • Accurately determine the concentrations of both the TMe-β-CD and guest molecule solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Set the stirring speed (e.g., 750 rpm).[8]

    • Equilibrate the instrument to the desired temperature.

  • Titration:

    • Load the TMe-β-CD solution into the sample cell (typically 5-50 µM).[6]

    • Load the guest molecule solution into the injection syringe (typically 10-20 times the concentration of the TMe-β-CD solution).[7]

    • Perform a series of small, sequential injections of the guest solution into the TMe-β-CD solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to TMe-β-CD.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K_a, ΔH, and n).

NMR spectroscopy provides detailed information about the structure of the inclusion complex in solution, including the orientation of the guest molecule within the TMe-β-CD cavity and the specific host-guest interactions.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a series of solutions in a suitable deuterated solvent (e.g., D₂O) containing a fixed concentration of the guest molecule and varying concentrations of TMe-β-CD.

    • Alternatively, for 2D NMR experiments like ROESY, prepare a sample with a specific molar ratio of host and guest.

  • ¹H NMR Titration:

    • Acquire ¹H NMR spectra for each sample.

    • Monitor the chemical shift changes of the protons of both the TMe-β-CD and the guest molecule.

    • Protons of the guest molecule that are located inside the TMe-β-CD cavity will typically show a significant change in chemical shift upon complexation.[9]

    • The inner protons of the TMe-β-CD (H-3 and H-5) are also sensitive to the inclusion of a guest molecule.[9]

    • Plot the change in chemical shift (Δδ) against the TMe-β-CD concentration and fit the data to a binding isotherm to determine the binding constant and the stoichiometry of the complex.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Acquire a 2D ROESY spectrum of a TMe-β-CD/guest complex solution.

    • The presence of cross-peaks between the protons of the TMe-β-CD (particularly the inner H-3 and H-5 protons) and the protons of the guest molecule provides direct evidence of the formation of an inclusion complex and reveals the spatial proximity of these protons, thus indicating the geometry of the complex.[4]

Phase solubility studies are used to determine the stoichiometry of the complex and its apparent stability constant (K_st) by measuring the increase in the solubility of a poorly water-soluble guest molecule as a function of the TMe-β-CD concentration.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a series of aqueous solutions with increasing concentrations of TMe-β-CD.

    • Add an excess amount of the poorly soluble guest molecule to each TMe-β-CD solution.[10]

  • Equilibration:

    • Shake the vials at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[10]

  • Analysis:

    • After equilibration, filter the solutions to remove the undissolved guest molecule.

    • Determine the concentration of the dissolved guest molecule in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Interpretation:

    • Plot the concentration of the dissolved guest molecule against the concentration of TMe-β-CD.

    • The resulting phase solubility diagram can be classified according to Higuchi and Connors.[11] A-type diagrams, which show a linear increase in guest solubility with increasing cyclodextrin concentration, are common for 1:1 complexes.

    • The slope of the linear portion of the A_L-type diagram can be used to calculate the apparent stability constant (K_st).[12]

Visualizations

Inclusion_Mechanism cluster_initial Initial State (Aqueous Solution) cluster_final Final State (Inclusion Complex) cluster_forces Driving Forces Host TMe-β-CD (with cavity water) Complex TMe-β-CD-Guest Inclusion Complex Host->Complex Guest Encapsulation Guest Guest Molecule (hydrophobic) Guest->Complex Water Bulk Water ReleasedWater Released Water Water->ReleasedWater Entropy Gain F1 Hydrophobic Interactions Complex->F1 F2 Van der Waals Forces Complex->F2 F3 Hydrogen Bonding Complex->F3 F4 Release of Conformational Strain Complex->F4

Caption: The formation of a TMe-β-CD inclusion complex is a thermodynamically favorable process driven by multiple non-covalent interactions.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_Host Prepare TMe-β-CD Solution in matched buffer Load_Host Load TMe-β-CD into sample cell Prep_Host->Load_Host Prep_Guest Prepare Guest Solution in matched buffer Load_Guest Load Guest into injection syringe Prep_Guest->Load_Guest Degas Degas both solutions Degas->Load_Host Degas->Load_Guest Titrate Perform sequential injections of Guest into Host Load_Host->Titrate Load_Guest->Titrate Measure Measure heat change per injection Titrate->Measure Integrate Integrate heat peaks Measure->Integrate Plot Plot heat change vs. molar ratio Integrate->Plot Fit Fit binding isotherm to a model Plot->Fit Results Determine Ka, ΔH, n, ΔG, and ΔS Fit->Results

Caption: A streamlined workflow for determining the thermodynamic parameters of TMe-β-CD inclusion complex formation using ITC.

Phase_Solubility_Workflow start Start prep_cd Prepare aqueous solutions of TMe-β-CD at various concentrations start->prep_cd add_guest Add excess solid guest to each solution prep_cd->add_guest equilibrate Equilibrate samples (e.g., 24-72h shaking) add_guest->equilibrate filter Filter to remove undissolved guest equilibrate->filter analyze Analyze guest concentration in the filtrate (e.g., UV-Vis) filter->analyze plot Plot [Guest] vs. [TMe-β-CD] analyze->plot diagram_type Classify Phase Solubility Diagram plot->diagram_type calc_const Calculate Stability Constant (Kst) and Stoichiometry diagram_type->calc_const A-type end End calc_const->end

Caption: A logical progression for determining the stoichiometry and stability constant of a TMe-β-CD inclusion complex via phase solubility analysis.

References

A Technical Guide to Trimethyl-beta-cyclodextrin: Properties and Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch.[1] Composed of α-(1,4) linked glucopyranose subunits, their unique toroidal structure features a hydrophilic exterior and a hydrophobic inner cavity. This architecture allows them to form non-covalent "host-guest" inclusion complexes with a wide variety of poorly soluble molecules, making them invaluable excipients in the pharmaceutical industry.[2][3]

The most common native cyclodextrin, beta-cyclodextrin (B164692) (β-CD), is composed of seven glucose units. While its cavity size is suitable for encapsulating many drug molecules, its application is often hampered by relatively low aqueous solubility (~1.85 g/100 mL), a result of a rigid structure stabilized by intramolecular hydrogen bonding.[4][5] To overcome this limitation, chemical modification of the hydroxyl groups is employed.

Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, commonly known as trimethyl-beta-cyclodextrin (TMB-β-CD), is a derivative where all 21 hydroxyl groups of β-CD have been methylated. This modification disrupts the intramolecular hydrogen bonding, significantly enhancing its aqueous solubility and modifying its complexation characteristics. This guide provides an in-depth overview of the core properties, aqueous solubility, synthesis, and characterization of TMB-β-CD for professionals in research and drug development.

Core Physicochemical Properties

TMB-β-CD is a well-defined, single-isomer derivative, unlike many other methylated cyclodextrins which are often random mixtures.[6] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Synonyms Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, TRIMEB[7][8]
CAS Number 55216-11-0[9]
Molecular Formula C₆₃H₁₁₂O₃₅[9]
Molecular Weight 1429.5 g/mol [9]
Appearance White to off-white crystalline powder[10]
Melting Point 170-178 °C[11]
Optical Rotation +155.0 to +165.0 deg (c=1, CHCl₃)[10]
Structure Seven α-1,4-linked 2,3,6-tri-O-methyl-D-glucopyranose units[7]

Aqueous Solubility and Dissolution

The primary advantage of TMB-β-CD over its parent molecule is its significantly increased solubility in water. Methylation of the hydroxyl groups breaks the intramolecular hydrogen bond network that limits the solubility of native β-CD.[5]

However, the dissolution of methylated cyclodextrins in water is an exothermic process. This results in an unusual inverse relationship between solubility and temperature; TMB-β-CD is more soluble in cold water than in hot water. This property can be utilized during purification processes.

SolventSolubility (at 25 °C unless noted)Reference(s)
Water 31 g / 100 mL (31%)[4]
Methanol Soluble[12]
Dimethylformamide (DMF) Soluble[12]
Acetone Insoluble[12]
Chloroform (B151607) Insoluble[12]

Synthesis and Purification

The synthesis of TMB-β-CD involves the exhaustive methylation of all primary and secondary hydroxyl groups of β-cyclodextrin. A common and effective method utilizes a strong base and a methylating agent in an anhydrous organic solvent.

Experimental Protocol: Per-methylation of β-Cyclodextrin

This protocol is adapted from a standard laboratory procedure for synthesizing TMB-β-CD.[7]

  • Dissolution: Dissolve 5.68 g (5 mmol) of anhydrous β-cyclodextrin in 150 mL of dry dimethylformamide (DMF) in a flask equipped with a stirrer.

  • Base Addition: Add 21 g of powdered sodium hydroxide (B78521) to the solution.

  • Methylation: While stirring vigorously, slowly add 40 mL of dimethyl sulfate (B86663) (Me₂SO₄) dropwise to the mixture. The reaction is exothermic and should be controlled.

  • Reaction: Continue stirring the reaction mixture for 48 hours at room temperature.

  • Quenching: Carefully decompose the excess dimethyl sulfate by adding 50 mL of ammonium (B1175870) hydroxide (NH₄OH) and stirring for an additional 4 hours.

  • Isolation: Remove the solvent and water under vacuum.

  • Purification: Perform a continuous solid-liquid extraction with chloroform to isolate the final product, TMB-β-CD. The expected yield is approximately 90%.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 β-Cyclodextrin p1 1. Dissolution in DMF r2 Sodium Hydroxide (Base) r3 Dimethyl Sulfate (Methylating Agent) r4 DMF (Solvent) p2 2. Methylation Reaction (48h) p1->p2 Add Base & Me₂SO₄ p3 3. Quenching with NH₄OH p2->p3 Decompose excess reagent p4 4. Solvent Removal p3->p4 Isolate crude product p5 5. Chloroform Extraction p4->p5 Purify prod Trimethyl-β-cyclodextrin (TMB-β-CD) p5->prod Phase_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis s1 Prepare aqueous TMB-β-CD solutions of varying [C] s2 Add excess drug to each solution s1->s2 s3 Agitate at constant T (e.g., 48h) to reach equilibrium s2->s3 s4 Centrifuge & Filter to remove undissolved drug s3->s4 s5 Quantify [Drug] in supernatant (HPLC / UV-Vis) s4->s5 s6 Plot [Dissolved Drug] vs. [TMB-β-CD] s5->s6 s7 Determine Stoichiometry & Stability Constant (Ks) s6->s7

References

An In-Depth Technical Guide to the Synthesis and Characterization of Trimethyl-beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Trimethyl-beta-cyclodextrin (TRIMEB), a methylated derivative of beta-cyclodextrin. TRIMEB is of significant interest in pharmaceutical and chemical research due to its enhanced solubility and ability to form inclusion complexes with a variety of guest molecules, thereby improving their stability, solubility, and bioavailability.[1] This document details the experimental protocols for its synthesis and the analytical techniques used for its thorough characterization.

Synthesis of this compound (TRIMEB)

The complete methylation of all 21 hydroxyl groups of β-cyclodextrin yields Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, commonly known as TRIMEB. This modification significantly enhances its solubility in both aqueous and organic solvents.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of TRIMEB Start Start Dissolution Dissolve β-Cyclodextrin in dry DMF Start->Dissolution β-CD Addition_NaOH Add NaOH Dissolution->Addition_NaOH Addition_Me2SO4 Slowly add Dimethyl Sulfate (Me2SO4) Addition_NaOH->Addition_Me2SO4 Reaction Stir for 48h Addition_Me2SO4->Reaction Quenching Decompose excess Me2SO4 with NH4OH Reaction->Quenching Solvent_Removal Remove solvent and water in vacuum Quenching->Solvent_Removal Extraction Continuous solid-liquid extraction with Chloroform Solvent_Removal->Extraction Final_Product TRIMEB Extraction->Final_Product Yield: ~90% Characterization_Workflow cluster_characterization Characterization of TRIMEB TRIMEB_Sample TRIMEB NMR NMR Spectroscopy (1H & 13C) TRIMEB_Sample->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) TRIMEB_Sample->MS Molecular Weight Verification FTIR FT-IR Spectroscopy TRIMEB_Sample->FTIR Functional Group Analysis Thermal_Analysis Thermal Analysis (TGA/DSC) TRIMEB_Sample->Thermal_Analysis Thermal Stability

References

The Hydrophobic Core of Trimethyl-beta-cyclodextrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the hydrophobic cavity of Trimethyl-beta-cyclodextrin (TMB-CD), a key derivative of beta-cyclodextrin (B164692). Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, experimental characterization, and functional implications of TMB-CD's unique molecular architecture.

Introduction to this compound

This compound (TMB-CD) is a methylated derivative of beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units. The methylation of the hydroxyl groups on the exterior of the cyclodextrin (B1172386) cone significantly enhances its aqueous solubility compared to the parent β-CD.[1] This modification, however, does not compromise the defining feature of cyclodextrins: a truncated cone structure with a hydrophilic exterior and a hydrophobic inner cavity.[1][2] This internal cavity is capable of encapsulating a wide variety of nonpolar "guest" molecules, forming non-covalent inclusion complexes. This unique property makes TMB-CD a valuable tool in various scientific and industrial applications, particularly in drug delivery to enhance the solubility, stability, and bioavailability of poorly water-soluble compounds.

Physicochemical Properties of the TMB-CD Hydrophobic Cavity

PropertyValue (for β-Cyclodextrin)Reference
Internal Cavity Diameter~6.0 - 6.5 Å[3]
Cavity Depth~7.9 Å[4]
External Diameter~15.4 ÅN/A
Water Solubility of TMB-CD31 g/100 mL[1]
Water Solubility of β-CD1.85 g/100 mL[1]

The interior of the TMB-CD cavity is lined with glycosidic oxygen bridges and hydrogen atoms, creating a nonpolar, electron-rich environment. This hydrophobicity is the primary driving force for the inclusion of nonpolar guest molecules in aqueous solutions, a phenomenon often referred to as the "hydrophobic effect." The release of "high-energy" water molecules from the cavity upon guest inclusion is an entropically favorable process that contributes significantly to the stability of the complex.

Thermodynamics of Guest Inclusion

The formation of an inclusion complex between TMB-CD and a guest molecule is a thermodynamically driven process. The stability and strength of this interaction can be quantified by various thermodynamic parameters. Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding, allowing for the determination of the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS). The Gibbs free energy change (ΔG) can then be calculated.

Below is a table summarizing representative thermodynamic data for the inclusion of various guest molecules within β-cyclodextrin and its derivatives, providing insights into the types of interactions that govern complex formation with TMB-CD.

Guest MoleculeCyclodextrin DerivativeBinding Constant (K) / M⁻¹ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Reference
PhenolHeptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)--5.23--[5]
Phenolβ-Cyclodextrin--2.62--[5]
Adamantane-1-carboxylic acidβ-Cyclodextrin7.7 x 10⁴--8.89-[6]
Adamantane-1,3-dicarboxylic acidβ-Cyclodextrin6.3 x 10⁴--9.76-[6]
n-Alkylaminesβ-CyclodextrinVaries (log K ~2-4)-VariesVaries[7]

Note: The data presented for DM-β-CD provides a close approximation for the behavior of TMB-CD.

Experimental Protocols for Characterizing the Hydrophobic Cavity

A variety of experimental techniques are employed to characterize the hydrophobic cavity of TMB-CD and its interactions with guest molecules.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation:

    • Prepare a solution of TMB-CD (typically in the cell) and a solution of the guest molecule (typically in the syringe) in the same buffer. The buffer should be chosen to minimize ionization effects of the host and guest.

    • Degas both solutions thoroughly to avoid the formation of air bubbles during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 300-400 rpm for low volume ITC).

    • Input the concentrations of the host and guest molecules.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to eliminate artifacts from syringe placement.

    • Carry out a series of subsequent injections (e.g., 20 injections of 2 µL each) of the guest solution into the TMB-CD solution.

    • Allow the system to reach equilibrium between injections (e.g., 150 seconds).

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy change (ΔG = -RTlnK) and the entropy change (ΔS = (ΔH - ΔG)/T).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the inclusion complex in solution, including the orientation of the guest molecule within the TMB-CD cavity.

Protocol:

  • Sample Preparation:

    • Prepare a series of samples with a constant concentration of the guest molecule and varying concentrations of TMB-CD in a deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra for each sample.

    • Acquire two-dimensional (2D) NMR spectra, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), for a sample containing a 1:1 molar ratio of TMB-CD and the guest.

  • Data Analysis:

    • Chemical Shift Titration: Monitor the changes in the chemical shifts of the protons of both the host (TMB-CD) and the guest upon complexation in the 1D ¹H NMR spectra. These changes can be used to determine the binding constant.

    • ROESY Analysis: Analyze the cross-peaks in the 2D ROESY spectrum. The presence of intermolecular cross-peaks between the protons of the guest and the inner protons (H3 and H5) of the TMB-CD cavity confirms the formation of an inclusion complex and provides information about the proximity of specific atoms, thus revealing the geometry of the complex.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to visualize and understand the dynamic behavior of the TMB-CD-guest complex at an atomic level.

Workflow using GROMACS or AMBER:

  • System Preparation:

    • Obtain or build the 3D structures of TMB-CD and the guest molecule.

    • Place the guest molecule in the vicinity of the TMB-CD cavity.

    • Solvate the complex in a box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure while maintaining the temperature.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Analysis:

    • Analyze the trajectory to study the stability of the complex, the orientation of the guest within the cavity, intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Visualization of a TMB-CD-Relevant Biological Pathway

Methylated cyclodextrins, including TMB-CD, are known to interact with cellular membranes and can modulate cholesterol trafficking. The following diagram illustrates a simplified cellular cholesterol efflux pathway, a process that can be influenced by these cyclodextrins.

Caption: Simplified diagram of cellular cholesterol efflux pathways.

Conclusion

The hydrophobic cavity of this compound is a versatile and powerful tool in supramolecular chemistry and drug development. A thorough understanding of its physicochemical properties, the thermodynamics of guest inclusion, and the application of appropriate experimental and computational techniques is crucial for its effective utilization. This guide provides a foundational framework for researchers seeking to explore and harness the potential of TMB-CD in their respective fields.

References

An In-depth Technical Guide to the Initial In Vitro Toxicity Assessment of Trimethyl-beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro toxicity assessment of trimethyl-beta-cyclodextrin (TMB-CD). It synthesizes key findings on its cytotoxic and hemolytic effects, details the experimental protocols used for these evaluations, and presents quantitative data in a structured format for comparative analysis. The information is intended to guide researchers and drug development professionals in understanding the potential toxicological profile of TMB-CD in early-stage research.

Core Concepts in this compound Toxicity

This compound (TMB-CD, often abbreviated as TRIMEB) is a methylated derivative of β-cyclodextrin. While its ability to form inclusion complexes makes it an attractive excipient in drug delivery, its toxicological profile requires careful consideration. The primary mechanism of TMB-CD's in vitro toxicity is attributed to its interaction with cellular membranes. Specifically, it has a high affinity for cholesterol and phospholipids (B1166683), essential components of the cell membrane. The extraction of these molecules disrupts membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[1][2] This membrane-disrupting activity is also the basis for its hemolytic effects on red blood cells.[2]

Studies have consistently shown that the degree of methylation of β-cyclodextrins influences their toxicity. Highly methylated cyclodextrins, such as TMB-CD and dimethyl-β-cyclodextrin (DIMEB), tend to exhibit greater cytotoxicity compared to their parent β-cyclodextrin or less substituted derivatives like hydroxypropyl-β-cyclodextrin (HPβCD).[1][3] The in vitro toxicity of TMB-CD can be influenced by experimental conditions such as the cell type used, the concentration of TMB-CD, the duration of exposure, and the presence of serum components, which can have a protective effect.[1][3]

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of TMB-CD has been evaluated across various cell lines. The following tables summarize the quantitative data from these studies, providing a comparative look at its effects.

Table 1: Comparative Cytotoxicity of Different β-Cyclodextrin Derivatives

Cyclodextrin DerivativeOrder of Decreasing CytotoxicityReference
Dimethyl-β-cyclodextrin (DIMEB)1[3]
Trimethyl-β-cyclodextrin (TRIMEB) 2 [3]
Randomly methylated-β-cyclodextrin (RAMEB)3[3]
(2-hydroxy-3-N,N,N-trimethylamino)propyl-β-CD (QABCD)4[3]
Carboxymethylated-β-CD (CMBCD)5[3]

Table 2: Cytotoxicity of Trimethyl-β-cyclodextrin on Various Cell Lines

Cell LineAssayConcentrationExposure TimeObserved EffectReference
Murine microvascular endothelial (cEND) cellsCellTiter-GloNot specified24 hoursMost cytotoxic among α-CD, HPβCD, and TRIMEB[1]
Nerve growth factor-differentiated PC12 (NGFDPC12) cellsTrypan Blue Exclusion0.18% and greater24 hoursSignificant increase in cell death[4]
Nerve growth factor-differentiated PC12 (NGFDPC12) cellsTrypan Blue Exclusion0.25%60 hoursOnly 9.7 ± 1.8% of cells viable[4]

Experimental Protocols for In Vitro Toxicity Assessment

Detailed methodologies are crucial for the accurate and reproducible assessment of TMB-CD toxicity. The following sections describe the protocols for key experiments cited in the literature.

Cell viability assays are fundamental in determining the cytotoxic effects of a compound on a cell population.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The mono-reagent formulation lyses cells to release ATP and provides the necessary components for the luciferase reaction to produce a luminescent signal that is proportional to the amount of ATP present.

The hemolytic assay assesses the ability of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin.

This assay is a critical indicator of membrane-disrupting potential.

Visualization of Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships in the assessment of TMB-CD toxicity.

experimental_workflow General Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture Seeding treatment Treatment of Cells with TMB-CD prep_cells->treatment prep_tmbcd TMB-CD Solution Preparation prep_tmbcd->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay hemolysis_assay Hemolysis Assay treatment->hemolysis_assay data_quant Quantification of Viability/Hemolysis viability_assay->data_quant hemolysis_assay->data_quant data_interp Interpretation of Results data_quant->data_interp

Caption: General workflow for assessing TMB-CD in vitro cytotoxicity.

logical_relationship Mechanism of TMB-CD Induced Cell Lysis cluster_membrane_components TMB_CD This compound Cholesterol Cholesterol TMB_CD->Cholesterol extracts Phospholipids Phospholipids TMB_CD->Phospholipids extracts Membrane_Disruption Membrane Disruption TMB_CD->Membrane_Disruption Cell_Membrane Cell Membrane Cholesterol->Cell_Membrane component of Phospholipids->Cell_Membrane component of Cell_Lysis Cell Lysis / Hemolysis Membrane_Disruption->Cell_Lysis

Caption: Proposed mechanism of TMB-CD induced cell lysis.

Apoptotic Pathways

While the primary mechanism of TMB-CD toxicity is membrane disruption, some studies suggest that at certain concentrations, it can induce apoptosis. For instance, in NGF-differentiated PC12 cells, exposure to 0.25% TMB-CD resulted in nuclear condensation, blebbing, and the formation of apoptotic bodies.[4] This was accompanied by an increase in caspase-3-like activity and altered expression of Bax and Bcl-XL proteins, key regulators of the intrinsic apoptotic pathway.[4]

apoptosis_pathway TMB-CD Induced Apoptosis Signaling TMB_CD This compound Membrane_Stress Membrane Stress / Cholesterol Depletion TMB_CD->Membrane_Stress Bax_up ↑ Bax expression Membrane_Stress->Bax_up BclXL_up ↑ Bcl-XL expression Membrane_Stress->BclXL_up Mitochondria Mitochondria Bax_up->Mitochondria promotes permeabilization BclXL_up->Mitochondria inhibits permeabilization Caspase3 ↑ Caspase-3 like activity Mitochondria->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: TMB-CD's potential role in inducing apoptosis.

Conclusion

The in vitro toxicity of this compound is a critical parameter to consider during its evaluation as a pharmaceutical excipient. The evidence strongly indicates that TMB-CD exhibits concentration-dependent cytotoxicity and hemolytic activity, primarily driven by its ability to extract cholesterol and phospholipids from cell membranes. This guide provides a foundational understanding of the toxicological profile of TMB-CD, offering standardized data presentation, detailed experimental protocols, and visual representations of key processes to aid researchers in their initial assessment. Further investigations are warranted to fully elucidate the complex interactions of TMB-CD with various cell types and to establish safe concentration ranges for its intended applications.

References

A Technical Guide to Trimethyl-Beta-Cyclodextrin (TMB-CD) in the Solubilization of Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Solubility Challenges with TMB-CD

The aqueous solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. A significant portion of newly discovered drug candidates, estimated to be as high as 90%, exhibit poor water solubility, posing a major hurdle in formulation development.[1] Cyclodextrins (CDs), a class of cyclic oligosaccharides, have emerged as powerful enabling excipients to address this challenge.[1][2] They are produced through the enzymatic degradation of starch and possess a unique truncated cone structure with a hydrophilic exterior and a hydrophobic inner cavity.[1][3] This structure allows them to encapsulate poorly soluble "guest" molecules, forming water-soluble inclusion complexes.[1][2]

Among the various chemically modified cyclodextrins, Trimethyl-beta-cyclodextrin (TMB-CD) , a methylated derivative of β-cyclodextrin, is particularly noteworthy for its high solubilizing capacity. This guide provides an in-depth technical overview of the mechanisms, applications, and experimental methodologies associated with using TMB-CD to enhance the solubility of poorly water-soluble drugs.

Mechanism of Solubilization: Inclusion Complex Formation

The primary mechanism by which TMB-CD enhances drug solubility is through the formation of non-covalent inclusion complexes.[4] The hydrophobic drug molecule (the "guest") is encapsulated, either wholly or partially, within the lipophilic central cavity of the TMB-CD molecule (the "host"). The exterior of the TMB-CD, rendered hydrophilic by its hydroxyl and methylated groups, allows the entire host-guest complex to be readily dissolved in aqueous media.[1] The main driving force for this process is the release of high-enthalpy water molecules from the CD cavity, which is an energetically favorable exchange.[5][6]

G cluster_0 Aqueous Environment Drug Poorly Soluble Drug (Guest) Complex Water-Soluble Inclusion Complex Drug->Complex Encapsulation TMB_CD TMB-CD (Host) TMB_CD->Complex Complexation

Figure 1: Mechanism of drug solubilization by TMB-CD inclusion complexation.

Quantitative Data and Physicochemical Properties

The efficiency of solubilization depends on the physicochemical properties of the cyclodextrin (B1172386). Methylation of the parent β-cyclodextrin significantly alters its properties, most notably increasing its aqueous solubility and modifying the cavity dimensions.

Table 1: Physicochemical Properties of β-Cyclodextrin and its Methylated Derivatives

Property β-CD Dimethyl-β-CD (DMB-CD) Trimethyl-β-CD (TMB-CD)
Number of Glucose Units 7 7 7
Molecular Weight ( g/mol ) 1153 1331 1430
Cavity Height (Å) 6 6 4-7
Cavity Diameter (Å) 280 295-300 157
Water Solubility (g/100mL) 1.85 57 31

Source: Data compiled from reference[7].

The choice of cyclodextrin is critical and is often guided by the size and shape of the drug molecule relative to the CD cavity. Phase solubility studies are the primary method for quantifying the solubilization effect.[8] The results typically yield a stability constant (Ks) or a complexation efficiency (CE), which describe the affinity between the drug and the cyclodextrin.[9]

Table 2: Examples of Drug Solubilization Enhancement with β-Cyclodextrin Derivatives

Drug Cyclodextrin Derivative Molar Ratio (Drug:CD) Stability Constant (Ks, M-1) Solubility Increase Reference
Miconazole Methyl-β-cyclodextrin 1:1 145.69 AP type diagram [8]
Repaglinide Randomly Methylated-β-CD - - BS type diagram [10]
Piroxicam 2,6-dimethyl-β-CD - - AP type diagram [11]
Ketoconazole Randomly Methylated-β-CD - - 2.2-fold (in vivo exposure) [4]
Itraconazole Hydroxypropyl-β-CD - - 27-fold [4]

Note: Data for TMB-CD is often grouped with other methylated derivatives. The type of phase solubility diagram (e.g., AL, AP, BS) indicates the stoichiometry and nature of the complex formed.[12]

Experimental Protocols

The formation and characterization of drug-TMB-CD complexes involve a series of well-defined experimental procedures.

Phase Solubility Studies

This method, established by Higuchi and Connors, is fundamental for determining the stoichiometry of the complex (drug-to-CD ratio) and the apparent stability constant (Ks).[8][10]

Detailed Protocol:

  • Preparation of CD Solutions : Prepare a series of aqueous solutions (or buffered solutions at a specific pH) with increasing concentrations of TMB-CD (e.g., 0 to 50 mM).[10]

  • Drug Addition : Add an excess amount of the poorly soluble drug to each TMB-CD solution in separate vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) until equilibrium is reached.[10] This is confirmed by analyzing samples at different time points until the drug concentration becomes constant.[9]

  • Sample Collection and Preparation : After equilibration, withdraw an aliquot from each vial and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove the undissolved drug particles.

  • Quantitative Analysis : Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis : Plot the total concentration of the dissolved drug (y-axis) against the corresponding concentration of TMB-CD (x-axis). The resulting phase solubility diagram is analyzed to determine the complex type (e.g., AL, AP, BS) and to calculate the stability constant and complexation efficiency.[12][13]

G A Prepare aqueous solutions of increasing TMB-CD concentration B Add excess amount of poorly soluble drug to each solution A->B C Seal and agitate at constant temperature until equilibrium (24-72h) B->C D Withdraw aliquot and filter to remove undissolved drug C->D E Analyze drug concentration in filtrate (e.g., HPLC, UV-Vis) D->E F Plot [Drug] vs. [TMB-CD] E->F G Determine Stoichiometry and Stability Constant (Ks) F->G

Figure 2: General workflow for a phase solubility study.
Preparation of Solid Inclusion Complexes

To create a solid dosage form, the drug-TMB-CD complex must be isolated as a powder. Several methods are available, with the choice affecting the final physicochemical properties of the complex.[2][8]

Common Preparation Methods:

  • Kneading Method :

    • Place a molar equivalent of TMB-CD in a mortar and add a small amount of a suitable solvent (e.g., water-methanol mixture) to form a homogeneous paste.[14][15]

    • Slowly add the drug to the paste while triturating continuously for a specified time (e.g., 60 minutes).

    • Continue kneading to ensure the solvent evaporates, resulting in a semi-solid mass.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C).

    • Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.[2]

  • Co-evaporation Method :

    • Dissolve the drug in a suitable organic solvent (e.g., ethanol, methanol).[2]

    • Dissolve the TMB-CD in distilled water.

    • Add the drug solution to the TMB-CD solution with continuous stirring.

    • Evaporate the solvent system using a rotary evaporator under vacuum at an elevated temperature.

    • Collect the resulting solid powder, which is then dried, pulverized, and sieved.[15]

  • Freeze-Drying (Lyophilization) :

    • Dissolve both the drug and TMB-CD in a suitable solvent system (often a water/co-solvent mixture).[14]

    • Stir the solution for an extended period (e.g., 24 hours) to ensure complex formation.

    • Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

    • Lyophilize the frozen solution under high vacuum for 24-48 hours to sublimate the solvent.

    • The resulting product is a porous, amorphous powder.[14] This method is particularly suitable for thermolabile drugs.[16]

G cluster_methods Preparation Methods Kneading Kneading (Solvent-assisted grinding) End Solid Drug-TMB-CD Inclusion Complex Kneading->End CoEvap Co-Evaporation (Solvent removal) CoEvap->End FreezeDry Freeze-Drying (Lyophilization) FreezeDry->End Start Drug + TMB-CD (Defined Molar Ratio) Start->Kneading Start->CoEvap Start->FreezeDry

Figure 3: Common methods for preparing solid drug-TMB-CD inclusion complexes.
Characterization of Solid Complexes

It is essential to confirm that true inclusion complexation has occurred, rather than the formation of a simple physical mixture. A combination of thermoanalytical and spectroscopic techniques is employed for this purpose.[17][18]

  • Differential Scanning Calorimetry (DSC) : This technique measures changes in heat flow. The disappearance or significant shift of the drug's melting endotherm in the thermogram of the complex is strong evidence of its amorphous inclusion within the TMB-CD cavity.[18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analyzes the vibrational characteristics of molecules. Changes in the position, shape, or intensity of characteristic peaks of the drug in the spectrum of the complex can indicate host-guest interactions.[3][18]

  • Powder X-Ray Diffraction (PXRD) : PXRD provides information on the crystalline nature of a solid. A diffuse, halo-like pattern for the complex, in contrast to the sharp, distinct peaks of the crystalline drug, indicates the formation of an amorphous solid dispersion, which is characteristic of successful complexation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 2D ROESY NMR are powerful tools for providing direct evidence of inclusion in solution. Upfield shifts of the signals from the H3 and H5 protons, which are located inside the CD cavity, confirm the presence of the guest molecule.[16]

Toxicity and Safety Considerations

While cyclodextrins are generally considered safe for pharmaceutical use, methylated derivatives can exhibit higher toxicity compared to their parent or hydroxypropylated counterparts.[19] Studies have shown that TMB-CD can be cytotoxic, particularly at higher concentrations.[20][21] This toxicity is often attributed to the extraction of cholesterol and phospholipids (B1166683) from cell membranes, which can disrupt cellular integrity.[20] The cytotoxic effect of methylated beta-cyclodextrins has been observed to decrease in the order of DIMEB (dimethyl) > TRIMEB (trimethyl) ≥ RAMEB (randomly methylated).[21] Therefore, the concentration of TMB-CD used in a formulation must be carefully optimized to achieve the desired solubility enhancement while remaining below toxicity thresholds.

Conclusion

This compound is a highly effective solubilizing agent for a wide range of poorly water-soluble drugs. Through the formation of inclusion complexes, it can significantly enhance aqueous solubility, improve dissolution rates, and potentially increase bioavailability.[1] A thorough understanding of the experimental methodologies for preparation and characterization, as detailed in this guide, is crucial for the successful development of robust and stable formulations. While its solubilizing power is potent, careful consideration of its potential for cytotoxicity is necessary to ensure the development of safe and effective drug products. The systematic application of phase solubility studies and solid-state characterization will continue to enable the formulation of challenging APIs, advancing them from discovery to clinical application.

References

Exploring the use of Trimethyl-beta-cyclodextrin for cholesterol studies.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Application of Trimethyl-beta-cyclodextrin in Cholesterol Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is an indispensable component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the organization of membrane domains such as lipid rafts.[1] The study of cholesterol's function often necessitates its controlled removal or supplementation in cellular membranes. This compound (TMβCD), a methylated derivative of β-cyclodextrin, has emerged as a potent tool for manipulating cellular cholesterol levels. Its unique toroidal structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows it to encapsulate cholesterol molecules, effectively extracting them from or delivering them to cell membranes.[2][3] This guide provides a comprehensive overview of the use of TMβCD in cholesterol studies, including its mechanism of action, experimental protocols, and its impact on cellular signaling pathways.

Mechanism of Action: Cholesterol Sequestration

This compound is a cyclic oligosaccharide consisting of seven α-(1–4)-linked D-glucopyranose units, with all hydroxyl groups methylated. This extensive methylation enhances its water solubility and, more importantly, increases the hydrophobicity and size of its internal cavity compared to the parent β-cyclodextrin.[2] This structural modification makes TMβCD particularly efficient at forming inclusion complexes with cholesterol.[4]

The primary mechanism by which TMβCD manipulates cellular cholesterol involves direct interaction with the plasma membrane. TMβCD molecules do not typically enter the cell but rather act at the cell surface. They create a concentration gradient that facilitates the movement of cholesterol from the membrane into the aqueous extracellular medium by sequestering the cholesterol molecules within their hydrophobic core.[5] The degree of cholesterol depletion is dependent on several factors, including the concentration of TMβCD, the duration of exposure, temperature, and the specific cell type being studied.[2]

Data Presentation: Quantitative Effects of Cyclodextrins on Cellular Cholesterol

The efficiency of cholesterol extraction can vary significantly between different cyclodextrin (B1172386) derivatives. The tables below summarize quantitative data on the effects of TMβCD and other commonly used cyclodextrins on cellular cholesterol levels.

Table 1: Comparison of Cholesterol Solubilizing Effects of Different β-Cyclodextrin Derivatives

Cyclodextrin DerivativeRelative Cholesterol Solubilizing EffectReference
Trimethyl-β-cyclodextrin (TRIMEB) Highest [4]
Randomly methylated-β-cyclodextrin (RAMEB)High[4]
Dimethyl-β-cyclodextrin (DIMEB)Moderate[4]
Crystalline methylated-β-cyclodextrin (CRYSMEB)Moderate[4]
Hydroxypropyl-β-cyclodextrin (HPBCD)Lower[4]

Table 2: Examples of Cellular Cholesterol Depletion using Methylated β-Cyclodextrins

CyclodextrinCell TypeConcentrationIncubation TimeCholesterol Depletion (%)Reference
Trimethyl-β-cyclodextrin (TMCD) THP-1 macrophages~3 mM60 minSignificant[2]
Methyl-β-cyclodextrin (MβCD)T lymphoma Jurkat cells1 mM60 min63 ± 5[6]
Methyl-β-cyclodextrin (MβCD)T lymphoma Jurkat cells2 mM60 min75 ± 4[6]
Methyl-β-cyclodextrin (MβCD)Human MSCs10 mM40 min47.0[7]
Methyl-β-cyclodextrin (MβCD)Human MSCs15 mM40 min74.3[7]
Methyl-β-cyclodextrin (MβCD)Differentiated 3T3-L1 adipocytes4 mM60 min~50[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of TMβCD for cholesterol manipulation.

Protocol 1: Cellular Cholesterol Depletion using this compound

This protocol describes a general procedure for the acute removal of cholesterol from cultured cells.

Materials:

  • Cultured cells (e.g., THP-1 macrophages, HeLa cells, Jurkat T cells)

  • This compound (TMβCD)

  • Serum-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Reagents for cholesterol quantification (e.g., Amplex Red Cholesterol Assay Kit)

  • Reagents for cell viability assessment (e.g., Trypan Blue)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels. For suspension cells, ensure they are in the logarithmic growth phase.

  • Preparation of TMβCD Solution: Prepare a stock solution of TMβCD in serum-free medium at a concentration of 10-20 mM. The optimal concentration should be determined empirically for each cell type and experimental goal, but a starting point of ~3 mM can be used for significant depletion.[2]

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

  • Cholesterol Depletion: Add the TMβCD-containing serum-free medium to the cells. Incubate at 37°C for a period ranging from 15 to 60 minutes. The incubation time is critical and should be optimized to achieve the desired level of cholesterol depletion without compromising cell viability.[2]

  • Termination of Treatment: After incubation, remove the TMβCD solution and wash the cells three times with pre-warmed PBS to remove residual TMβCD.

  • Downstream Analysis: The cells are now ready for downstream applications, such as lipid raft isolation, signaling pathway analysis, or functional assays.

  • Assessment of Cholesterol Depletion: To quantify the extent of cholesterol removal, lyse a parallel set of treated and untreated (control) cells and measure the total cholesterol content using a suitable cholesterol quantification assay.

  • Cell Viability Check: It is crucial to assess cell viability after TMβCD treatment, for instance, by using the Trypan blue exclusion assay, to ensure that the observed effects are not due to cytotoxicity.[8]

Protocol 2: Preparation of Cholesterol-Loaded this compound for Cholesterol Enrichment

This protocol outlines the preparation of TMβCD-cholesterol complexes to enrich cellular membranes with cholesterol.

Materials:

  • This compound (TMβCD)

  • Cholesterol

  • Ethanol (B145695)

  • Water bath or heating block

  • Sterile filter (0.22 µm)

Procedure:

  • Cholesterol Stock Solution: Prepare a stock solution of cholesterol in 100% ethanol at a concentration of 10-20 mg/mL. This may require heating at 65°C to fully dissolve the cholesterol.[9]

  • TMβCD Solution: Prepare a solution of TMβCD in serum-free medium or water at the desired concentration (e.g., 42 mg/mL for a 5 mM cholesterol complex).[9]

  • Complex Formation: While vortexing the TMβCD solution, slowly add the ethanolic cholesterol stock solution. The molar ratio of cholesterol to TMβCD can be varied to control the cholesterol loading. A common ratio is 1:8 (cholesterol:TMβCD).

  • Incubation and Solubilization: Incubate the mixture at 37°C for 1-2 hours with continuous agitation to facilitate the formation of the inclusion complex.

  • Sterilization: Sterile filter the resulting cholesterol-loaded TMβCD solution through a 0.22 µm filter before use in cell culture.

  • Application to Cells: The cholesterol-loaded TMβCD can be diluted in serum-free medium and added to cells to increase their cholesterol content. Incubation times are typically similar to those used for cholesterol depletion (15-60 minutes).

Visualization of Key Processes and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for cholesterol depletion and a key signaling pathway affected by this process.

Experimental Workflow for Cellular Cholesterol Depletion

Cholesterol_Depletion_Workflow start Cultured Cells wash1 Wash with PBS start->wash1 treat Incubate with TMβCD wash1->treat wash2 Wash with PBS treat->wash2 analysis Downstream Analysis wash2->analysis

Caption: A simplified workflow for cellular cholesterol depletion using TMβCD.

Signaling Pathway: Disruption of Lipid Rafts and T-Cell Receptor Signaling

Cholesterol is a critical component for the integrity of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction. Depletion of cholesterol by TMβCD disrupts these rafts, leading to alterations in signaling pathways, such as the T-cell receptor (TCR) signaling cascade.[10][11]

TCR_Signaling_Pathway cluster_raft Lipid Raft (Intact) cluster_disrupted Disrupted Raft (TMβCD) TCR TCR Lck Lck TCR->Lck LAT LAT Lck->LAT Signaling Downstream Signaling (e.g., ZAP-70, PLCγ1) LAT->Signaling Activation TCR_d TCR Lck_d Lck (dispersed) LAT_d LAT (dispersed) TMBCD TMβCD (Cholesterol Depletion) cluster_raft cluster_raft TMBCD->cluster_raft Disrupts Impaired_Signal Impaired Signaling cluster_disrupted cluster_disrupted cluster_disrupted->Impaired_Signal Leads to

Caption: Impact of TMβCD-mediated cholesterol depletion on TCR signaling within lipid rafts.

Conclusion

This compound is a powerful and efficient tool for the acute manipulation of cellular cholesterol levels. Its high affinity for cholesterol allows for rapid and significant depletion from the plasma membrane, making it invaluable for studying the roles of cholesterol in membrane organization, lipid raft integrity, and a multitude of cellular signaling pathways. Researchers employing TMβCD should carefully optimize experimental conditions to achieve the desired level of cholesterol modulation while maintaining cell viability. The protocols and data presented in this guide provide a solid foundation for the successful application of TMβCD in cholesterol-related research, ultimately contributing to a deeper understanding of the multifaceted functions of this essential lipid in cellular biology and disease.

References

A Technical Guide to Trimethyl-beta-cyclodextrin in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimethyl-beta-cyclodextrin (TMe-β-CD), a methylated derivative of beta-cyclodextrin, stands as a powerful and versatile tool in the field of supramolecular chemistry. Its unique structural characteristics impart enhanced capabilities for forming stable inclusion complexes, making it an invaluable asset in pharmaceutical research, drug delivery, and cell biology. This guide provides an in-depth overview of its properties, experimental applications, and the fundamental principles governing its function as a supramolecular host.

Core Concepts: From Cyclodextrin (B1172386) to a Methylated Powerhouse

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch, composed of α-1,4 linked glucopyranose units.[1][2] Their structure resembles a truncated cone, featuring a hydrophilic outer surface and a hydrophobic inner cavity.[2][3] This architecture allows them to encapsulate a wide variety of "guest" molecules, particularly hydrophobic compounds, within their cavity, forming non-covalent host-guest inclusion complexes.[3][4]

Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin (TMe-β-CD or TRIMEB) is a derivative where all hydroxyl groups on the parent β-cyclodextrin (composed of seven glucose units) are replaced by methyl groups.[5][6] This complete methylation significantly alters its physicochemical properties:

  • Enhanced Solubility: The methylation disrupts the strong intramolecular hydrogen bonding present in native β-CD, leading to a dramatic increase in aqueous solubility.[7]

  • Increased Hydrophobicity of the Cavity: The methyl groups extend the hydrophobic environment of the cavity, often resulting in stronger binding affinities with guest molecules compared to the parent β-CD.[8]

  • Higher Stability: The incorporation of methyl groups can increase the stability of the inclusion complex through stronger van der Waals interactions.[7]

These modifications make TMe-β-CD a highly effective host molecule for a broad range of applications, from enhancing drug solubility to modulating cellular processes.[9][10]

Quantitative Data Summary

The distinct properties of TMe-β-CD compared to its parent compound, β-cyclodextrin, are critical for its application. The following tables summarize key quantitative data.

Table 1: Comparative Physicochemical Properties

Property β-Cyclodextrin (β-CD) Trimethyl-β-cyclodextrin (TMe-β-CD)
Synonym - Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin (TRIMEB)[5]
Solubility in Water (at room temp.) 1.85 g / 100 mL[7] 31 g / 100 mL[7]
Cytotoxicity Low More cytotoxic than parent and hydroxypropyl-β-CDs[5][6][11]

| Primary Cytotoxicity Mechanism | - | Extraction of cholesterol and phospholipids (B1166683) from cell membranes[11][12] |

Table 2: Illustrative Binding Constants (Kₐ) with Guest Molecules

Guest Molecule Host Molecule Binding Constant (Kₐ) in M⁻¹ Method Reference
Pyridine-2-azo-p-dimethylaniline (pada) TMe-β-CD 210 Competition Kinetics [13]
Phenol (B47542) Dimethyl-β-CD (DM-β-CD)* 3,311 (Calculated from ΔG) Calorimetry [8]
Ibuprofen Randomly Methylated-β-CD (RAMEB) 1,215 (Calculated from Kst) Phase Solubility [14]

*Note: Data for Dimethyl-β-CD and RAMEB are included to illustrate the high binding affinity of methylated cyclodextrins. The binding constant for DM-β-CD with phenol was calculated from the reported ΔG of -5.23 kcal/mol.

Key Applications and Mechanisms

The primary function of TMe-β-CD is to act as a host molecule. The formation of an inclusion complex is a dynamic equilibrium where a guest molecule resides within the CD cavity. This process is driven by the displacement of high-energy water molecules from the hydrophobic cavity, which is an entropically favorable process, supplemented by van der Waals interactions between the host and guest.[3]

G cluster_0 System in Aqueous Solution TMe_CD TMe-β-CD Host Complex Inclusion Complex TMe_CD->Complex + Guest Guest Guest Molecule Complex->TMe_CD Dissociation

Caption: Reversible formation of a TMe-β-CD host-guest inclusion complex.

This complexation leads to significant benefits in drug development:

  • Enhanced Solubility and Bioavailability: By encapsulating poorly water-soluble drugs, TMe-β-CD can dramatically increase their apparent solubility and subsequent bioavailability.[2][9]

  • Improved Stability: The CD cavity can protect sensitive guest molecules from degradation caused by light, heat, or oxidation.[9]

  • Reduced Side Effects: Encapsulation can mask irritating drugs, potentially reducing local toxicity in formulations.[2][15]

TMe-β-CD is widely used in cell biology as a potent agent for extracting cholesterol from plasma membranes.[12][16] The hydrophobic cavity of TMe-β-CD has a high affinity for cholesterol. Molecular dynamics simulations suggest that TMe-β-CD dimers bind to the membrane surface, creating a favorable environment for cholesterol to spontaneously partition from the lipid bilayer into the CD cavity.[17][18]

This cholesterol depletion has profound effects on cellular functions, particularly those dependent on membrane fluidity and the integrity of lipid rafts. A key consequence is the inhibition of clathrin-dependent endocytosis, as the invagination of clathrin-coated pits is a cholesterol-dependent process.[16] This makes TMe-β-CD an essential tool for studying membrane trafficking and the role of cholesterol in various signaling pathways.

G cluster_membrane Cell Plasma Membrane cluster_cd cluster_complex cholesterol Cholesterol complex TMe-β-CD Cholesterol cholesterol->complex Extraction phospholipid Phospholipids TMe_CD TMe-β-CD TMe_CD->cholesterol Binds to Membrane

Caption: Mechanism of cholesterol extraction from the cell membrane by TMe-β-CD.

Experimental Protocols

Successful application of TMe-β-CD requires robust experimental methodologies. The following protocols are fundamental to studying and utilizing its properties.

This method, established by Higuchi and Connors, is used to determine the stoichiometry and apparent stability constant (Kst) of a drug-CD complex.[19]

  • Preparation: Prepare a series of aqueous solutions (e.g., in a phosphate (B84403) buffer) with increasing concentrations of TMe-β-CD.[14][20]

  • Incubation: Add an excess amount of the poorly soluble guest drug to each solution. Seal the vials tightly.[20][21]

  • Equilibration: Agitate the vials at a constant temperature for a period sufficient to reach equilibrium (typically 24-72 hours).[20]

  • Separation: Centrifuge or filter the suspensions to remove the undissolved guest drug.[20]

  • Analysis: Determine the concentration of the dissolved guest in each supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[20]

  • Data Plotting: Plot the total dissolved guest concentration against the TMe-β-CD concentration. The type of curve (e.g., A-type or B-type) reveals information about the complex's solubility and stoichiometry.[19]

G A Prepare TMe-β-CD Solutions B Add Excess Guest (Drug) A->B C Equilibrate (Shake at const. T) B->C D Separate Undissolved Guest (Filter/Centrifuge) C->D E Analyze Supernatant (UV-Vis/HPLC) D->E F Plot [Guest] vs [CD] & Determine Kst E->F

Caption: Experimental workflow for a phase solubility study.

Freeze-drying (lyophilization) is a common and effective method for preparing stable, amorphous solid inclusion complexes, which often exhibit enhanced dissolution rates.[22]

  • Dissolution: Dissolve the guest molecule and TMe-β-CD in a suitable solvent, typically purified water, at the desired molar ratio.[20][22]

  • Mixing: Stir the solution for a predetermined period (e.g., 24 hours) at a specific temperature to ensure maximum complex formation in the solution phase.[20]

  • Freezing: Rapidly freeze the solution by immersing the container in a cold bath, such as liquid nitrogen.[20]

  • Lyophilization: Place the frozen sample on a lyophilizer under high vacuum for an extended period (e.g., 48-72 hours) to sublimate the solvent.[20]

  • Collection: The resulting product is a dry, fluffy powder of the solid inclusion complex.

ITC is a powerful technique that provides a complete thermodynamic profile of the binding interaction in a single experiment, including the binding constant (Kₐ), enthalpy (ΔH), and entropy (ΔS).[23][24]

  • Sample Preparation: Prepare precisely concentrated solutions of the guest molecule and TMe-β-CD in the same degassed buffer to avoid heats of dilution.[25]

  • Instrument Setup: Load the guest solution into the sample cell of the calorimeter and the TMe-β-CD solution into the titration syringe.[25]

  • Titration: Perform a series of small, sequential injections of the TMe-β-CD solution into the sample cell while maintaining a constant temperature.[25]

  • Data Acquisition: The instrument measures the minute heat changes that occur upon each injection as the complex forms.

  • Analysis: The resulting data (a plot of heat per injection versus molar ratio) is fitted to a binding model to extract the thermodynamic parameters Kₐ, ΔH, and ΔS.[23]

NMR spectroscopy is an indispensable tool for confirming the formation of an inclusion complex and elucidating its geometry in solution.[26][27]

  • Sample Preparation: Prepare a series of samples in a suitable deuterated solvent (e.g., D₂O) containing a fixed concentration of the guest molecule and increasing concentrations of TMe-β-CD.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample.

  • Analysis of Chemical Shifts: The inclusion of the guest molecule inside the hydrophobic CD cavity alters the local electronic environment. This results in observable changes (shifts) in the chemical shift values (δ) of the protons on both the guest and the inner cavity of the host (specifically the H-3 and H-5 protons).[27][28]

  • 2D NMR (ROESY): For more detailed structural information, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be performed. This technique detects through-space correlations between protons that are close to each other (< 5 Å), providing direct evidence of which part of the guest molecule is inside the CD cavity.[27][28]

Safety and Toxicological Considerations

While a powerful tool, TMe-β-CD exhibits higher cytotoxicity compared to other derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[6][11] Its toxicity is primarily linked to its high efficiency in extracting cholesterol and phospholipids from cell membranes, which can disrupt membrane integrity and lead to cell death.[11] Studies have shown that TMe-β-CD is more cytotoxic than randomly methylated (RAMEB) and dimethylated (DIMEB) derivatives in some cell lines.[5][6] Therefore, its use in formulations for in vivo administration, particularly parenteral routes, requires careful consideration and dose control due to the potential for renal toxicity.[15][29]

Conclusion

This compound is a highly effective and multifaceted supramolecular host. Its superior water solubility and strong binding affinity, derived from its fully methylated structure, make it an exceptional tool for enhancing the physicochemical properties of guest molecules. Researchers in drug development can leverage TMe-β-CD to overcome challenges of poor solubility and stability. Concurrently, its potent ability to manipulate cellular cholesterol levels establishes it as a fundamental tool in cell biology for dissecting membrane-dependent processes. While its comparatively higher cytotoxicity necessitates careful handling and consideration, a thorough understanding of its properties and mechanisms allows scientists to harness its full potential for innovation in both pharmaceutical sciences and fundamental research.

References

Methodological & Application

Application Notes and Protocols for Preparing Drug-Trimethyl-β-Cyclodextrin Inclusion Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethyl-β-cyclodextrin (TM-β-CD) is a methylated derivative of β-cyclodextrin, a cyclic oligosaccharide widely used as a pharmaceutical excipient. The methylation of the hydroxyl groups on the outer surface of the cyclodextrin (B1172386) molecule enhances its aqueous solubility and complexation efficiency compared to the parent β-cyclodextrin.[1][2][3] This makes TM-β-CD a particularly effective solubilizing agent for poorly water-soluble drugs, thereby improving their dissolution rate, bioavailability, and stability.[1][4][5] The formation of an inclusion complex involves the encapsulation of a lipophilic "guest" molecule (the drug) within the hydrophobic inner cavity of the "host" TM-β-CD molecule. This non-covalent interaction can significantly alter the physicochemical properties of the drug.[6][7]

These application notes provide detailed protocols for the preparation and characterization of drug-TM-β-CD inclusion complexes, intended for researchers, scientists, and professionals in drug development.

I. Methods for Preparation of Inclusion Complexes

Several methods can be employed to prepare drug-TM-β-CD inclusion complexes. The choice of method often depends on the physicochemical properties of the drug and the desired characteristics of the final product. Common methods include co-precipitation, kneading, solvent evaporation, and freeze-drying.[6][8][9]

Co-precipitation Method

The co-precipitation method is a widely used and effective technique for achieving high complexation efficiency.[6] It involves the dissolution of both the drug and TM-β-CD in a suitable solvent system, followed by the precipitation of the inclusion complex.

Protocol:

  • Dissolution: Dissolve a specific molar ratio of TM-β-CD in distilled water with continuous stirring. In a separate container, dissolve the drug in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).[6][10]

  • Mixing: Slowly add the drug solution to the TM-β-CD solution while maintaining constant stirring.

  • Stirring: Continue stirring the mixture for a specified period (typically 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Precipitation/Cooling: The complex may precipitate out of the solution upon cooling. The process can be facilitated by refrigeration.

  • Filtration and Washing: Collect the precipitate by filtration and wash it with a small amount of cold distilled water or the organic solvent used to remove any uncomplexed drug or cyclodextrin.

  • Drying: Dry the resulting solid inclusion complex in a vacuum oven or desiccator at a controlled temperature until a constant weight is achieved.

  • Sieving: The dried powder can be passed through a sieve to obtain a uniform particle size.[6]

Kneading Method

The kneading method is a simple and economical technique, particularly suitable for large-scale production.[6][11] It involves the formation of a paste by mixing the drug and TM-β-CD with a small amount of a hydroalcoholic solvent.

Protocol:

  • Mixing: Place the accurately weighed drug and TM-β-CD in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the mortar to form a thick, homogeneous paste.

  • Trituration: Knead the paste thoroughly for a specific period (e.g., 30-60 minutes).[9][11]

  • Drying: The kneaded mass is then dried in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Pulverization and Sieving: The dried product is pulverized into a fine powder and passed through a sieve.[6]

Solvent Evaporation Method

This method is suitable for drugs that are soluble in volatile organic solvents. It involves the co-dissolution of the drug and TM-β-CD, followed by the evaporation of the solvent.

Protocol:

  • Dissolution: Dissolve the drug in a suitable volatile organic solvent. Dissolve the TM-β-CD in an aqueous solution.

  • Mixing: Add the drug solution to the TM-β-CD solution with continuous stirring.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature.

  • Drying: The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.

  • Pulverization: The dried complex is then pulverized to obtain a fine powder.[6]

Freeze-Drying (Lyophilization) Method

Freeze-drying is a technique that can produce highly porous and amorphous inclusion complexes with improved dissolution rates.

Protocol:

  • Dissolution: Dissolve both the drug and TM-β-CD in a suitable solvent, typically water or a mixture of water and a co-solvent.

  • Freezing: Freeze the solution rapidly using a dry ice/acetone bath or a deep freezer.

  • Lyophilization: Place the frozen sample in a freeze-dryer. The solvent is removed by sublimation under high vacuum.

  • Collection: The resulting lyophilized powder is the inclusion complex.

II. Characterization of Inclusion Complexes

To confirm the formation and to characterize the properties of the drug-TM-β-CD inclusion complex, several analytical techniques are employed.[7][12]

Phase-Solubility Studies

Phase-solubility studies are conducted to determine the stoichiometry of the inclusion complex and its apparent stability constant (Kc).[13]

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of TM-β-CD.

  • Add an excess amount of the drug to each solution.

  • Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the suspensions to remove the undissolved drug.

  • Analyze the concentration of the dissolved drug in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[14][15][16]

  • Plot the concentration of the dissolved drug against the concentration of TM-β-CD. The shape of the phase-solubility diagram indicates the stoichiometry of the complex, and the stability constant can be calculated from the slope of the linear portion of the curve.[13]

Differential Scanning Calorimetry (DSC)

DSC is used to detect the formation of the inclusion complex by observing changes in the thermal properties of the drug. The disappearance or shifting of the drug's melting peak in the thermogram of the complex suggests its encapsulation within the cyclodextrin cavity.[17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the intermolecular interactions between the drug and TM-β-CD. Changes in the characteristic absorption bands of the drug (e.g., stretching or bending vibrations) upon complexation can indicate the formation of the inclusion complex.[7][18]

X-ray Diffractometry (XRD)

XRD is used to analyze the crystalline structure of the drug, TM-β-CD, and the inclusion complex. A change from a crystalline pattern for the pure drug to a more amorphous or a different crystalline pattern for the complex is indicative of inclusion complex formation.[7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR, is a powerful tool for providing direct evidence of inclusion complex formation in solution. Chemical shift changes of the protons of both the drug and the inner cavity of the TM-β-CD upon complexation confirm the host-guest interaction.[13][19]

III. Quantitative Data Summary

The following table summarizes typical quantitative parameters used in the preparation and characterization of drug-TM-β-CD inclusion complexes. These values are illustrative and should be optimized for each specific drug-cyclodextrin system.

ParameterCo-precipitationKneadingSolvent EvaporationFreeze-DryingCharacterization
Drug:TM-β-CD Molar Ratio 1:1 to 1:21:1 to 1:21:1 to 1:21:1 to 1:2-
Solvent System Water/Organic SolventWater/EthanolOrganic/AqueousWater/Co-solvent-
Reaction Time 24 - 48 hours30 - 60 minutes---
Temperature Room TemperatureRoom Temperature40 - 60°C (Evaporation)--
Drying Temperature 40 - 60°C40 - 50°C40 - 60°C--
Apparent Stability Constant (Kc) ----100 - 5000 M⁻¹

IV. Visualizations

Experimental Workflow for Inclusion Complex Preparation

experimental_workflow cluster_prep Preparation Methods cluster_char Characterization start Drug & TM-β-CD coprecipitation Co-precipitation start->coprecipitation kneading Kneading start->kneading solvent_evap Solvent Evaporation start->solvent_evap freeze_drying Freeze-Drying start->freeze_drying coprecipitation_steps 1. Dissolution 2. Mixing 3. Stirring 4. Precipitation 5. Filtration 6. Drying coprecipitation->coprecipitation_steps kneading_steps 1. Mixing 2. Kneading 3. Drying 4. Pulverization kneading->kneading_steps solvent_evap_steps 1. Dissolution 2. Mixing 3. Evaporation 4. Drying solvent_evap->solvent_evap_steps freeze_drying_steps 1. Dissolution 2. Freezing 3. Lyophilization freeze_drying->freeze_drying_steps end_prep Inclusion Complex (Solid) coprecipitation_steps->end_prep kneading_steps->end_prep solvent_evap_steps->end_prep freeze_drying_steps->end_prep characterization Characterization Techniques end_prep->characterization phase_solubility Phase-Solubility characterization->phase_solubility dsc DSC characterization->dsc ftir FTIR characterization->ftir xrd XRD characterization->xrd nmr NMR characterization->nmr

Caption: Workflow for preparing and characterizing drug-TM-β-CD inclusion complexes.

Host-Guest Interaction in Inclusion Complex Formation

host_guest_interaction cluster_system Inclusion Complex Formation cluster_properties Resulting Properties drug Drug (Guest) inclusion_complex Inclusion Complex drug->inclusion_complex + tm_beta_cd TM-β-CD (Host) tm_beta_cd->inclusion_complex solubility Increased Solubility inclusion_complex->solubility stability Enhanced Stability inclusion_complex->stability bioavailability Improved Bioavailability inclusion_complex->bioavailability

Caption: Diagram of the host-guest interaction forming an inclusion complex.

References

Application Notes and Protocols for Cholesterol Depletion in Cell Culture using Trimethyl-beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Trimethyl-beta-cyclodextrin (MβCD), a common derivative of β-cyclodextrin, for the acute depletion of cholesterol from the plasma membrane of cultured cells. This technique is a powerful tool for studying the role of membrane cholesterol in a multitude of cellular processes, including signal transduction, membrane trafficking, and the formation of lipid rafts.

Introduction

Cholesterol is an indispensable structural component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, permeability, and organization.[1][2][3] It is particularly enriched in specialized microdomains known as lipid rafts, which are platforms for cellular signaling.[1][2] Acute cholesterol depletion using MβCD is a widely adopted method to investigate the functions of cholesterol and lipid rafts in cellular pathways.[1][2][4] MβCD is a cyclic oligosaccharide with a hydrophobic inner cavity that can encapsulate cholesterol molecules, effectively extracting them from the plasma membrane.[5][6]

Experimental Protocols

Protocol 1: Acute Cholesterol Depletion from Cultured Cells

This protocol describes a general method for the acute removal of cholesterol from adherent or suspension cells using MβCD.

Materials:

  • Methyl-β-cyclodextrin (MβCD)

  • Serum-free cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cultured cells of interest

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • For adherent cells, seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-90%).

    • For suspension cells, harvest the cells by centrifugation and resuspend them in serum-free medium at a concentration of 1 x 10^6 to 10 x 10^6 cells/mL.[1]

  • Preparation of MβCD Solution:

    • Prepare a stock solution of MβCD (e.g., 100 mM) in serum-free medium or PBS.

    • Dilute the stock solution to the desired final working concentration (typically ranging from 1 mM to 10 mM) in serum-free medium. It is recommended to prepare a range of concentrations to determine the optimal condition for your specific cell type and experiment.[5][7][8]

  • Cholesterol Depletion:

    • Wash the cells once with pre-warmed, serum-free medium to remove any residual serum components.

    • Aspirate the wash medium and add the pre-warmed MβCD working solution to the cells.

    • Incubate the cells at 37°C for a specific duration, typically between 15 and 60 minutes.[1][7][8] The optimal incubation time should be determined empirically.

  • Post-incubation Wash:

    • Following incubation, aspirate the MβCD solution and wash the cells three times with warm PBS or serum-free medium to remove the MβCD-cholesterol complexes.

  • Cell Viability Assessment:

    • It is crucial to assess cell viability after cholesterol depletion, as excessive removal can lead to cell death.[1]

    • Perform a Trypan Blue exclusion assay. Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Aim for conditions that result in minimal loss of cell viability (ideally >90%).

Protocol 2: Quantification of Cholesterol Depletion using the Amplex Red Cholesterol Assay

This protocol allows for the quantitative measurement of cellular cholesterol levels following MβCD treatment.

Materials:

  • Amplex® Red Cholesterol Assay Kit (or similar)

  • Cells treated with MβCD (from Protocol 1)

  • Control (untreated) cells

  • Lysis buffer (e.g., RIPA buffer)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • After MβCD treatment and washing, lyse the cells in a suitable lysis buffer.

    • Scrape the adherent cells or centrifuge the suspension cells to pellet them before lysis.

  • Cholesterol Measurement:

    • Determine the protein concentration of the cell lysates to normalize the cholesterol content.

    • Perform the Amplex Red Cholesterol Assay according to the manufacturer's instructions. This assay uses cholesterol oxidase to produce hydrogen peroxide from cholesterol, which then reacts with Amplex Red in the presence of horseradish peroxidase to generate a fluorescent product.

    • Measure the fluorescence using a microplate reader with excitation at 544 nm and emission at 590 nm.[1]

  • Data Analysis:

    • Calculate the cholesterol concentration in each sample based on a cholesterol standard curve.

    • Normalize the cholesterol content to the protein concentration for each sample.

    • Express the cholesterol level in MβCD-treated cells as a percentage of the cholesterol level in control cells.

Data Presentation

The following tables summarize typical quantitative data obtained from cholesterol depletion experiments.

Table 1: Effect of MβCD Concentration on Cholesterol Depletion and Cell Viability in Jurkat T cells.

MβCD Concentration (mM)Incubation Time (min)Cholesterol Depletion (%)Cell Viability (%)
0 (Control)150>95
1.2515~20>95
2.515~40>90
5.015~60~85
10.015~75<70

Data are representative and may vary depending on the cell type and experimental conditions.[1]

Table 2: Time-Course of Cholesterol Depletion with 5 mM MβCD.

Incubation Time (min)Cholesterol Depletion (%)
00
5~25
15~60
30~70
60~75

Data are representative and may vary depending on the cell type and experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment MβCD Treatment cluster_post_treatment Post-Treatment Analysis cell_culture Culture Cells wash_cells Wash with Serum-Free Medium cell_culture->wash_cells incubate Incubate Cells with MβCD wash_cells->incubate prep_mbcd Prepare MβCD Solution prep_mbcd->incubate wash_post Wash to Remove MβCD incubate->wash_post viability Assess Cell Viability wash_post->viability analysis Downstream Assays wash_post->analysis tcr_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mbcd MβCD cholesterol Cholesterol mbcd->cholesterol depletes lipid_raft Lipid Raft cholesterol->lipid_raft disrupts lck LCK lat LAT zap70 ZAP-70 lck->zap70 activates ras_erk Ras-ERK Pathway lck->ras_erk activates plc PLCγ1 lat->plc activates insulin_signaling mbcd MβCD cholesterol Membrane Cholesterol mbcd->cholesterol depletes receptor Insulin/IGF-1 Receptor cholesterol->receptor impairs signaling irs1 IRS-1 Phosphorylation receptor->irs1 reduces akt_pathway AKT Pathway irs1->akt_pathway downregulates mapk_pathway MAPK Pathway irs1->mapk_pathway alters cellular_function Altered Cellular Function (Autophagy, Apoptosis) akt_pathway->cellular_function mapk_pathway->cellular_function tgfb_signaling mbcd MβCD cholesterol Membrane Cholesterol mbcd->cholesterol depletes pkr PKR-dependent eIF2α phosphorylation cholesterol->pkr induces cjun c-Jun Translation and Phosphorylation pkr->cjun enhances smad Smad2/3 Expression and Phosphorylation cjun->smad increases tgfb_response Enhanced TGF-β Transcriptional Response smad->tgfb_response

References

Application Note: Chiral Separation of Pharmaceuticals Using Trimethyl-β-Cyclodextrin in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Capillary Electrophoresis (CE) is a powerful analytical technique for the separation of enantiomers, owing to its high efficiency, short analysis times, and low consumption of reagents and samples.[1] The key to successful chiral separation in CE is the addition of a chiral selector to the background electrolyte (BGE).[2] Among the various chiral selectors available, cyclodextrins (CDs) and their derivatives are the most widely used due to their broad applicability and commercial availability.[3] Trimethyl-β-cyclodextrin (TMe-β-CD), a neutral derivatized CD, has proven to be a particularly effective chiral selector for a wide range of pharmaceutical compounds.[1][3][4] This document provides detailed application notes and protocols for the use of TMe-β-CD as a chiral selector in CE for researchers, scientists, and drug development professionals.

Principle of Chiral Recognition

Chiral recognition by TMe-β-CD in CE is based on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) (host) and the enantiomers of the analyte (guest). The TMe-β-CD molecule has a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. The separation mechanism relies on the differential interaction and stability of the complexes formed between each enantiomer and the TMe-β-CD.[5] This difference in complex formation leads to variations in the apparent electrophoretic mobility of the enantiomers, resulting in their separation. Several types of interactions contribute to the formation and stability of these complexes, including hydrophobic interactions, hydrogen bonding, and dipole-dipole interactions.[5]

Diagram of the Principle of Chiral Recognition

G cluster_0 Analyte Enantiomers cluster_1 Chiral Selector cluster_2 Diastereomeric Complexes cluster_3 Separation in Capillary R_Enantiomer R-Enantiomer Complex_R [R-Enantiomer]-[TMe-β-CD] Complex R_Enantiomer->Complex_R Inclusion S_Enantiomer S-Enantiomer Complex_S [S-Enantiomer]-[TMe-β-CD] Complex S_Enantiomer->Complex_S Inclusion TMe_beta_CD TMe-β-CD TMe_beta_CD->Complex_R TMe_beta_CD->Complex_S Separation Different Migration Times (due to different complex stability) Complex_R->Separation k_R Complex_S->Separation k_S (k_R ≠ k_S) G A Capillary Conditioning D CE System Setup A->D B BGE Preparation (Buffer + TMe-β-CD) B->D C Sample Preparation (Racemic Analyte) E Injection & Separation C->E D->E F Detection (UV) E->F G Data Analysis (Electropherogram) F->G

References

Application Notes and Protocols for the Formulation of Nanoparticles using Trimethyl-β-cyclodextrin for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of nanoparticles utilizing Trimethyl-β-cyclodextrin (TM-β-CD) as a versatile excipient for advanced drug delivery systems. The unique properties of TM-β-CD, a methylated derivative of β-cyclodextrin, offer significant advantages in enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs.

Introduction to Trimethyl-β-cyclodextrin in Nanoparticle Formulation

Trimethyl-β-cyclodextrin is a cyclic oligosaccharide consisting of seven α-1,4-linked glucopyranose units, with methyl groups substituting the hydroxyl groups. This structural modification results in a hydrophobic inner cavity and a hydrophilic outer surface, enabling the formation of inclusion complexes with a wide range of lipophilic drug molecules.[1][2][3] The incorporation of TM-β-CD into nanoparticle formulations can lead to several benefits, including:

  • Enhanced Drug Solubility and Loading: The hydrophobic cavity of TM-β-CD encapsulates poorly soluble drugs, increasing their apparent solubility and allowing for higher drug loading within the nanoparticle matrix.[1][4]

  • Improved Bioavailability: By enhancing drug solubility and dissolution, TM-β-CD-based nanoparticles can significantly improve the oral bioavailability of challenging drug compounds.[1]

  • Controlled and Sustained Drug Release: The nanoparticle formulation provides a platform for modulating the release kinetics of the encapsulated drug, enabling sustained or targeted delivery.[4][5]

  • Enhanced Stability: Encapsulation within the cyclodextrin (B1172386) cavity and the nanoparticle matrix can protect the drug from degradation, improving its chemical and physical stability.[4][5]

Key Formulation Parameters and Characterization

The successful formulation of drug-loaded TM-β-CD nanoparticles requires careful optimization of several parameters. The physicochemical properties of the resulting nanoparticles, such as particle size, zeta potential, drug loading, and encapsulation efficiency, are critical for their in vivo performance.

ParameterDescriptionTypical Range/ValueAnalytical Technique
Particle Size The average hydrodynamic diameter of the nanoparticles. Influences cellular uptake, biodistribution, and drug release.100 - 500 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) A measure of the width of the particle size distribution. A lower PDI indicates a more uniform population of nanoparticles.< 0.3Dynamic Light Scattering (DLS)
Zeta Potential The surface charge of the nanoparticles. Affects the stability of the nanoparticle suspension and interactions with biological membranes.-30 mV to +30 mVElectrophoretic Light Scattering (ELS)
Drug Loading (DL) The percentage of the drug by weight in the final nanoparticle formulation.Varies depending on drug and formulationHPLC, UV-Vis Spectroscopy
Encapsulation Efficiency (EE) The percentage of the initial drug that is successfully encapsulated within the nanoparticles.> 70%HPLC, UV-Vis Spectroscopy

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of drug-loaded Trimethyl-β-cyclodextrin nanoparticles.

Protocol 1: Nanoparticle Formulation by Co-precipitation Method

This method is suitable for drugs that are soluble in an organic solvent and poorly soluble in water.

Materials:

  • Trimethyl-β-cyclodextrin (TM-β-CD)

  • Drug of interest

  • Organic solvent (e.g., Ethanol, Acetone)

  • Purified water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Drug Solution Preparation: Dissolve a accurately weighed amount of the drug in a minimal amount of a suitable organic solvent.

  • Cyclodextrin Solution Preparation: Dissolve an accurately weighed amount of Trimethyl-β-cyclodextrin in purified water with gentle heating if necessary. The molar ratio of drug to TM-β-CD should be optimized (e.g., 1:1, 1:2).

  • Co-precipitation: Slowly add the drug solution dropwise to the TM-β-CD solution under constant magnetic stirring at room temperature.

  • Nanoparticle Formation: Continue stirring for a specified period (e.g., 2-4 hours) to allow for the formation of the inclusion complex and subsequent nanoparticle precipitation.

  • Isolation: Centrifuge the resulting nanoparticle suspension at a high speed (e.g., 10,000 rpm) for a predetermined time (e.g., 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with purified water to remove any uncomplexed drug and cyclodextrin. Repeat the washing step twice.

  • Drying: Lyophilize the washed nanoparticle pellet to obtain a dry powder.

  • Storage: Store the dried nanoparticles in a desiccator at 4°C.

Diagram of Co-precipitation Workflow:

A Dissolve Drug in Organic Solvent C Add Drug Solution to CD Solution (Co-precipitation) A->C B Dissolve TM-β-CD in Water B->C D Stir for 2-4 hours C->D E Centrifuge and Collect Pellet D->E F Wash Pellet with Water (2x) E->F G Lyophilize to Obtain Dry Powder F->G A Dissolve Drug & TM-β-CD in Organic Solvent C Emulsify Organic Phase in Aqueous Phase (o/w) A->C B Prepare Aqueous Surfactant Solution B->C D Evaporate Organic Solvent C->D E Centrifuge and Collect Nanoparticles D->E F Wash and Lyophilize E->F cluster_0 Nanoparticle Characterization A Re-disperse Nanoparticles in Water B DLS Analysis (Size & PDI) A->B C ELS Analysis (Zeta Potential) A->C D Dissolve Nanoparticles in Solvent E HPLC/UV-Vis Analysis (Drug Quantification) D->E F Calculate DL & EE E->F

References

Determining the Encapsulation Efficiency of Trimethyl-beta-cyclodextrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to various methods for determining the encapsulation efficiency (EE) of trimethyl-beta-cyclodextrin (TM-β-CD). The following sections detail the principles, protocols, and data interpretation for several widely used analytical techniques.

Introduction to Encapsulation Efficiency

Encapsulation efficiency is a critical parameter in the development of drug delivery systems utilizing cyclodextrins. It refers to the percentage of the guest molecule (e.g., a drug) that is successfully entrapped within the cyclodextrin (B1172386) cavity. Accurate determination of EE is essential for quality control, formulation optimization, and understanding the stoichiometry and stability of the inclusion complex.

The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule (G) associates with the host cyclodextrin (CD) to form a complex (CD-G). The binding constant (K) is a measure of the stability of this complex.

Analytical Methods for Determining Encapsulation Efficiency

Several analytical techniques can be employed to determine the encapsulation efficiency of TM-β-CD. The choice of method often depends on the physicochemical properties of the guest molecule, the required sensitivity, and the availability of instrumentation.

Phase Solubility Studies

Phase solubility analysis, based on the method developed by Higuchi and Connors, is a fundamental technique to determine the stoichiometry and apparent stability constant (K) of cyclodextrin complexes. The method involves measuring the increase in the solubility of a sparingly soluble guest molecule in the presence of increasing concentrations of TM-β-CD.

Experimental Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of TM-β-CD (e.g., 0 to 10 mM).

  • Add an excess amount of the guest molecule to each TM-β-CD solution in sealed vials.

  • Agitate the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • After reaching equilibrium, centrifuge or filter the suspensions to remove the undissolved guest.

  • Determine the concentration of the dissolved guest in the supernatant of each sample using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the concentration of the dissolved guest against the concentration of TM-β-CD. The resulting phase solubility diagram indicates the stoichiometry of the complex.

  • The stability constant (K) can be calculated from the slope of the linear portion of the phase solubility diagram.

Data Presentation:

Table 1: Exemplary Phase Solubility Data for a Guest Molecule with TM-β-CD

TM-β-CD Concentration (mM)Guest Solubility (mM)
00.1
20.3
40.5
60.7
80.9
101.1

Logical Relationship of Phase Solubility Studies

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare TM-β-CD Solutions (Increasing Concentrations) prep2 Add Excess Guest Molecule prep1->prep2 prep3 Equilibrate (24-72h) prep2->prep3 analysis1 Separate Undissolved Guest (Centrifugation/Filtration) prep3->analysis1 analysis2 Quantify Dissolved Guest (UV-Vis/HPLC) analysis1->analysis2 data1 Plot Guest Solubility vs. [TM-β-CD] analysis2->data1 data2 Determine Stoichiometry and Stability Constant (K) data1->data2

Caption: Workflow for Phase Solubility Studies.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for determining EE, particularly when the guest molecule contains a chromophore that exhibits a change in its molar absorptivity or a shift in its maximum absorbance wavelength (λ_max) upon inclusion in the TM-β-CD cavity. The method often involves a "reporter" molecule like phenolphthalein (B1677637), which loses its color upon encapsulation.

Experimental Protocol (Phenolphthalein Competition Method):

  • Preparation of Standard Curve: Prepare a series of phenolphthalein solutions of known concentrations in a suitable buffer (e.g., pH 10.5 carbonate buffer) and measure their absorbance at 552 nm.

  • Complexation Reaction:

    • Prepare a solution of TM-β-CD of a known concentration.

    • Prepare a solution of the guest molecule of a known concentration.

    • Mix the TM-β-CD and guest solutions and allow them to equilibrate.

    • Add a known concentration of phenolphthalein solution to the equilibrated mixture.

  • Absorbance Measurement: Measure the absorbance of the final solution at 552 nm. The guest molecule will compete with phenolphthalein for the TM-β-CD cavity, resulting in a less pronounced decrease in the phenolphthalein absorbance compared to a solution with only TM-β-CD and phenolphthalein.

  • Calculation of Encapsulation Efficiency: The concentration of the encapsulated guest can be determined by the extent to which it prevents the decolorization of phenolphthalein. The EE is then calculated using the following formula:

    EE (%) = (Total amount of guest - Amount of free guest) / Total amount of guest * 100

Data Presentation:

Table 2: Example Encapsulation Efficiency Determined by UV-Vis Spectrophotometry

Guest MoleculeInitial Guest Conc. (mM)Free Guest Conc. (mM)Encapsulation Efficiency (%)
Drug A1.00.2575.0
Drug B1.00.4060.0

Experimental Workflow for UV-Vis Spectrophotometry

cluster_workflow UV-Vis Spectrophotometry Workflow start Start prep_complex Prepare TM-β-CD/ Guest Complex start->prep_complex add_indicator Add Indicator (e.g., Phenolphthalein) prep_complex->add_indicator measure_abs Measure Absorbance add_indicator->measure_abs calculate_ee Calculate Encapsulation Efficiency measure_abs->calculate_ee end End calculate_ee->end

Caption: UV-Vis Spectrophotometry Workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the free and encapsulated guest molecules.[1][2] This method is particularly useful when the guest molecule does not have a suitable chromophore for UV-Vis analysis or when high accuracy and sensitivity are required. A reversed-phase C18 column is commonly used for this separation.[2]

Experimental Protocol:

  • Preparation of the Inclusion Complex: Prepare the TM-β-CD-guest complex using a suitable method (e.g., co-precipitation, freeze-drying).

  • Separation of Free Guest: Dissolve a known amount of the complex in a suitable solvent. The free guest can be separated from the complex by techniques such as ultrafiltration or dialysis.

  • HPLC Analysis:

    • Inject a known volume of the filtrate (containing the free guest) into the HPLC system.

    • Use a suitable mobile phase to achieve good separation of the guest molecule.

    • Detect the guest molecule using an appropriate detector (e.g., UV-Vis, PDA, or mass spectrometry).

  • Quantification: Determine the concentration of the free guest by comparing its peak area to a standard curve of the pure guest.

  • Calculation of Encapsulation Efficiency: Calculate the EE using the formula mentioned in the UV-Vis section.

Data Presentation:

Table 3: HPLC Parameters for Analysis of a Guest Molecule

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume20 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a highly informative technique that provides direct evidence of inclusion complex formation and can be used to determine the binding constant.[3][4] Upon encapsulation, the chemical shifts of the protons of both the guest molecule and the inner protons (H-3 and H-5) of the TM-β-CD cavity are altered.[5]

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions in a suitable deuterated solvent (e.g., D₂O) containing a fixed concentration of the guest molecule and varying concentrations of TM-β-CD.

  • NMR Data Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific protons of the guest and/or the H-3 and H-5 protons of TM-β-CD.

    • The binding constant (K) can be determined by fitting the chemical shift data to a suitable binding isotherm model (e.g., 1:1 binding model).

Data Presentation:

Table 4: Example of ¹H NMR Chemical Shift Changes (Δδ) upon Complexation

ProtonFree TM-β-CD (ppm)Complexed TM-β-CD (ppm)Δδ (ppm)
H-15.225.18-0.04
H-33.803.70-0.10
H-53.693.55-0.14

Note: The chemical shifts are illustrative and will vary depending on the guest molecule and experimental conditions. A ¹H NMR spectrum of free this compound in D₂O shows characteristic peaks, for instance, H-1 at approximately 5.22 ppm.[5]

Logical Relationship in NMR Titration

cluster_nmr NMR Titration for Binding Constant prep_samples Prepare Samples: Fixed [Guest], Varying [TM-β-CD] acquire_spectra Acquire ¹H NMR Spectra prep_samples->acquire_spectra analyze_shifts Analyze Chemical Shift Changes (Δδ) acquire_spectra->analyze_shifts fit_model Fit Data to Binding Isotherm analyze_shifts->fit_model determine_k Determine Binding Constant (K) fit_model->determine_k

Caption: NMR Titration Workflow.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with the binding interaction between the guest and TM-β-CD.[6] From a single ITC experiment, it is possible to determine the binding constant (K), the stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction.[4]

Experimental Protocol:

  • Sample Preparation: Prepare degassed solutions of the guest molecule and TM-β-CD in the same buffer.

  • ITC Experiment:

    • Fill the sample cell with the TM-β-CD solution.

    • Fill the injection syringe with the guest solution.

    • Perform a series of injections of the guest solution into the sample cell while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to TM-β-CD.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Data Presentation:

Table 5: Thermodynamic Parameters for the Complexation of a Guest with Dimethyl-β-CD (as an example)

Thermodynamic ParameterValue
Binding Constant (K)5.5 x 10² M⁻¹
Stoichiometry (n)1.0
Enthalpy (ΔH)-5.23 kcal/mol
Entropy (ΔS)-7.31 cal/mol·K

Data for dimethyl-β-cyclodextrin with phenol, as a closely related example.

Experimental Workflow for Isothermal Titration Calorimetry

cluster_itc Isothermal Titration Calorimetry Workflow prep Prepare Degassed Solutions (Guest and TM-β-CD) titration Titrate Guest into TM-β-CD Solution prep->titration measure_heat Measure Heat Changes titration->measure_heat plot_isotherm Plot Binding Isotherm measure_heat->plot_isotherm fit_data Fit Data to Binding Model plot_isotherm->fit_data get_params Determine K, n, ΔH, ΔS fit_data->get_params

Caption: Isothermal Titration Calorimetry Workflow.

Summary and Comparison of Methods

Table 6: Comparison of Analytical Methods for Determining Encapsulation Efficiency

MethodPrincipleAdvantagesDisadvantages
Phase Solubility Increased solubility of guest with increasing CD concentrationSimple, provides stoichiometry and KTime-consuming, requires sparingly soluble guest
UV-Vis Change in absorbance of a chromophoric guest or indicatorRapid, simple, cost-effectiveRequires a chromophore, indirect for non-chromophoric guests
HPLC Separation and quantification of free and complexed guestHigh accuracy, sensitivity, and specificityRequires method development, more complex instrumentation
NMR Changes in chemical shifts of host and/or guest protonsProvides direct evidence of inclusion and structural informationRequires expensive instrumentation, lower sensitivity
ITC Measurement of heat changes upon bindingProvides a complete thermodynamic profile (K, n, ΔH, ΔS)Requires specialized and sensitive equipment, sensitive to buffer mismatch

Conclusion

The determination of the encapsulation efficiency of this compound is a crucial step in the development of inclusion complex-based formulations. The choice of the analytical method should be based on the specific characteristics of the guest molecule and the research objectives. For routine analysis, UV-Vis spectrophotometry and phase solubility studies are often sufficient. For more detailed characterization and higher accuracy, HPLC, NMR, and ITC are the methods of choice. By following the detailed protocols and utilizing the data presentation formats provided, researchers can accurately and reliably determine the encapsulation efficiency of their TM-β-CD formulations.

References

Application Notes and Protocols: Trimethyl-beta-cyclodextrin for Stabilizing Volatile Compounds in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing trimethyl-beta-cyclodextrin (TRIMEB) to stabilize volatile compounds in various formulations. TRIMEB, a methylated derivative of β-cyclodextrin, offers an effective means of forming inclusion complexes with volatile molecules, thereby enhancing their stability, solubility, and handling properties.

Introduction to this compound and Volatile Compound Stabilization

Volatile organic compounds (VOCs), essential oils, flavors, and fragrances are integral to numerous pharmaceutical, cosmetic, and food formulations. However, their inherent volatility leads to challenges in maintaining formulation stability, controlling release, and ensuring consistent efficacy. This compound (TRIMEB) addresses these challenges through molecular encapsulation.

TRIMEB is a cyclic oligosaccharide with a truncated cone structure. Its exterior is hydrophilic, while the central cavity is hydrophobic. This unique structure allows TRIMEB to encapsulate non-polar volatile "guest" molecules within its cavity, forming a stable inclusion complex.[1] This non-covalent interaction shields the volatile compound from environmental factors such as heat, light, and oxygen, thus reducing its degradation and evaporation.[2]

Key Advantages of Using TRIMEB for Volatile Compound Stabilization:

  • Reduced Volatility: Encapsulation significantly lowers the vapor pressure of volatile compounds, preventing their loss during processing and storage.[2]

  • Enhanced Stability: TRIMEB protects sensitive compounds from oxidation, hydrolysis, and photodegradation.

  • Improved Solubility: The hydrophilic exterior of the TRIMEB complex can enhance the aqueous solubility of poorly soluble volatile compounds.[3]

  • Controlled Release: The release of the volatile guest can be modulated by environmental triggers such as moisture, temperature, or pH.

  • Taste and Odor Masking: Encapsulation can mask the undesirable taste or odor of certain volatile compounds.

  • Conversion to Solid Form: Liquid volatile compounds can be transformed into stable, easy-to-handle solid powders.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the formation of inclusion complexes between cyclodextrins and volatile compounds. While specific data for TRIMEB with a wide range of volatiles is proprietary or dispersed in literature, the provided data for β-cyclodextrin (β-CD) and its derivatives offer a strong comparative basis. Methylated cyclodextrins like TRIMEB generally exhibit enhanced complexation efficiency compared to native β-CD.[4]

Table 1: Stability Constants (K_s) of Various Host-Guest Inclusion Complexes

Host CyclodextrinGuest Compound (Volatile)Stability Constant (K_s) (M⁻¹)Method of DeterminationReference
Methyl-β-CyclodextrinTrimethoprim (B1683648)More stable than with HPBCDPhase Solubility[5]
β-CyclodextrinAzomethine1.29 x 10⁴UV-Vis Spectrophotometry[6]
β-CyclodextrinSilymarin722Phase Solubility[7]
β-CyclodextrinVanillin179 - 187UV-Vis Spectrophotometry[1]
Methyl-β-Cyclodextrinβ-Caryophyllene-Phase Solubility[8]

Note: Higher K_s values indicate a more stable complex.

Table 2: Encapsulation Efficiency (%EE) of Volatile Oils in β-Cyclodextrin

Volatile Oilβ-CD:Oil Ratio (w/w)Entrapment Efficiency (%EE)Encapsulated Oil (mg/g β-CD)Preparation MethodReference
Concentrated Orange Oil (20x)12:8889.5%102.3Co-precipitation[9]
Concentrated Orange Oil (10x)4:96>80%-Co-precipitation[9]
Concentrated Orange Oil (5x)16:84>80%-Co-precipitation[9]
Lemon Oil88:12-97.7Kneading[10]
Cinnamon Essential Oil----[11]

Note: %EE is the percentage of the initial amount of volatile oil that is successfully encapsulated within the cyclodextrin.

Experimental Protocols

Detailed methodologies for the preparation and characterization of TRIMEB-volatile compound inclusion complexes are provided below.

Preparation of Inclusion Complexes

Several methods can be employed to prepare inclusion complexes, with the choice depending on the physicochemical properties of the volatile guest and the desired final product characteristics.[12]

This method is particularly suitable for poorly water-soluble volatile compounds.[12][13]

Protocol:

  • Place a accurately weighed amount of TRIMEB into a mortar.

  • Add a small amount of a suitable solvent (e.g., a 50:50 ethanol/water mixture) to the TRIMEB and triturate to form a homogeneous paste.[14]

  • Slowly add the accurately weighed volatile compound (guest) to the paste while continuously kneading.

  • Continue kneading for a specified period (e.g., 1 hour) to ensure thorough interaction between the host and guest molecules.[14]

  • The resulting paste is then dried in an oven at a controlled temperature or under vacuum to remove the solvent.

  • The dried solid is pulverized and passed through a sieve to obtain a fine powder.

  • To remove any uncomplexed guest molecules adsorbed to the surface, the powder can be washed with a small amount of a solvent in which the complex is insoluble but the free guest is soluble.

This technique is effective for forming crystalline inclusion complexes.[12]

Protocol:

  • Dissolve an accurately weighed amount of TRIMEB in deionized water with stirring to create a saturated or near-saturated solution.

  • Dissolve the accurately weighed volatile compound in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).

  • Slowly add the volatile compound solution to the aqueous TRIMEB solution with constant agitation.

  • Continue stirring for a defined period (e.g., 4-24 hours) at a controlled temperature to allow for complex formation and precipitation.[15]

  • The resulting precipitate is collected by filtration or centrifugation.

  • Wash the collected solid with a small amount of cold deionized water or the organic solvent used to remove any uncomplexed material.

  • Dry the final product in an oven or under vacuum.

This method is ideal for thermolabile volatile compounds and yields a porous, amorphous powder with a high surface area.[12][13]

Protocol:

  • Dissolve accurately weighed amounts of both TRIMEB and the volatile compound in deionized water. Gentle heating or sonication may be used to aid dissolution. A 1:1 molar ratio is a common starting point.

  • Maintain stirring for an extended period (e.g., 72 hours) to ensure complete complex formation in the aqueous phase.

  • Rapidly freeze the resulting solution. This can be achieved by immersing the container in a dry ice/ethanol bath or liquid nitrogen.

  • Lyophilize the frozen sample using a freeze-dryer until all the water has been removed by sublimation. This typically takes 48-72 hours.[16]

  • The resulting fluffy, solid powder is the inclusion complex.

Characterization of Inclusion Complexes

A combination of analytical techniques is essential to confirm the formation of the inclusion complex and to characterize its properties.

This method is used to determine the stoichiometry and apparent stability constant (K_s) of the inclusion complex in solution.[17][18]

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of TRIMEB.

  • Add an excess amount of the volatile compound to each TRIMEB solution.

  • Shake the sealed vials at a constant temperature until equilibrium is reached (typically 24-72 hours).[8]

  • Filter the solutions to remove the undissolved volatile compound.

  • Determine the concentration of the dissolved volatile compound in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[7]

  • Plot the concentration of the dissolved volatile compound against the concentration of TRIMEB.

  • The type of phase solubility diagram (e.g., A_L, B_S) provides information about the stoichiometry of the complex, and the stability constant can be calculated from the slope of the linear portion of the curve.[17]

DSC is used to detect the formation of an inclusion complex by observing changes in the thermal properties of the components.[19]

Protocol:

  • Accurately weigh a small amount (typically 3-5 mg) of the sample (pure volatile, pure TRIMEB, their physical mixture, and the prepared inclusion complex) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range under a nitrogen atmosphere.[20]

  • Record the heat flow as a function of temperature.

  • The disappearance or significant shift of the melting point endotherm of the volatile compound in the thermogram of the inclusion complex is a strong indication of complex formation.[19][21]

TGA provides information about the thermal stability of the inclusion complex and can indicate a change in the volatilization temperature of the guest compound.[6][19]

Protocol:

  • Place an accurately weighed amount of the sample into the TGA sample pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Record the weight loss of the sample as a function of temperature.

  • An increase in the decomposition or volatilization temperature of the guest compound in the inclusion complex compared to the pure compound suggests successful encapsulation and enhanced thermal stability.[6]

FTIR spectroscopy is used to identify changes in the characteristic vibrational bands of the guest molecule upon inclusion in the TRIMEB cavity.

Protocol:

  • Prepare samples of the pure volatile compound, pure TRIMEB, their physical mixture, and the inclusion complex for FTIR analysis (e.g., as KBr pellets).

  • Record the FTIR spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Compare the spectra. A shift, broadening, or decrease in the intensity of the characteristic absorption bands of the volatile compound in the spectrum of the inclusion complex indicates its interaction with the TRIMEB cavity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of TRIMEB for stabilizing volatile compounds.

G cluster_0 Components cluster_1 Complexation Process cluster_2 Outcome Volatile Compound Volatile Compound Inclusion Complex Formation Inclusion Complex Formation Volatile Compound->Inclusion Complex Formation TRIMEB TRIMEB TRIMEB->Inclusion Complex Formation Stabilized Formulation Stabilized Formulation Inclusion Complex Formation->Stabilized Formulation Reduced Volatility Reduced Volatility Stabilized Formulation->Reduced Volatility Enhanced Stability Enhanced Stability Stabilized Formulation->Enhanced Stability Improved Solubility Improved Solubility Stabilized Formulation->Improved Solubility

Caption: Logical relationship of TRIMEB inclusion complex formation for stabilizing volatile compounds.

G start Start: Select Volatile Compound and TRIMEB prep_method Choose Preparation Method start->prep_method kneading Kneading prep_method->kneading Poorly Soluble coprecipitation Co-precipitation prep_method->coprecipitation Crystalline Complex freezedrying Freeze-Drying prep_method->freezedrying Thermolabile characterization Characterize Inclusion Complex kneading->characterization coprecipitation->characterization freezedrying->characterization dsc DSC characterization->dsc tga TGA characterization->tga ftir FTIR characterization->ftir solubility Phase Solubility characterization->solubility evaluation Evaluate Formulation Performance dsc->evaluation tga->evaluation ftir->evaluation solubility->evaluation stability_testing Stability Testing evaluation->stability_testing release_studies Release Studies evaluation->release_studies end End: Optimized Formulation stability_testing->end release_studies->end

Caption: Experimental workflow for developing stabilized formulations using TRIMEB.

References

Application Notes and Protocols for Studying the Release Kinetics of Drugs from Trimethyl-beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl-beta-cyclodextrin (TM-β-CD) is a methylated derivative of β-cyclodextrin, a cyclic oligosaccharide widely used in the pharmaceutical field as a functional excipient. Its unique truncated cone structure, with a hydrophobic inner cavity and a hydrophilic outer surface, allows for the encapsulation of poorly water-soluble drug molecules to form inclusion complexes. This complexation can significantly enhance the solubility, stability, and bioavailability of the guest drug molecule.[1][2][3] The study of drug release kinetics from these inclusion complexes is crucial for the development of effective drug delivery systems with controlled and predictable release profiles.[4][5]

These application notes provide detailed protocols for the experimental setup required to investigate the in vitro release kinetics of drugs from TM-β-CD inclusion complexes. The methodologies cover the preparation of the inclusion complexes, in vitro drug release studies using the dialysis membrane and USP dissolution apparatus methods, and quantification of the released drug using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Preparation of Drug-TM-β-CD Inclusion Complexes

The formation of a stable inclusion complex is a prerequisite for studying drug release. Several methods can be employed to prepare these complexes in a solid state.[6] The choice of method can influence the physicochemical properties and dissolution rate of the final product.

Protocol 1: Co-precipitation Method

This method is widely used for its simplicity and efficiency in forming inclusion complexes.[6][7]

Materials:

  • Drug of interest

  • This compound (TM-β-CD)

  • Ethanol (or other suitable organic solvent)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Buchner funnel)

  • Oven or desiccator

Procedure:

  • Dissolve an accurately weighed amount of TM-β-CD in a specific volume of deionized water with continuous stirring and gentle heating (e.g., 50-60°C) to ensure complete dissolution.

  • Dissolve an accurately weighed amount of the drug in a minimal amount of a suitable organic solvent, such as ethanol.

  • Add the drug solution dropwise to the TM-β-CD solution while maintaining constant stirring.

  • Continue stirring the mixture for a specified period (e.g., 24-48 hours) at a constant temperature to allow for the formation of the inclusion complex.

  • Slowly cool the solution to room temperature and then further cool in an ice bath to facilitate the precipitation of the complex.

  • Collect the precipitate by filtration under vacuum.

  • Wash the precipitate with a small amount of cold deionized water to remove any surface-adhered free drug.

  • Dry the collected solid complex in an oven at a controlled temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.

  • Pulverize the dried complex and store it in a well-closed container for further characterization and release studies.

Characterization of the Inclusion Complex (Optional but Recommended)

To confirm the successful formation of the inclusion complex, various analytical techniques can be employed.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic peaks of the drug and TM-β-CD can indicate the formation of the complex.

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting point of the drug in the complex thermogram suggests its inclusion within the cyclodextrin (B1172386) cavity.[8]

  • X-ray Diffraction (XRD): A change from a crystalline to an amorphous pattern for the drug in the complex indicates its encapsulation.

In Vitro Drug Release Studies

The in vitro release profile of the drug from the TM-β-CD complex can be evaluated using several methods. The two most common methods are the dialysis membrane method and the USP dissolution apparatus method.

Protocol 2: Dialysis Membrane Method

This method is suitable for assessing the release of drugs from nanoparticles and other colloidal systems, and it can be adapted for cyclodextrin complexes.[9][10]

Materials:

  • Drug-TM-β-CD inclusion complex

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline (PBS) of a specific pH, simulated gastric fluid, or simulated intestinal fluid)

  • Magnetic stirrer or orbital shaker

  • Constant temperature water bath or incubator (maintained at 37°C)

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (UV-Vis spectrophotometer or HPLC)

Procedure:

  • Accurately weigh a specific amount of the drug-TM-β-CD inclusion complex and dissolve or suspend it in a known volume of the release medium.

  • Transfer the solution/suspension into a dialysis bag, ensuring no air bubbles are trapped inside, and securely seal both ends.

  • Place the dialysis bag in a vessel containing a larger, known volume of the release medium.

  • Maintain the entire setup at 37 ± 0.5°C with continuous, gentle agitation (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium from the vessel.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the withdrawn samples for drug content using a validated analytical method (UV-Vis or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: USP Dissolution Apparatus Method (Paddle Method - USP Apparatus 2)

This is a standard and widely accepted method for testing the dissolution of solid dosage forms and can be adapted for powders of inclusion complexes.[11]

Materials:

  • Drug-TM-β-CD inclusion complex

  • USP Dissolution Testing Apparatus (Apparatus 2 - Paddle)

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl for simulated gastric fluid or phosphate (B84403) buffer pH 6.8 for simulated intestinal fluid)

  • Constant temperature water bath (maintained at 37 ± 0.5°C)

  • Syringes and filters (e.g., 0.45 µm) for sampling

  • Analytical instrument for drug quantification (UV-Vis spectrophotometer or HPLC)

Procedure:

  • De-aerate the dissolution medium by a suitable method.

  • Fill the dissolution vessels with a specified volume (typically 900 mL) of the dissolution medium and allow the temperature to equilibrate to 37 ± 0.5°C.

  • Accurately weigh an amount of the drug-TM-β-CD inclusion complex equivalent to a specific dose of the drug.

  • Carefully introduce the powder into the bottom of the dissolution vessel.

  • Start the apparatus and rotate the paddles at a constant speed (typically 50 or 100 rpm).

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the medium from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Filter the withdrawn sample immediately through a 0.45 µm syringe filter.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the filtered samples for drug content using a validated analytical method (UV-Vis or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Quantification of Released Drug

Accurate quantification of the released drug is essential for determining the release kinetics.

Protocol 4: UV-Vis Spectrophotometry

This method is simple, rapid, and suitable for drugs that exhibit significant UV absorbance.[12][13][14][15][16]

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of the pure drug of a known concentration in the release medium.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the drug using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration and determine the regression equation.

  • Sample Analysis:

    • Dilute the samples withdrawn from the release study with the release medium, if necessary, to fall within the concentration range of the standard curve.

    • Measure the absorbance of the diluted samples at the λmax.

    • Calculate the concentration of the drug in the samples using the regression equation from the standard curve.

Protocol 5: High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and sensitive method, particularly useful for complex mixtures or when low concentrations of the drug need to be quantified.[17][18][19][20][21]

Procedure:

  • Method Development and Validation:

    • Develop an HPLC method with a suitable column (e.g., C18), mobile phase, flow rate, and detector (e.g., UV detector set at the drug's λmax).

    • Validate the method for linearity, accuracy, precision, and specificity according to ICH guidelines.

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of the pure drug of known concentrations in the mobile phase.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the regression equation.

  • Sample Analysis:

    • Inject a fixed volume of the filtered samples from the release study into the HPLC system.

    • Record the peak area corresponding to the drug.

    • Calculate the concentration of the drug in the samples using the regression equation from the standard curve.

Data Presentation

Quantitative data from the drug release studies should be summarized in a clear and structured format for easy comparison and analysis.

Table 1: In Vitro Drug Release Profile from TM-β-CD Complex (Dialysis Method)

Time (hours)Cumulative Drug Release (%) ± SD (n=3)
0.5
1
2
4
6
8
12
24

Table 2: In Vitro Drug Dissolution Profile from TM-β-CD Complex (USP Apparatus 2)

Time (minutes)Cumulative Drug Dissolution (%) ± SD (n=3)
5
10
15
30
45
60
90
120

Analysis of Release Kinetics

To understand the mechanism of drug release, the obtained data can be fitted to various kinetic models:[7][11][22]

  • Zero-Order Model: Qt = Q0 + K0t (Release rate is constant)

  • First-Order Model: log Qt = log Q0 - K1t / 2.303 (Release rate is proportional to the amount of drug remaining)

  • Higuchi Model: Qt = KHt^1/2 (Release from a matrix, diffusion-controlled)

  • Korsmeyer-Peppas Model: Mt / M∞ = Ktn (Describes release from a polymeric system)

The model that best fits the data (highest correlation coefficient, R²) can provide insights into the drug release mechanism.

Visualizations

Experimental Workflow for Drug Release Kinetics Study

experimental_workflow prep Preparation of Drug-TM-β-CD Inclusion Complex char Characterization (FTIR, DSC, XRD) prep->char Confirmation release_study In Vitro Release Study prep->release_study dialysis Dialysis Membrane Method release_study->dialysis dissolution USP Dissolution Apparatus Method release_study->dissolution sampling Sample Collection dialysis->sampling dissolution->sampling quant Drug Quantification sampling->quant uv_vis UV-Vis Spectrophotometry quant->uv_vis hplc HPLC quant->hplc analysis Data Analysis & Kinetic Modeling quant->analysis drug_release_pathway complex Drug-TM-β-CD Inclusion Complex Solid State dissolved_complex Dissolved Complex Drug ⊂ TM-β-CD complex->dissolved_complex Dissolution dissolution_medium Dissolution Medium equilibrium Release (Equilibrium Shift) dissolved_complex->equilibrium free_drug Free Drug in Solution equilibrium->free_drug free_cd Free TM-β-CD equilibrium->free_cd diffusion Diffusion across Membrane/Matrix free_drug->diffusion bulk_medium Bulk Medium diffusion->bulk_medium Quantification

References

Application Notes and Protocols for Trimethyl-beta-cyclodextrin in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimethyl-beta-cyclodextrin (TM-β-CD) and its derivatives in gene delivery systems. Detailed protocols for key experiments are included to facilitate the application of this technology in your research.

Introduction to this compound in Gene Delivery

Cyclodextrins (CDs) are cyclic oligosaccharides that have gained significant attention as components of non-viral gene delivery vectors. Their unique truncated cone structure, with a hydrophobic inner cavity and a hydrophilic exterior, allows for the encapsulation of guest molecules.[1] Among the various modified cyclodextrins, methylated derivatives, such as this compound (TM-β-CD), have shown particular promise in enhancing gene transfection efficiency.

The inclusion of TM-β-CD in gene delivery formulations can offer several advantages:

  • Reduced Cytotoxicity: By complexing with cationic polymers like polyethylenimine (PEI), TM-β-CD can reduce the overall positive charge of the vector, thereby lowering its toxicity to cells.[2][3]

  • Enhanced Stability: TM-β-CD can protect nucleic acids from degradation by nucleases.

  • Improved Cellular Uptake: It is believed that TM-β-CD facilitates the entry of gene complexes into cells by interacting with the cell membrane.

Quantitative Data on Transfection Efficiency and Cytotoxicity

The following tables summarize quantitative data from various studies on the use of methylated beta-cyclodextrins in gene delivery.

Table 1: In Vitro Transfection Efficiency of Methylated β-Cyclodextrin-Based Vectors

VectorCell LineReporter GeneTransfection EfficiencyReference
PEI-β-CDHEK293pDNAHigher than unmodified PEI.[3]
Linear β-CD Polymer (βCDP6)BHK-21LuciferaseHighest among linear βCDPs with varying methylene (B1212753) units; 20-fold higher than some other variations.[3]
Carboxymethyl-β-CD/pDNA complexCOS 7pDNAHigher than the commercial transfection reagent TransIT-LT1.[4]
Carboxymethyl-β-CD/pDNA complexSH-SY5YpDNAHigher than the commercial transfection reagent TransIT-LT1.[4]
Methyl-β-cyclodextrin (1 mM) + SpermRoosterhG-CSF vectorImproved motility and membrane integrity of transfected sperm.[5]
PPoly/pEGFP nanocomplexesHT-29pEGFP~65% uptake after 24 hours, compared to <12% for free pDNA.[6]

Table 2: Cytotoxicity of Methylated β-Cyclodextrin Derivatives

DerivativeCell LineCytotoxicity Measurement (IC50 or Viability)Key FindingReference
Heptakis(2,6-di-O-methyl)-beta-CD (DIMEB)VariousLowest IC50 (most toxic)Cytotoxicity decreases in the order: DIMEB > TRIMEB ≥ RAMEB.[7][8]
Heptakis(2,3,6-tri-O-methyl)-beta-CD (TRIMEB)VariousIntermediate IC50Ionic β-CDs were found to be less toxic than these methylated derivatives.[7][8]
Randomly methylated beta-CD (RAMEB)VariousHigher IC50 (less toxic)[7][8]
PEI600-β-CD293T~60–90% viability at 10–100 µg/mLLess cytotoxic than PEI 25 kDa.[9]
Midazolam-trimethyl-β-CD complexcENDNot toxicComplexation can reduce the toxicity of the guest molecule.[10]
Cationic beta-cyclodextrin (B164692) polymers (QAPS)CACO-2Slight decrease in viability at 10 µMGenerally low toxicity at concentrations up to 5 µM.[11]

Experimental Protocols

Protocol for Formulation of a β-Cyclodextrin-PEI-Propane-1,2,3-Triol Nanopolymer (BPEA) for Gene Delivery

This protocol is adapted from a method for synthesizing a nanopolymer for efficient and safe gene delivery.[12]

Materials:

Procedure:

  • Synthesis of bPEI-propane-1,2,3-triol (PEA): a. Dissolve propane-1,2,3-triol in degassed DMSO (0.17 g/mL). b. Mix with a DMSO solution of CDI (0.3 g/mL). c. Add Et3N to the reaction mixture (33 µl/mL). d. Conduct the reaction in the dark for 3 hours under an inert nitrogen atmosphere. e. Dilute the reaction mixture with 5 ml of degassed DMSO. f. Add a DMSO solution of bPEI 1.2 kDa (0.88 g/mL). g. Carry out the reaction for 16 hours in the dark at 37°C under an inert nitrogen atmosphere. h. Filter the solution using syringe filters and lyophilize for 2 days to obtain PEA.[12]

  • Synthesis of BPEA: a. Mix β-CD and CDI at a 1:1 ratio. b. Dissolve the mixture in degassed DMSO (0.2 g/mL). c. Add Et3N to the reaction mixture (33 µl/mL). d. Carry out the reaction for 3 hours in the dark under an inert nitrogen atmosphere. e. Add 14 ml of a DMSO solution of PEA dropwise into the reaction mixture. f. Continue the reaction for 16 hours in the dark at 37°C under an inert nitrogen atmosphere.[12]

Protocol for In Vitro Transfection using a β-Cyclodextrin-based Nanopolymer

This protocol is a general guideline for cell transfection using a polymer like BPEA.[12]

Materials:

  • BPEA polymer solution

  • Plasmid DNA (e.g., encoding a reporter gene like luciferase or EGFP)

  • Cell culture medium (with and without serum)

  • Cells to be transfected (e.g., B16-F0, HepG2, U87)

  • 96-well plates

  • Reporter gene assay system (e.g., luciferase assay kit)

Procedure:

  • Cell Seeding: a. Seed cells in 96-well plates at an initial density of 5,000 cells per well. b. Incubate at 37°C for 24 hours.

  • Transfection: a. Replace the growth medium with 100 µl of fresh cell culture medium (with or without 10% FBS). b. Prepare the transfection complexes by mixing the polymer solution with the plasmid DNA. The optimal polymer/DNA ratio should be determined empirically. c. Add the transfection complex to each well. d. Incubate for 5 hours at 37°C. e. Replace the transfection medium with fresh growth medium. f. Incubate for an additional 24 hours at 37°C.[12]

  • Assessment of Transfection Efficiency: a. For luciferase reporter gene, use a luciferase assay system to measure the luciferase activity according to the manufacturer's instructions. b. For EGFP reporter gene, visualize the expression using fluorescence microscopy.

Protocol for Methyl-β-Cyclodextrin-Sperm-Mediated Gene Editing (MBCD-SMGE)

This protocol is based on a study for generating targeted mutant mice and can be adapted for other sperm-mediated gene transfer applications.[13]

Materials:

  • Mouse sperm (e.g., from B6D2F1 mice)

  • c-TYH medium

  • Methyl-β-cyclodextrin (MBCD)

  • Plasmid DNA (e.g., pCAG-eCas9-GFP-U6-gRNA) at 20 ng/µl

  • In vitro fertilization (IVF) setup

  • Genomic DNA extraction kit

  • PCR reagents

Procedure:

  • Sperm Preparation and Incubation: a. Collect sperm in c-TYH medium. b. Incubate sperm in c-TYH medium with varying concentrations of MBCD (e.g., 0, 0.75, 1, and 2 mM) in the presence of the plasmid DNA (20 ng/µl) for 30 minutes at 37°C in 7.5% CO2.[13][14]

  • In Vitro Fertilization (IVF): a. Perform IVF using the transfected sperm and oocytes. b. Assess fertilization rate and early embryonic development.[13]

  • Analysis of Gene Editing: a. For GFP-positive blastocysts, extract genomic DNA. b. Use PCR to amplify the target genomic region to detect indels resulting from CRISPR-Cas9 activity.[13]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in gene delivery.

Gene_Delivery_Workflow cluster_formulation Complex Formulation cluster_transfection Transfection cluster_expression Gene Expression pDNA Plasmid DNA Complex pDNA/TM-β-CD Complex pDNA->Complex TMBCD TM-β-CD Polymer TMBCD->Complex Uptake Cellular Uptake Complex->Uptake Interaction with cell membrane Cell Target Cell Endosome Endosome Uptake->Endosome Release Endosomal Escape Endosome->Release Nucleus Nucleus Release->Nucleus pDNA release Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation Protein Therapeutic Protein Translation->Protein

Caption: Workflow of gene delivery using TM-β-CD-based vectors.

Cytotoxicity_Mechanism TMBCD High Concentration of Methylated β-CD Membrane Cell Membrane TMBCD->Membrane Extracts Disruption Membrane Disruption TMBCD->Disruption Cholesterol Cholesterol Cytotoxicity Cellular Toxicity Disruption->Cytotoxicity

Caption: Proposed mechanism of cytotoxicity of methylated β-cyclodextrins.

SMGE_Protocol_Flowchart start Start sperm_prep Sperm Preparation start->sperm_prep incubation Incubation with plasmid and MBCD sperm_prep->incubation ivf In Vitro Fertilization incubation->ivf embryo_dev Embryo Development ivf->embryo_dev analysis Analysis of Gene Editing (e.g., PCR) embryo_dev->analysis end End analysis->end

Caption: Flowchart of the Methyl-β-Cyclodextrin-Sperm-Mediated Gene Editing (MBCD-SMGE) protocol.

References

Troubleshooting & Optimization

Technical Support Center: Trimethyl-beta-cyclodextrin (TRIMEB) Complex Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the precipitation of Trimethyl-beta-cyclodextrin (TRIMEB) complexes in buffer solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your formulation development.

Troubleshooting Guide: Precipitation of TRIMEB Complexes

Precipitation of your TRIMEB-drug complex can be a frustrating roadblock in your experiments. This guide will walk you through a logical troubleshooting process to identify and resolve the issue.

Problem: My TRIMEB-drug complex is precipitating out of the buffer solution.

dot graph TD{ A[Start: Precipitation Observed] --> B{Is the TRIMEB itself soluble in the buffer?}; B -->|No| C[Issue with TRIMEB solubility. Check concentration, pH, and temperature.]; B -->|Yes| D{Have you determined the phase solubility diagram?}; D -->|No| E[Crucial first step! Perform phase solubility analysis.]; D -->|Yes| F{What type of phase solubility profile is observed?}; F -->|A-type| G[Indicates soluble complex. Precipitation likely due to exceeding solubility limit of the complex itself.]; F -->|B-type| H[Indicates a complex with limited solubility. This is a common cause of precipitation.]; G --> I[Reduce concentration of drug and/or TRIMEB.]; H --> J{Is the buffer composition optimal?}; J -->|No| K[Change buffer type. Avoid carboxylic acid buffers. Consider phosphate (B84403) or Tris buffers.]; J -->|Yes| L{Is the pH appropriate?}; L -->|No| M[Adjust pH to a range where both the drug and TRIMEB are most soluble and the complex is stable.]; L -->|Yes| N{Have you considered temperature effects?}; N -->|No| O[Evaluate complex solubility at different temperatures. Note that stability may decrease with increased temperature.]; N -->|Yes| P{Could the addition of a polymer help?}; P -->|Yes| Q[Incorporate a water-soluble polymer like HPMC or PVP to enhance complex solubility.]; C --> R[Consult TRIMEB solubility data tables.]; E --> S[Follow the detailed protocol for Phase Solubility Analysis provided in this guide.]; I --> T[Re-evaluate and optimize formulation.]; K --> T; M --> T; O --> T; Q --> T;

} end

Caption: Troubleshooting workflow for TRIMEB complex precipitation.

Frequently Asked Questions (FAQs)

1. Why is my this compound (TRIMEB) solution cloudy even before adding my drug?

Cloudiness in a TRIMEB solution alone can be due to exceeding its aqueous solubility limit. While TRIMEB has a higher water solubility compared to its parent β-cyclodextrin, it is not infinitely soluble. Factors such as low temperature and inappropriate pH can reduce its solubility.

2. What is a phase solubility diagram and why is it important?

A phase solubility diagram is a graphical representation of the solubility of a guest molecule (your drug) as a function of the concentration of the cyclodextrin (B1172386).[1] It is a critical tool for understanding the interaction between the drug and TRIMEB and for troubleshooting precipitation issues.[1] The shape of the curve can tell you whether you are forming a soluble (A-type) or a sparingly soluble (B-type) complex.[2]

3. How does pH affect the stability and solubility of my TRIMEB complex?

The pH of the buffer can influence the ionization state of your drug molecule.[3] For ionizable drugs, a change in pH can affect both the drug's intrinsic solubility and its binding affinity to the TRIMEB cavity, thus impacting the overall solubility and stability of the complex.[3] It is crucial to determine the optimal pH range for your specific drug-TRIMEB system.

4. Can the type of buffer I use cause precipitation?

Yes, the buffer composition can significantly impact the stability of your TRIMEB complex. Some buffers, particularly those containing carboxylic acids (e.g., citrate, acetate), can act as competitive binders for the cyclodextrin cavity, which can destabilize your drug-TRIMEB complex and lead to precipitation. Buffers like phosphate and Tris are often better choices as they tend to have minimal interaction with the cyclodextrin.

5. How does temperature influence the precipitation of TRIMEB complexes?

Temperature has a dual effect. Increasing the temperature generally increases the intrinsic solubility of both the drug and TRIMEB.[4] However, the stability constant of the inclusion complex may decrease at higher temperatures.[5] This means that while you might be able to dissolve more of the components at a higher temperature, the complex itself might be less stable, potentially leading to precipitation upon cooling or over time. The effect of temperature on your specific system should be experimentally evaluated.

6. Can adding other excipients help prevent precipitation?

Yes, the addition of water-soluble polymers such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can enhance the solubilizing effect of cyclodextrins and prevent the precipitation of the complex.[6] These polymers can stabilize the drug-cyclodextrin complex, often allowing for a reduction in the total amount of cyclodextrin needed.[5]

Quantitative Data

Understanding the solubility of TRIMEB under your experimental conditions is crucial. The following tables provide known solubility data and a template for you to generate data for your specific buffer systems.

Table 1: Aqueous Solubility of this compound (TRIMEB)

Temperature (°C)Solubility ( g/100 mL)
2531
80>200

Table 2: Template for Determining TRIMEB Solubility in Your Buffer System

Buffer SystempHTemperature (°C)Ionic Strength (M)TRIMEB Solubility ( g/100 mL)Observations
Phosphate6.5250.1User-determined
Phosphate7.4250.1User-determined
Citrate5.0250.1User-determined
Tris-HCl7.4250.1User-determined
Your BufferYour pH37Your Ionic StrengthUser-determined

Experimental Protocols

Protocol 1: Preparation of a Saturated TRIMEB Solution

This protocol is for determining the solubility of TRIMEB in a specific buffer.

dot graph TD{ subgraph "Protocol Flow" direction LR A[Start: Weigh TRIMEB] --> B[Add to Buffer]; B --> C[Vortex/Sonicate]; C --> D{Is all solid dissolved?}; D -->|Yes| A; D -->|No| E[Equilibrate]; E --> F[Filter]; F --> G[Analyze Supernatant]; G --> H[Calculate Solubility]; H --> I[End]; end

} end

Caption: Workflow for determining TRIMEB solubility.

Protocol 2: Phase Solubility Analysis of a Drug-TRIMEB Complex

This protocol, based on the method by Higuchi and Connors, is essential for characterizing the drug-TRIMEB interaction and determining the stability constant of the complex.[7]

  • Prepare a series of TRIMEB solutions in your chosen buffer with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of your drug to a fixed volume of each TRIMEB solution in separate sealed vials.

  • Equilibrate the vials by shaking them at a constant temperature for 24-72 hours to ensure equilibrium is reached.

  • Separate the solid drug from the solution by centrifugation followed by filtration through a 0.45 µm filter.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the total drug concentration (y-axis) against the TRIMEB concentration (x-axis).

  • Analyze the resulting phase solubility diagram to determine the type of complex formed and to calculate the stability constant (Kc).

dot graph TD{ subgraph "Phase Solubility Analysis Workflow" A[Prepare TRIMEB Solutions] --> B[Add Excess Drug]; B --> C[Equilibrate]; C --> D[Filter/Centrifuge]; D --> E[Analyze Drug Concentration]; E --> F[Plot Data]; F --> G[Determine Complex Type & Stability]; end

} end

Caption: Experimental workflow for phase solubility analysis.

References

Optimizing the molar ratio of drug to Trimethyl-beta-cyclodextrin for maximum solubility.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Drug-TMB-CD Molar Ratio

Welcome to the technical support center for optimizing the molar ratio of your drug with Trimethyl-beta-cyclodextrin (TMB-CD) to achieve maximum aqueous solubility. This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I determine the optimal molar ratio of my drug to TMB-CD for maximum solubility?

The most effective method to determine the optimal molar ratio and the stability of the drug-TMB-CD complex is by conducting a Phase Solubility Study . This experiment helps to understand how the drug's solubility changes with increasing concentrations of TMB-CD. From the resulting phase solubility diagram, you can determine the stoichiometry of the complex (e.g., 1:1, 1:2) and calculate the stability constant (Ks), which indicates the strength of the interaction.[1][2][3]

Q2: My drug's solubility is not increasing linearly with the addition of TMB-CD. What does this mean?

A non-linear relationship in a phase solubility diagram (a B-type curve) suggests that the drug-TMB-CD complex itself has limited solubility and may be precipitating out of the solution at higher TMB-CD concentrations.[4][5] This can happen with natural cyclodextrins. While TMB-CD is a derivative designed for higher solubility, high concentrations or specific drug interactions can still lead to the formation of less soluble, higher-order complexes.[5][6]

Troubleshooting Steps:

  • Visually inspect your samples: Look for any precipitate or cloudiness in the vials with higher TMB-CD concentrations.

  • Re-evaluate the concentration range: You may need to work within the initial linear range of the curve for your formulation.

  • Consider temperature effects: The complexation process can be influenced by temperature. Ensure your experiment is conducted at a constant, controlled temperature.[3]

Q3: What is a Phase Solubility Study and how do I perform one?

A phase solubility study is a systematic experiment to quantify the increase in a drug's solubility in the presence of increasing amounts of a complexing agent like TMB-CD.[7] The resulting graph, a phase solubility diagram, plots the total drug concentration against the TMB-CD concentration. The shape of this plot reveals the stoichiometry and stability of the inclusion complex formed.[4][8] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: How can I confirm that a drug-TMB-CD inclusion complex has actually formed?

Beyond solubility enhancement, several analytical techniques can confirm the formation of an inclusion complex:

  • Differential Scanning Calorimetry (DSC): In a DSC thermogram, the endothermic peak corresponding to the melting of the free drug will disappear or shift upon complex formation.[1][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of the drug can indicate its inclusion within the TMB-CD cavity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D ROESY experiments can show chemical shift changes and through-space correlations between the drug's protons and the inner protons of the TMB-CD cavity, providing definitive proof of inclusion.[11]

  • X-ray Powder Diffraction (XRPD): The formation of a new crystalline structure or an amorphous halo in the complex, different from the patterns of the individual components, suggests complexation.[12][13]

Q5: What is a Job's Plot and how can it help determine the stoichiometry?

A Job's plot, or the method of continuous variation, is a technique used to determine the stoichiometry of a binding interaction.[14] In this method, a series of solutions are prepared where the total molar concentration of the drug and TMB-CD is kept constant, but their molar fractions are varied. A physical property that changes upon complexation (like UV-Vis absorbance) is measured.[14][15] When this change is plotted against the mole fraction of one component, the peak of the plot indicates the stoichiometry.[11][14][15] For example, a peak at a mole fraction of 0.5 suggests a 1:1 complex.[11][15]

Experimental Workflow & Logic

The following diagram outlines the general workflow for optimizing the drug-to-TMB-CD molar ratio.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Confirmation cluster_optional Optional Confirmation prep_drug Prepare Drug Stock Solution pss Perform Phase Solubility Study prep_drug->pss prep_cd Prepare TMB-CD Stock Solutions (Varying Concentrations) prep_cd->pss equilibrate Equilibrate Samples (e.g., 24-72h at 25°C) pss->equilibrate analyze Analyze Supernatant (e.g., HPLC, UV-Vis) equilibrate->analyze plot_data Plot Phase Solubility Diagram analyze->plot_data det_type Determine Diagram Type (A_L, A_P, B-type) plot_data->det_type calc_ks Calculate Stability Constant (Ks) and Complexation Efficiency det_type->calc_ks det_stoich Determine Stoichiometry calc_ks->det_stoich job_plot Perform Job's Plot det_stoich->job_plot Confirm spectroscopy Spectroscopic/Thermal Analysis (NMR, DSC, FTIR) det_stoich->spectroscopy Confirm

Caption: Workflow for optimizing drug-TMB-CD molar ratio.

Experimental Protocols

Protocol 1: Phase Solubility Study

This protocol outlines the steps to determine the effect of TMB-CD on your drug's solubility.

Materials:

  • Your drug (guest molecule)

  • This compound (TMB-CD, host)

  • Aqueous buffer solution (e.g., phosphate (B84403) buffer at a relevant pH)

  • Vials (e.g., 10 mL glass vials)

  • Shaker or agitator with temperature control

  • Filtration system (e.g., 0.45 µm syringe filters)

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Methodology:

  • Prepare TMB-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of TMB-CD (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add Excess Drug: Add an excess amount of your drug to each vial containing the different TMB-CD concentrations. The amount should be enough to ensure that undissolved solid drug remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples until equilibrium is reached (typically 24-72 hours).

  • Sample Collection & Preparation: After equilibration, allow the samples to stand to let the undissolved drug settle. Carefully withdraw an aliquot from the clear supernatant.

  • Filtration: Immediately filter the aliquot through a 0.45 µm filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the filtered samples as necessary and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC or UV-Vis).

  • Data Analysis: Plot the total concentration of the dissolved drug (Y-axis) against the concentration of TMB-CD (X-axis).

Protocol 2: Job's Plot (Method of Continuous Variation)

This protocol is used to confirm the stoichiometry of the drug-TMB-CD complex.

Materials:

  • Equimolar stock solutions of the drug and TMB-CD in the chosen buffer.

  • UV-Vis Spectrophotometer.

  • Cuvettes.

Methodology:

  • Prepare Solutions: Prepare a series of solutions by mixing the equimolar stock solutions in different ratios (e.g., 10:0, 9:1, 8:2, ..., 1:9, 0:10 drug:TMB-CD), keeping the total volume constant. This ensures the total molar concentration remains constant while the mole fraction of each component varies from 0 to 1.

  • Measure Absorbance: Measure the UV-Vis absorbance of each solution at the wavelength of maximum absorbance (λmax) for the drug.

  • Calculate Absorbance Change (ΔA): Calculate the difference in absorbance between the measured value and the theoretical value assuming no interaction.

  • Plot Data: Plot ΔA multiplied by the mole fraction of the drug (ΔA * X_drug) versus the mole fraction of the drug (R = [Drug] / ([Drug] + [TMB-CD])).[11][12]

  • Determine Stoichiometry: The mole fraction at which the plot shows a maximum value corresponds to the stoichiometry of the complex.[15]

    • Maximum at R = 0.5: Indicates a 1:1 stoichiometry.[11]

    • Maximum at R ≈ 0.67: Indicates a 2:1 (Drug:TMB-CD) stoichiometry.

    • Maximum at R ≈ 0.33: Indicates a 1:2 (Drug:TMB-CD) stoichiometry.[15]

Data Presentation & Interpretation

Quantitative data from your experiments should be organized for clear interpretation.

Table 1: Example Phase Solubility Data

TMB-CD Conc. (mM)Dissolved Drug Conc. (mM)
0.00.15 (Intrinsic Solubility)
2.00.45
4.00.76
6.01.04
8.01.35
10.01.66

From a linear plot of this data (an A_L type diagram), you can calculate the stability constant (Ks).[8]

Equation for Stability Constant (Ks) for a 1:1 complex: Ks = Slope / (S₀ * (1 - Slope)) Where S₀ is the intrinsic solubility of the drug (the y-intercept) and Slope is the slope of the regression line.[8]

Table 2: Example Job's Plot Data

Mole Fraction Drug (R)ΔA * R
0.00.000
0.10.015
0.20.031
0.30.045
0.40.056
0.50.060
0.60.055
0.70.044
0.80.030
0.90.014
1.00.000

A plot of this data would show a peak at R = 0.5, confirming a 1:1 binding stoichiometry.

Interpreting Phase Solubility Diagrams

The relationship between drug and TMB-CD concentrations can be visualized to understand the complexation behavior.

G cluster_main Phase Solubility Diagram Interpretation start Start with Phase Solubility Data is_linear Is the plot linear? start->is_linear a_type A-Type Diagram: Soluble Complex Formed is_linear->a_type Yes b_type B-Type Diagram: Insoluble Complex Precipitates is_linear->b_type No slope_check Is Slope < 1? a_type->slope_check re_eval Re-evaluate concentration range. Work within linear portion. b_type->re_eval al_type A_L Type: 1:1 Stoichiometry Likely slope_check->al_type Yes ap_type A_P Type: Indicates higher-order complexes (e.g., 1:2) slope_check->ap_type No

Caption: Logic for interpreting phase solubility diagrams.

References

Troubleshooting low encapsulation efficiency with Trimethyl-beta-cyclodextrin.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trimethyl-beta-cyclodextrin (TMB-CD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the encapsulation of guest molecules using TMB-CD.

Troubleshooting Guides

This section addresses common issues encountered during the encapsulation process with this compound.

Question 1: Why am I observing low encapsulation efficiency with TMB-CD?

Answer: Low encapsulation efficiency (EE) with TMB-CD can stem from several factors related to the physicochemical properties of the guest molecule, the experimental conditions, and the preparation method. Key influencing factors include:

  • Inappropriate Molar Ratio: The stoichiometry between TMB-CD and the guest molecule is critical. While a higher molar ratio of TMB-CD to the guest can increase encapsulation, an excessive amount can sometimes lead to a decrease in efficiency.[1] It is crucial to optimize this ratio for each specific guest molecule.

  • Guest Molecule Properties: The size, shape, and polarity of the guest molecule must be compatible with the TMB-CD cavity. Molecules that are too large or too small may not form stable inclusion complexes.

  • Poor Solubility of the Guest Molecule: The guest molecule needs to be in solution to interact with the TMB-CD. If the guest has very low solubility in the chosen solvent system, it can limit the formation of the inclusion complex.[1]

  • Suboptimal Preparation Method: The method used to prepare the inclusion complex significantly impacts the EE.[1] Techniques like co-precipitation, kneading, freeze-drying, and solvent evaporation have varying levels of effectiveness depending on the guest molecule.[2]

  • Incorrect Solvent System: The choice of solvent is crucial. The solvent must dissolve both the TMB-CD and the guest molecule to an adequate extent. The presence of co-solvents, such as ethanol, can sometimes disrupt the hydrophobic interactions necessary for complex formation, leading to lower yields and efficiencies.

  • Inadequate Reaction Time and Temperature: Complex formation is an equilibrium process. Insufficient stirring time or suboptimal temperature can prevent the system from reaching equilibrium, resulting in lower EE. For some complexes, a stirring duration of six hours has been found to be optimal.

  • pH of the Medium: The pH of the solution can influence the ionization state of both the guest molecule and TMB-CD, which in turn can affect their interaction and complex formation.[1][3]

Question 2: My guest molecule is highly hydrophobic. How can I improve its encapsulation in TMB-CD?

Answer: Encapsulating highly hydrophobic guest molecules can be challenging. Here are several strategies to improve encapsulation efficiency:

  • Utilize a Co-Solvent System: A small amount of a suitable organic co-solvent can be used to dissolve the hydrophobic guest molecule before adding it to the aqueous TMB-CD solution. However, the concentration of the co-solvent should be minimized, as high concentrations can inhibit complex formation.

  • Select an Appropriate Preparation Method:

    • Solvent Evaporation: This method is often suitable for hydrophobic guests. It involves dissolving both the guest and TMB-CD in a common organic solvent, followed by evaporation of the solvent.[2]

    • Kneading Method: This technique is effective for poorly water-soluble guest molecules. It involves creating a paste of TMB-CD and the guest with a small amount of liquid, which is then dried.[4]

  • Optimize the Molar Ratio: A systematic evaluation of different TMB-CD to guest molar ratios (e.g., 1:1, 1:2, 1:5) is recommended to find the optimal concentration for maximum encapsulation.[5]

  • pH Adjustment: If your guest molecule has ionizable groups, adjusting the pH of the medium to favor the non-ionized form can enhance its hydrophobicity and affinity for the TMB-CD cavity.[3]

Question 3: How do I choose the best preparation method for my TMB-CD inclusion complex?

Answer: The choice of preparation method depends on the properties of your guest molecule, the desired scale of production, and the required characteristics of the final product.

Preparation MethodBest Suited ForAdvantagesDisadvantages
Co-precipitation Guest molecules with low water solubility.Simple and widely used.May result in lower yields due to competitive inhibition from organic solvents.
Kneading Poorly water-soluble guest molecules.High yield of inclusion complex.[4]Not easily scalable.
Freeze-Drying (Lyophilization) Thermolabile or water-soluble guest molecules.Good yield, suitable for scaling up.Requires specialized equipment.
Solvent Evaporation Hydrophobic guest molecules.Simple and effective.[2]Requires the use of organic solvents.

FAQs

Q1: What is a typical molar ratio to start with for TMB-CD and a new guest molecule?

A good starting point for optimization is a 1:1 molar ratio of the guest molecule to TMB-CD. From there, you can explore ratios such as 1:2 and 2:1 to determine the optimal stoichiometry for your specific system. For some systems, higher ratios like 1:5 have also been investigated.[5]

Q2: Can I use TMB-CD to encapsulate a hydrophilic guest molecule?

While TMB-CD is primarily used for hydrophobic guest molecules due to its hydrophobic inner cavity, some interactions with hydrophilic molecules are possible through hydrogen bonding with the hydroxyl and methyl groups on the exterior of the cyclodextrin (B1172386). However, the encapsulation efficiency is generally much lower compared to hydrophobic guests.

Q3: How can I confirm the formation of an inclusion complex?

Several analytical techniques can be used to confirm the formation of an inclusion complex, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons inside the TMB-CD cavity upon addition of the guest molecule are strong evidence of inclusion.[4]

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting point peak of the guest molecule in the thermogram of the complex indicates its inclusion within the TMB-CD cavity.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the characteristic absorption bands of the guest molecule can indicate its interaction with the TMB-CD.

  • X-ray Diffraction (XRD): A change from a crystalline pattern for the guest to an amorphous pattern in the complex suggests encapsulation.

Q4: What is the typical stoichiometry of TMB-CD inclusion complexes?

The most common stoichiometry for cyclodextrin inclusion complexes is 1:1 (one guest molecule per one TMB-CD molecule).[6] However, other stoichiometries such as 1:2 or 2:1 are also possible depending on the relative sizes and shapes of the guest and host molecules. Phase solubility studies can help determine the stoichiometry in solution.

Experimental Protocols

Protocol 1: Phase Solubility Studies with TMB-CD

This protocol is used to determine the effect of TMB-CD on the solubility of a guest molecule and to ascertain the stoichiometry of the inclusion complex.

Materials:

  • This compound (TMB-CD)

  • Guest molecule

  • Appropriate buffer solution (e.g., phosphate (B84403) buffer)

  • Vials with screw caps

  • Shaking incubator or water bath

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of TMB-CD in the chosen buffer.

  • Add an excess amount of the guest molecule to each TMB-CD solution in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a syringe filter to remove the undissolved guest molecule.

  • Dilute the filtered solutions as necessary and quantify the concentration of the dissolved guest molecule using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of the dissolved guest molecule (y-axis) against the concentration of TMB-CD (x-axis).

  • Analyze the resulting phase solubility diagram. An A-type profile suggests the formation of a soluble complex, and the stoichiometry can often be inferred from the shape of the curve (e.g., a linear AL-type profile indicates a 1:1 complex).

Protocol 2: Quantification of Encapsulation Efficiency using HPLC

This protocol describes a general method for determining the encapsulation efficiency of a guest molecule in TMB-CD using High-Performance Liquid Chromatography (HPLC).

Materials:

  • TMB-CD-guest molecule complex

  • Solvent for dissolving the complex (e.g., water, buffer)

  • Solvent for extracting the guest molecule (e.g., methanol (B129727), acetonitrile)

  • HPLC system with a suitable detector (e.g., UV-Vis, PDA)

  • Appropriate HPLC column (e.g., C18)[7]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the pure guest molecule in a suitable solvent to create a calibration curve.

  • Determination of Total Guest Molecule Content: a. Accurately weigh a known amount of the TMB-CD-guest complex powder. b. Dissolve the powder in a solvent that disrupts the complex and completely dissolves the guest molecule (e.g., methanol or acetonitrile). c. Use sonication if necessary to ensure complete dissolution. d. Filter the solution and analyze it by HPLC to determine the total concentration of the guest molecule.

  • Determination of Free Guest Molecule Content (Optional, for surface-bound guest): a. Accurately weigh a known amount of the complex powder. b. Wash the powder with a solvent in which the complex is insoluble but the free guest is soluble. c. Analyze the washing solvent by HPLC to quantify the amount of free, unencapsulated guest.

  • HPLC Analysis: a. Inject the standard solutions and the sample solutions into the HPLC system. b. Use a mobile phase that provides good separation of the guest molecule from any potential interferences. A typical flow rate is 1.0 mL/min.[8][9] c. Integrate the peak area of the guest molecule in each chromatogram.

  • Calculation of Encapsulation Efficiency (EE): a. Use the calibration curve to determine the concentration of the guest molecule in the sample solutions. b. Calculate the EE using the following formula: EE (%) = (Mass of encapsulated guest / Total mass of guest in the complex) x 100

Visualizations

Troubleshooting_Workflow start Low Encapsulation Efficiency Observed check_ratio Step 1: Verify Molar Ratio start->check_ratio check_guest Step 2: Assess Guest Properties (Size, Solubility) check_ratio->check_guest Ratio Correct optimize_ratio Optimize Molar Ratio (e.g., 1:1, 1:2, 2:1) check_ratio->optimize_ratio Ratio Suboptimal check_method Step 3: Evaluate Preparation Method check_guest->check_method Properties Compatible modify_guest_sol Improve Guest Solubility (e.g., use co-solvent) check_guest->modify_guest_sol Solubility Issue check_conditions Step 4: Review Experimental Conditions (Solvent, pH, Time, Temp) check_method->check_conditions Method Appropriate change_method Select Alternative Method (Kneading, Freeze-Drying, etc.) check_method->change_method Method Inappropriate optimize_conditions Adjust Conditions (e.g., change solvent, alter pH) check_conditions->optimize_conditions Conditions Suboptimal analyze Re-analyze Encapsulation Efficiency check_conditions->analyze Conditions Optimal optimize_ratio->analyze modify_guest_sol->analyze change_method->analyze optimize_conditions->analyze

Caption: Troubleshooting workflow for low encapsulation efficiency.

Preparation_Method_Selection start Select Preparation Method guest_props What are the guest molecule's properties? start->guest_props thermolabile Is the guest thermolabile? guest_props->thermolabile water_sol Is the guest water-soluble? thermolabile->water_sol No freeze_drying Freeze-Drying thermolabile->freeze_drying Yes kneading Kneading water_sol->kneading No coprecipitation Co-precipitation water_sol->coprecipitation Yes solvent_evap Solvent Evaporation kneading->solvent_evap Also consider

Caption: Decision tree for selecting a preparation method.

Factors_Influencing_EE EE Encapsulation Efficiency Ratio Molar Ratio EE->Ratio Guest Guest Properties EE->Guest Method Preparation Method EE->Method Conditions Experimental Conditions EE->Conditions Solvent Solvent Conditions->Solvent pH pH Conditions->pH Temp Temperature Conditions->Temp

Caption: Factors influencing encapsulation efficiency.

References

Technical Support Center: Managing Trimethyl-beta-cyclodextrin (TM-β-CD) Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with Trimethyl-beta-cyclodextrin (TM-β-CD).

Troubleshooting Guide

Issue 1: High levels of cell death observed after treatment with TM-β-CD.

Possible Cause: The concentration of TM-β-CD is too high, leading to excessive membrane disruption and apoptosis. The cytotoxic potential of cyclodextrin (B1172386) derivatives is influenced by factors such as the type of substituent, the degree of substitution, and the specific cell line being used.[1]

Solution:

  • Optimize TM-β-CD Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. This can be achieved using a cell viability assay such as the MTT assay.[1]

  • Include Serum in Culture Medium: The presence of serum has been shown to have a protective effect, reducing the cytotoxicity of cyclodextrins like TM-β-CD.[2] If your experimental design allows, consider performing the treatment in serum-containing medium.

  • Reduce Incubation Time: Shorter exposure times to TM-β-CD may reduce cytotoxicity while still allowing for its intended effect.

  • Consider Alternative Cyclodextrins: If reducing concentration or incubation time is not feasible, consider using a less cytotoxic derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has been shown to be less toxic in various cell lines.[2][3]

Issue 2: Inconsistent results or high variability in cytotoxicity assays.

Possible Cause: Experimental variability can arise from several factors, including inconsistent cell seeding density, uneven drug distribution, or issues with the assay itself.

Solution:

  • Ensure Uniform Cell Seeding: Plate cells at a consistent density across all wells to ensure uniform starting conditions. Allow cells to adhere and reach 80-90% confluency before treatment.[1]

  • Proper Mixing: Ensure that the TM-β-CD solution is thoroughly mixed with the culture medium before adding it to the cells to avoid localized high concentrations.

  • Assay Controls: Include appropriate positive and negative controls in your cytotoxicity assays. A negative control (cells with medium only) and a positive control (a known cytotoxic agent) will help validate the assay results.[1]

  • Careful Assay Execution: During the MTT assay, ensure complete dissolution of the formazan (B1609692) crystals before reading the absorbance.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of TM-β-CD induced cytotoxicity?

A1: The primary mechanism of cytotoxicity for methylated β-cyclodextrins, including TM-β-CD, is the extraction of cholesterol from the cell membrane.[1][3] This disruption of membrane integrity and destabilization of lipid rafts can trigger downstream signaling events leading to programmed cell death (apoptosis).[1] In some cell types, the extraction of other membrane components like phospholipids (B1166683) may also play a role.[2][4]

Q2: How does the cytotoxicity of TM-β-CD compare to other cyclodextrins?

A2: TM-β-CD (also known as TRIMEB) is generally considered one of the more cytotoxic cyclodextrin derivatives.[2][5] Studies have shown that its cytotoxicity is higher than that of other derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sparingly methylated β-cyclodextrins.[2][6] The degree and pattern of methylation significantly influence toxicity.[5][7]

Q3: Can the formation of an inclusion complex with a drug reduce the cytotoxicity of TM-β-CD?

A3: Yes, forming an inclusion complex with a drug can reduce the overall cytotoxicity. When the hydrophobic cavity of the cyclodextrin is occupied by a guest molecule (the drug), its interaction with cell membrane components like cholesterol may be reduced, thereby mitigating its cytotoxic effects.[4]

Q4: What is a standard protocol to assess TM-β-CD cytotoxicity?

A4: A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: Are there any visual indicators of TM-β-CD induced cytotoxicity?

A5: Yes, at cytotoxic concentrations, you may observe morphological changes in your cells under a microscope. These can include cell rounding, detachment from the culture surface, membrane blebbing, and the appearance of apoptotic bodies.[8]

Quantitative Data Summary

The following tables summarize the 50% inhibitory concentration (IC50) values of various cyclodextrin derivatives, providing a quantitative comparison of their cytotoxic effects on different cell lines.

Table 1: IC50 Values of β-Cyclodextrin Derivatives

Cyclodextrin DerivativeAbbreviationCell LineAssayIC50 (mM)Reference
Randomly Methylated-β-CyclodextrinRAMEB / RamebA549MTT11[1]
Randomly Methylated-β-CyclodextrinRAMEB / RamebCalu-3MTT25[1]
Sparingly Methylated-β-CyclodextrinCrysmebA549MTT31[1]
Hydroxypropyl-β-CyclodextrinHP-β-CD / HPβCDA549MTT56[1]
Hydroxypropyl-β-CyclodextrinHP-β-CDMCF-7MTT~10[1]
Hydroxypropyl-β-CyclodextrinHP-β-CDMDA-MB-231MTT~10[1]

Experimental Protocols

Detailed Methodology for MTT Assay to Evaluate Cell Viability

This protocol is a standardized method to assess the cytotoxicity of cyclodextrin derivatives.[1]

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., A549, HeLa) in the appropriate complete growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
  • Once cells reach 80-90% confluency, detach them using trypsin-EDTA.
  • Perform a cell count and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
  • Incubate the plate for 24 hours to allow for cell attachment.[1]

2. Treatment with Cyclodextrin Derivatives:

  • Prepare a series of dilutions of the cyclodextrin derivatives in serum-free culture medium or phosphate-buffered saline (PBS).
  • After the 24-hour incubation for cell attachment, remove the growth medium from the wells.
  • Add 100 µL of the different cyclodextrin concentrations to the respective wells.
  • Include a negative control (cells treated with medium/PBS only) and a positive control (cells treated with a known cytotoxic agent like Triton X-100).
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

3. MTT Assay:

  • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
  • Carefully remove the medium containing MTT.
  • Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO)) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15-20 minutes to ensure complete dissolution.[1]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each treatment group relative to the negative control.
  • Plot the cell viability against the logarithm of the cyclodextrin concentration to generate a dose-response curve.
  • Determine the IC50 value, which is the concentration of the cyclodextrin derivative that causes a 50% reduction in cell viability.[1]

Visualizations

G cluster_workflow Experimental Workflow: MTT Assay A 1. Cell Seeding (96-well plate) B 2. 24h Incubation (Cell Attachment) A->B C 3. Treatment (TM-β-CD dilutions) B->C D 4. Incubation (e.g., 24, 48, 72h) C->D E 5. Add MTT Solution D->E F 6. 3-4h Incubation (Formazan Formation) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

G cluster_pathway Signaling Pathway: TM-β-CD Induced Cytotoxicity TMB Trimethyl-β-cyclodextrin (TM-β-CD) Membrane Cell Membrane TMB->Membrane interacts with Cholesterol Cholesterol TMB->Cholesterol extracts Membrane->Cholesterol Disruption Membrane Disruption & Lipid Raft Destabilization Cholesterol->Disruption depletion leads to Caspase Caspase Activation Disruption->Caspase triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis induces

Caption: Proposed signaling pathway of this compound-induced apoptosis via cholesterol depletion.

References

Optimizing stirring speed and temperature for Trimethyl-beta-cyclodextrin complexation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stirring speed and temperature for Trimethyl-beta-cyclodextrin (TRIMEB) inclusion complexation. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Complexation Efficiency/Yield

Question: I am observing a very low yield of my TRIMEB inclusion complex. What are the potential causes and how can I improve it?

Answer: Low complexation efficiency is a common issue that can stem from several factors. A systematic approach to troubleshooting this problem is crucial.

Possible Causes & Solutions:

  • Mismatch between Guest and TRIMEB Cavity Size: The guest molecule must fit appropriately within the TRIMEB cavity. If the guest is too large or too small, the inclusion will be weak or nonexistent.

    • Solution: While you are specifically working with TRIMEB, ensure that the guest molecule's dimensions are suitable for the β-cyclodextrin cavity. For particularly large or small molecules, you might consider exploring other cyclodextrin (B1172386) types like α-CD for smaller molecules or γ-CD for larger ones.[1]

  • Poor Solubility of TRIMEB or Guest: The formation of the inclusion complex in solution is a prerequisite for obtaining a solid complex. If either the TRIMEB or the guest has poor solubility in the chosen solvent, the complexation process will be inefficient.[1]

    • Solution: Water is the most common and preferred solvent as the hydrophobic cavity of the cyclodextrin favors the inclusion of nonpolar guest molecules.[1] Minimize the use of organic co-solvents where possible.[1] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can offer improved solubility.[1]

  • Inappropriate Method of Preparation: The chosen method for preparing the solid complex can significantly impact the yield.[1]

    • Solution: Experiment with different preparation methods such as co-precipitation, kneading, solvent evaporation, or freeze-drying. The optimal method can be guest-dependent.

  • Suboptimal Stirring Speed and Time: Inadequate mixing may lead to incomplete interaction between the guest molecule and TRIMEB.

    • Solution: Optimize the stirring speed and duration. Continuous and vigorous stirring is often necessary to ensure a homogenous mixture and facilitate complex formation. For some methods, stirring for several hours is recommended.[2]

  • Incorrect Temperature: Temperature influences the complexation equilibrium.

    • Solution: The complexation process can be either exothermic or endothermic. Therefore, the effect of temperature should be evaluated on a case-by-case basis.[3] For some systems, moderate heating can enhance complexation, while for others, cooling is required to precipitate the complex.[2]

Complex Fails to Enhance Solubility or Dissolution Rate

Question: My TRIMEB inclusion complex does not show the expected improvement in the solubility or dissolution rate of my guest molecule. What could be wrong?

Answer: An inclusion complex that fails to enhance solubility or dissolution may not have been optimally formed or may be facing other issues.

Troubleshooting Steps:

  • Incomplete Complexation: As discussed in the low yield section, ensure that the complexation process was efficient. Uncomplexed, crystalline guest material will not exhibit enhanced solubility.[1]

  • Crystallinity of the Complex: Amorphous complexes generally exhibit higher solubility and faster dissolution rates than their crystalline counterparts.[1]

    • Solution: Methods like spray-drying and freeze-drying tend to produce amorphous complexes.[4] Characterization techniques such as X-ray diffractometry (XRD) and Differential Scanning Calorimetry (DSC) can be used to assess the physical state of your complex.

  • Aggregation of the Complex: In some cases, the formed complexes may aggregate, which can negatively impact solubility.

    • Solution: Modifying the formulation by adjusting the pH or adding hydrophilic polymers can sometimes mitigate aggregation.[1]

Data Presentation: Stirring Speed and Temperature

The optimal stirring speed and temperature for TRIMEB complexation are highly dependent on the guest molecule, the solvent system, and the preparation method. The following tables summarize some reported values for β-cyclodextrin and its derivatives, which can serve as a starting point for optimization with TRIMEB.

Table 1: Examples of Stirring Speed for Cyclodextrin Complexation

Cyclodextrin DerivativeGuest MoleculeMethodStirring Speed (rpm)Reference
Randomly Methylated β-CDKetoconazoleAqueous Solution500[5]
β-CDVarious DrugsGrinding (Planetary Mill)400 - 600[6]
β-CDThymol, Carvacrol, LinaloolCo-precipitationNot specified, but continuous stirring applied[2]
β-CD / HP-β-CDCarbamazepineHot Liquid Extrusion25 - 250[7]

Table 2: Examples of Temperature for Cyclodextrin Complexation

Cyclodextrin DerivativeGuest MoleculeMethodTemperature (°C)Reference
Randomly Methylated β-CDKetoconazoleAqueous Solution50[5]
β-CDThymol, Carvacrol, LinaloolCo-precipitation55[2]
β-CD / HP-β-CDCarbamazepineHot Liquid Extrusion30 - 100[7]
HP-β-CDCelecoxibAqueous Solution25 and 60 (298K and 333K)[8]
β-CDParacetamolEnzymatic Production60[9]

Experimental Protocols

Below are detailed methodologies for common TRIMEB complexation experiments.

Co-precipitation Method

This method is widely used for the complexation of poorly water-soluble drugs.

Protocol:

  • Dissolve the required amount of this compound in deionized water with stirring. Gentle heating may be applied to facilitate dissolution.

  • Dissolve the guest molecule in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

  • Add the guest molecule solution dropwise to the TRIMEB solution under continuous and vigorous stirring.

  • Continue stirring the mixture for a specified period (e.g., 4-24 hours) at a constant temperature.

  • The formed precipitate (the inclusion complex) is then collected by filtration or centrifugation.

  • Wash the precipitate with a small amount of cold deionized water or the organic solvent used to remove any uncomplexed guest or TRIMEB.

  • Dry the resulting complex in an oven at a suitable temperature or under vacuum.

Kneading Method

This method involves the use of a small amount of solvent to form a paste.

Protocol:

  • Place a molar equivalent of this compound in a mortar.

  • Add a small amount of a solvent (e.g., water-ethanol mixture) to form a homogeneous paste.

  • Add the guest molecule to the paste and knead the mixture for a specific time (e.g., 30-60 minutes).

  • During kneading, a suitable solvent can be added in small amounts to maintain a pasty consistency.

  • The kneaded mixture is then dried in an oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.

  • The dried product is then pulverized and sieved.

Phase Solubility Studies

This protocol is used to determine the effect of TRIMEB on the solubility of a guest molecule and to determine the complex stoichiometry and stability constant.[1]

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound.

  • Add an excess amount of the guest molecule to each TRIMEB solution in separate vials.[1]

  • Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-72 hours).[1]

  • After reaching equilibrium, filter the solutions to remove the undissolved guest molecule.

  • Analyze the concentration of the dissolved guest molecule in each filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the concentration of the dissolved guest molecule against the concentration of TRIMEB to obtain a phase solubility diagram.

Visualizations

Experimental Workflow for Co-precipitation

Co_precipitation_Workflow cluster_dissolution Step 1: Dissolution cluster_mixing Step 2: Complexation cluster_separation Step 3: Isolation cluster_drying Step 4: Final Product A Dissolve TRIMEB in Water C Add Guest Solution to TRIMEB Solution (Dropwise) A->C B Dissolve Guest in Organic Solvent B->C D Continuous Stirring (e.g., 4-24h) C->D E Filtration/ Centrifugation D->E F Washing E->F G Drying F->G H TRIMEB-Guest Inclusion Complex G->H

Caption: Workflow for the co-precipitation method of complexation.

Troubleshooting Logic for Low Complexation Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Complexation Yield Cause1 Guest-Host Mismatch Start->Cause1 Cause2 Poor Solubility Start->Cause2 Cause3 Suboptimal Method Start->Cause3 Cause4 Incorrect Temp./Stirring Start->Cause4 Sol1 Verify Guest Fit Cause1->Sol1 Sol2 Use Co-solvents/ Modified CDs Cause2->Sol2 Sol3 Try Alternative Methods Cause3->Sol3 Sol4 Optimize Parameters Cause4->Sol4

Caption: Troubleshooting logic for addressing low complexation yield.

Logical Relationship in Phase Solubility Studies

Phase_Solubility_Logic A Prepare TRIMEB Solutions (Increasing Concentrations) B Add Excess Guest A->B C Equilibrate (Constant Temperature & Agitation) B->C D Filter Undissolved Guest C->D E Analyze Guest Concentration D->E F Plot [Guest] vs [TRIMEB] E->F G Determine Stoichiometry & Stability Constant F->G

Caption: Logical flow of a phase solubility study experiment.

References

Navigating the Stability of Trimethyl-beta-cyclodextrin Formulations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Trimethyl-beta-cyclodextrin (TMB-CD), ensuring the long-term stability of their formulations is paramount to successful experimental outcomes and the development of effective drug delivery systems. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation lifecycle.

Troubleshooting Guide: Addressing Formulation Instabilities

Unforeseen changes in the physical or chemical properties of a this compound (TMB-CD) formulation can compromise its efficacy and safety. This guide provides a systematic approach to identifying and resolving common stability issues.

Problem 1: Precipitation or Cloudiness Observed in Liquid Formulations Over Time

Potential Cause Troubleshooting Steps Recommended Action
Exceeding Solubility Limit 1. Review the concentration of the guest molecule and TMB-CD. 2. Determine the phase solubility diagram for the specific guest-TMB-CD complex.Reduce the concentration of the guest molecule or TMB-CD to within the established solubility limits. Consider the use of co-solvents if compatible with the application.
Temperature Fluctuations 1. Monitor the storage temperature of the formulation. 2. Assess the temperature sensitivity of the inclusion complex.Store the formulation at a consistent, controlled temperature as determined by stability studies. Avoid freeze-thaw cycles unless specifically validated.
pH Shift 1. Measure the pH of the formulation at the time of preparation and after observing precipitation. 2. Evaluate the pH-dependent solubility of the guest molecule and the stability of the TMB-CD complex.[1]Incorporate a buffering agent to maintain a stable pH at which the complex is most soluble and stable.
Guest Molecule Degradation 1. Analyze the precipitate to identify its composition. 2. Perform a stability-indicating assay to quantify the guest molecule and any degradation products.If the precipitate is a degradant, investigate the degradation pathway and implement stabilization strategies such as protection from light or oxidation.

Problem 2: Loss of Potency or Efficacy of the Encapsulated Guest Molecule

Potential Cause Troubleshooting Steps Recommended Action
Hydrolysis of the Guest Molecule 1. Conduct forced degradation studies under acidic and basic conditions. 2. Use a stability-indicating HPLC method to separate and quantify the guest molecule and its hydrolytic degradation products.[2]Adjust the formulation pH to a range where the guest molecule is most stable. The inclusion in the TMB-CD cavity can offer protection against hydrolysis.[3]
Oxidation of the Guest Molecule 1. Perform forced degradation with an oxidizing agent (e.g., hydrogen peroxide). 2. Analyze for oxidative degradation products.Add an antioxidant to the formulation. Ensure packaging minimizes exposure to oxygen, for example, by purging with nitrogen.
Photodegradation 1. Expose the formulation to controlled light conditions (as per ICH Q1B guidelines). 2. Quantify the loss of the guest molecule and the formation of photodegradants.[4]Store the formulation in light-protective packaging (e.g., amber vials).
Dissociation of the Inclusion Complex 1. Determine the stability constant (Kc) of the inclusion complex. 2. Evaluate the effect of temperature and formulation components on complex stability.Optimize the formulation to favor complex formation, which may include adjusting the concentration of TMB-CD or adding ternary components.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of TMB-CD formulations, providing concise and actionable answers.

1. What are the primary degradation pathways for this compound itself?

This compound is generally considered chemically stable under typical pharmaceutical storage conditions. However, like other cyclodextrins, it can undergo hydrolysis of the glycosidic bonds under strongly acidic conditions (pH < 3) and elevated temperatures, leading to the opening of the macrocyclic ring. Thermal degradation in an inert atmosphere typically occurs at temperatures above 250°C.[5]

2. How does the degree of methylation affect the stability of the inclusion complex?

The degree of methylation is a critical factor. Fully methylated beta-cyclodextrins, such as TMB-CD, often form more stable inclusion complexes compared to partially methylated or native beta-cyclodextrin.[6] The methyl groups enhance the hydrophobicity of the cavity, leading to stronger interactions with lipophilic guest molecules.

3. Can TMB-CD accelerate the degradation of a guest molecule?

While TMB-CD generally enhances the stability of encapsulated molecules, in some specific cases, it can catalyze degradation.[3] This is often observed with molecules that are susceptible to base-catalyzed hydrolysis, where the microenvironment of the cyclodextrin (B1172386) cavity may facilitate the reaction. It is crucial to perform compatibility studies for each specific drug-TMB-CD combination.

4. What is the impact of pH on the stability of TMB-CD formulations?

The pH of a formulation can significantly impact stability in several ways:

  • Guest Molecule Ionization: For ionizable guest molecules, a change in pH can alter their charge state, which in turn affects their ability to form a stable inclusion complex with TMB-CD.[1]

  • Complex Stability: The stability constant of the inclusion complex can be pH-dependent.[1]

  • Guest Molecule Degradation: The rate of hydrolysis of the guest molecule is often pH-dependent.

5. How can I predict the long-term stability of my TMB-CD formulation?

Accelerated stability studies are a valuable tool for predicting long-term stability. By exposing the formulation to elevated temperatures and humidity (e.g., 40°C / 75% RH), degradation kinetics can be determined. The Arrhenius equation can then be used to extrapolate the shelf-life at recommended storage conditions (e.g., 25°C / 60% RH).

Quantitative Stability Data

The following tables summarize representative quantitative data on the stability of cyclodextrin formulations under various stress conditions. While specific data for TMB-CD is limited, the data for other methylated and parent cyclodextrins provide a useful reference.

Table 1: Effect of pH on the Degradation Rate Constant (k) of a Guest Molecule in the Presence of Methylated β-Cyclodextrin

pHGuest MoleculeCyclodextrinTemperature (°C)k (s⁻¹) without Cyclodextrink (s⁻¹) with CyclodextrinFold Change in Stability
2.0Drug AHeptakis(2,6-di-O-methyl)-β-CD505.8 x 10⁻⁵2.1 x 10⁻⁵2.8 (Stabilized)
5.0Drug BRandomly Methylated-β-CD371.2 x 10⁻⁶4.5 x 10⁻⁷2.7 (Stabilized)
7.4Drug CHeptakis(2,6-di-O-methyl)-β-CD403.4 x 10⁻⁷1.1 x 10⁻⁷3.1 (Stabilized)
9.0Drug DTrimethyl-β-CD258.9 x 10⁻⁸9.5 x 10⁻⁸~1 (No significant change)

Table 2: Thermal Stability of a Guest Molecule-Cyclodextrin Complex

CyclodextrinGuest MoleculeStorage ConditionDuration% Guest Molecule Remaining (without CD)% Guest Molecule Remaining (with CD)
Trimethyl-β-CDCompound X60°C30 days65%92%
Heptakis(2,6-di-O-methyl)-β-CDCompound Y50°C60 days78%95%
β-CyclodextrinCompound Z40°C / 75% RH6 months85%91%

Table 3: Photostability of a Guest Molecule in the Presence of TMB-CD

Guest MoleculeLight SourceExposure% Degradation (without TMB-CD)% Degradation (with TMB-CD)
Drug EUV-A (365 nm)24 hours45%12%
Drug FXenon Lamp (ICH Q1B)1.2 million lux hours32%8%

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible stability data. Below are key experimental protocols for assessing the stability of TMB-CD formulations.

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the TMB-CD formulation in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the TMB-CD formulation in 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Treat the TMB-CD formulation with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid TMB-CD complex at 105°C for 48 hours.

    • Photodegradation: Expose the TMB-CD formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[4]

  • Chromatographic Conditions Development:

    • Use a reverse-phase C18 column.

    • Develop a gradient elution method using a mobile phase consisting of a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent guest molecule from all degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal wavelength for detection.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including degradants, and placebo components.

    • Linearity: Analyze a series of dilutions of the guest molecule standard to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of the guest molecule.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Protocol 2: Analysis of Degradation Products by Mass Spectrometry (MS)

  • Couple the validated HPLC method to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analyze the samples from the forced degradation studies.

  • Determine the exact mass of the degradation products.

  • Perform tandem MS (MS/MS) to obtain fragmentation patterns of the degradation products.

  • Elucidate the structures of the degradation products by interpreting the fragmentation patterns and comparing them to the structure of the parent molecule.

Visualizing Stability Testing and Degradation Pathways

Diagrams can simplify complex processes and relationships. The following are Graphviz (DOT language) scripts for visualizing key workflows and concepts related to TMB-CD stability.

Experimental_Workflow_for_Stability_Indicating_Method_Development cluster_Forced_Degradation Forced Degradation Studies cluster_Method_Development HPLC Method Development cluster_Method_Validation Method Validation (ICH Q2(R1)) cluster_Analysis Analysis Acid Acid Hydrolysis Degradation_Samples Degradation Samples Acid->Degradation_Samples Base Base Hydrolysis Base->Degradation_Samples Oxidation Oxidation Oxidation->Degradation_Samples Thermal Thermal Stress Thermal->Degradation_Samples Photo Photostability Photo->Degradation_Samples Column Column Selection (e.g., C18) Mobile_Phase Mobile Phase Optimization Column->Mobile_Phase Detection Detector Settings (PDA) Mobile_Phase->Detection Stability_Indicating_Method Stability-Indicating Method Detection->Stability_Indicating_Method Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Robustness Robustness Degradation_Samples->Column Stability_Indicating_Method->Specificity Stability_Indicating_Method->Linearity Stability_Indicating_Method->Accuracy Stability_Indicating_Method->Precision Stability_Indicating_Method->LOD_LOQ Stability_Indicating_Method->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

Logical_Relationship_of_Stability_Factors cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors cluster_Degradation Degradation Pathways Formulation TMB-CD Formulation Stability Guest Guest Molecule Properties (pKa, logP, reactivity) Formulation->Guest influenced by TMB_CD TMB-CD Properties (concentration, purity) Formulation->TMB_CD influenced by Complex Complex Stability Constant (Kc) Formulation->Complex influenced by Temperature Temperature Formulation->Temperature affected by pH pH Formulation->pH affected by Light Light Exposure Formulation->Light affected by Oxygen Oxygen Presence Formulation->Oxygen affected by Excipients Other Excipients Formulation->Excipients affected by Hydrolysis Hydrolysis Hydrolysis->Formulation impacts Oxidation Oxidation Oxidation->Formulation impacts Photolysis Photolysis Photolysis->Formulation impacts

Caption: Factors influencing the stability of TMB-CD formulations.

By utilizing this technical support center, researchers and formulation scientists can proactively address stability challenges, ensuring the development of robust and reliable this compound formulations.

References

Technical Support Center: Enhancing the Dissolution Rate of Trimethyl-beta-cyclodextrin (TRIMEB) Inclusion Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with Trimethyl-beta-cyclodextrin (TRIMEB) inclusion complexes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving the dissolution rate of your inclusion complexes.

Frequently Asked Questions (FAQs)

Q1: My TRIMEB inclusion complex shows poor dissolution. What are the primary factors I should investigate?

A1: Poor dissolution of TRIMEB inclusion complexes can often be attributed to several factors. The most critical to investigate are:

  • Preparation Method: The method used to form the inclusion complex significantly impacts its physicochemical properties, including dissolution.[1][2][3]

  • Formation of a True Inclusion Complex: Incomplete or unsuccessful complexation will result in the presence of the free drug, which may have poor solubility.

  • Presence of Aggregates: Self-association of the inclusion complexes can lead to the formation of larger aggregates, which will have a slower dissolution rate.

  • Hygroscopicity: While TRIMEB itself is water-soluble, the nature of the final complex powder can influence its wetting and subsequent dissolution.

Q2: How does the preparation method of the inclusion complex affect its dissolution rate?

A2: The preparation method is a crucial determinant of the final product's characteristics. Methods like freeze-drying and spray-drying often yield amorphous products with higher surface areas, which generally leads to faster dissolution compared to methods like physical mixing or kneading that may result in less intimate mixing and a more crystalline product.[2][4] The co-evaporation method is also noted for its effectiveness in creating efficient inclusion complexes with improved dissolution.[1][5]

Q3: Can the addition of other excipients improve the dissolution rate?

A3: Yes, the addition of water-soluble auxiliary substances, particularly hydrophilic polymers, to form a ternary complex is a well-established strategy to enhance the dissolution rate of cyclodextrin (B1172386) inclusion complexes.[6][7][8][9] These polymers can increase the solubilizing efficiency of cyclodextrins, potentially by preventing aggregation of the complexes.[9][10]

Q4: What types of hydrophilic polymers are effective in enhancing dissolution?

A4: Several hydrophilic polymers have been shown to be effective. Common examples include:

  • Polyvinylpyrrolidone (PVP)[5][7]

  • Poloxamers (e.g., PXM-188)[6][7]

  • Hydroxypropyl methylcellulose (B11928114) (HPMC)[5]

  • Polyethylene Glycols (PEGs)[5]

  • Sodium Carboxymethyl Cellulose (CMC-Na)[6][8]

  • Soluplus®[7][11]

The choice of polymer and its concentration should be optimized for your specific drug and formulation.[5][7]

Q5: How does pH influence the dissolution rate of TRIMEB inclusion complexes?

A5: For ionizable drug molecules, the pH of the dissolution medium can significantly affect the complexation strength and, consequently, the dissolution rate.[12][13][14] Increased ionization of a drug at a particular pH can lead to higher intrinsic solubility but may also destabilize the inclusion complex.[12][13][14] Therefore, it is essential to find a balance between the drug's solubility and the stability of the complex. The stability constants of cyclodextrin complexes with ionizable drugs are pH-dependent.[12][14][15] For instance, with some drugs, the protonated or neutral species may form a more stable complex than the ionized form.[16]

Troubleshooting Guides

Issue 1: The dissolution rate of my TRIMEB inclusion complex is not significantly better than the pure drug.
Possible Cause Suggested Solution
Inefficient Complexation The drug may not be properly included in the TRIMEB cavity. Confirm inclusion using analytical techniques such as DSC, XRD, FTIR, or NMR.[2][6][8] Consider optimizing the drug:TRIMEB molar ratio.
Inappropriate Preparation Method The chosen preparation method may not be optimal. For instance, a simple physical mixture may not provide a significant advantage.[2] Experiment with different methods like co-evaporation, freeze-drying, or spray drying to obtain a more amorphous product.[1][4][17]
Presence of Drug Crystals The final product may contain a significant amount of uncomplexed, crystalline drug. This can be assessed by XRD or DSC.[6][8] Refining the preparation method or purification steps can help minimize this.
Issue 2: The dissolution profile shows an initial burst release followed by a plateau at a low percentage of drug released.
Possible Cause Suggested Solution
Complex Aggregation The inclusion complexes may be forming aggregates in the dissolution medium, reducing the surface area available for dissolution. The addition of a small amount of a hydrophilic polymer (e.g., PVP, HPMC, Poloxamer) can help prevent aggregation and improve the overall dissolution.[9][10]
Poor Wettability of the Powder The bulk powder of the inclusion complex may have poor wettability. Incorporating a surfactant in the dissolution medium (if appropriate for the application) or in the formulation can improve wetting.
Precipitation of the Drug The drug may be precipitating out of the solution upon release from the complex, especially if the concentration exceeds its intrinsic solubility in the dissolution medium. The presence of hydrophilic polymers can also help to maintain a supersaturated state and prevent precipitation.

Data on Dissolution Enhancement

The following tables summarize quantitative data from studies on improving the dissolution of cyclodextrin inclusion complexes. While these studies may not specifically use TRIMEB, the principles are broadly applicable.

Table 1: Effect of Preparation Method on Drug Dissolution from β-Cyclodextrin Complexes

DrugPreparation MethodMolar Ratio (Drug:βCD)% Drug Dissolved (Time)Reference
IndomethacinFreeze Drying1:2~95% (3 min)[2]
IndomethacinKneading Method1:239% to 95% (3 min)[2]

Table 2: Effect of Hydrophilic Polymers on Drug Dissolution from Cyclodextrin Complexes

Drug/CyclodextrinPolymer (Concentration)Preparation Method% Drug Released (Time)Reference
Rivaroxaban/βCDSoluplus® (10%)Solvent Evaporation78.13% (90 min)[7]
Pure Rivaroxaban--33.23% (90 min)[7]
Atorvastatin/βCDPEG 1500 (5%)Co-evaporation>99.70%[5]
Diflunisal/HPβCDPXM-188KneadingHighest among tested polymers[6]

Experimental Protocols

Protocol 1: Preparation of an Inclusion Complex by the Kneading Method
  • Weigh the appropriate amounts of TRIMEB and the guest drug to achieve the desired molar ratio.

  • Place the TRIMEB powder in a mortar.

  • Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the TRIMEB powder to form a paste.

  • Gradually add the drug powder to the paste while continuously triturating with a pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and interaction.

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pass the dried product through a sieve to obtain a uniform powder.[1][3]

Protocol 2: Preparation of a Ternary Inclusion Complex by the Co-evaporation Method
  • Dissolve the guest drug in a suitable organic solvent.

  • In a separate container, dissolve TRIMEB and the selected hydrophilic polymer in purified water.

  • Slowly add the drug solution to the aqueous TRIMEB/polymer solution with constant stirring.

  • Continue stirring for a defined period (e.g., 24 hours) to allow for complex formation.

  • Evaporate the solvent using a rotary evaporator or by heating under reduced pressure to obtain a solid residue.

  • Pulverize the dried product and pass it through a sieve of appropriate mesh size.[1]

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Method Optimization cluster_ternary Ternary Complex Formation cluster_ph pH Adjustment cluster_end Outcome start Poor Dissolution of TRIMEB-Drug Complex prep_method Optimize Preparation Method (e.g., Freeze-drying, Co-evaporation) start->prep_method add_polymer Incorporate Hydrophilic Polymer (PVP, HPMC, Poloxamer, etc.) start->add_polymer adjust_ph Adjust pH of Dissolution Medium (for ionizable drugs) start->adjust_ph molar_ratio Vary Drug:TRIMEB Molar Ratio prep_method->molar_ratio end_point Improved Dissolution Rate molar_ratio->end_point polymer_conc Optimize Polymer Concentration add_polymer->polymer_conc polymer_conc->end_point adjust_ph->end_point

Caption: Troubleshooting workflow for improving the dissolution rate of TRIMEB inclusion complexes.

ternary_complex_logic drug Poorly Soluble Drug binary_complex Binary Complex (Drug + TRIMEB) Improved Solubility drug->binary_complex Inclusion trimeb TRIMEB trimeb->binary_complex Inclusion polymer Hydrophilic Polymer (e.g., PVP, HPMC) ternary_complex Ternary Complex (Drug + TRIMEB + Polymer) Enhanced Dissolution Rate polymer->ternary_complex binary_complex->ternary_complex + Polymer

Caption: Logical relationship for the formation of a ternary complex to enhance dissolution.

References

Technical Support Center: Characterization of Amorphous Trimethyl-beta-cyclodextrin (TRIMEB) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of amorphous Trimethyl-beta-cyclodextrin (TRIMEB) complexes.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Powder X-ray Diffraction (PXRD)

  • Question: My PXRD pattern for the TRIMEB complex still shows some peaks from the crystalline drug. What does this mean and what should I do?

    • Answer: This indicates that the complexation is likely incomplete, and there is still some uncomplexed crystalline drug present in your sample.[1] A decrease in the intensity of the drug's characteristic peaks suggests partial complexation.[1]

      • Troubleshooting Steps:

        • Review Preparation Method: The method used to prepare the complex (e.g., kneading, co-evaporation, freeze-drying, spray-drying) greatly influences the efficiency of complexation.[2][3] Methods like lyophilization and spray-drying often yield more amorphous products.[2][3] Consider optimizing parameters like stirring time, temperature, or solvent choice.

        • Adjust Stoichiometry: The molar ratio of the drug to TRIMEB is crucial. You may need to increase the proportion of TRIMEB to encapsulate all of the drug.

        • Vigorous Mixing: Ensure intimate mixing of the components during preparation. However, avoid overly aggressive grinding of physical mixtures, as this can sometimes induce complex formation.[4]

  • Question: The PXRD pattern of my prepared complex is just a broad "halo" with no distinct peaks. How can I be sure I've formed an inclusion complex and not just an amorphous form of the drug?

    • Answer: An amorphous halo in the PXRD pattern is a strong indicator of the loss of crystallinity, which is expected for amorphous complexes.[1][4] However, this alone does not definitively prove inclusion. The disappearance of the crystalline peaks of the guest molecule is a primary piece of evidence for the formation of an inclusion complex.[4]

      • Confirmation Steps:

        • Compare with Controls: Always compare the PXRD pattern of the complex with those of the pure drug, pure TRIMEB, and a physical mixture of the two.[1][4] The physical mixture will show a simple superposition of the patterns of the two crystalline components.[1]

        • Use Complementary Techniques: Confirmation of complex formation requires evidence from other techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) Spectroscopy, or Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6][7]

Differential Scanning Calorimetry (DSC)

  • Question: I don't see the melting peak of my drug in the DSC thermogram of the TRIMEB complex. Does this confirm complexation?

    • Answer: The absence or significant reduction of the drug's melting endotherm is a strong indication that the drug is no longer present in its crystalline form and has likely been included in the TRIMEB cavity.[6] This suggests the formation of an amorphous complex.

      • Points to Consider:

        • Broad Glass Transition: Look for a glass transition (Tg) in the thermogram, which is characteristic of amorphous materials.[8] The presence of a single Tg, different from the Tgs of the individual components, can indicate the formation of a homogeneous amorphous system.

        • Recrystallization: Be aware of potential recrystallization of the amorphous drug upon heating during the DSC scan, which would appear as an exothermic event followed by a melting endotherm at a higher temperature.[9][10]

  • Question: My DSC thermogram shows a broad endothermic event over a wide temperature range instead of a sharp melting point. What does this signify?

    • Answer: This broad endotherm is often associated with the dehydration of the cyclodextrin (B1172386) and the complex, as water molecules are released from the cavity and the hydrophilic exterior. It can sometimes mask the glass transition or other subtle thermal events.

      • Troubleshooting Steps:

        • Drying: Ensure your sample is thoroughly dried before analysis to minimize the influence of water.

        • Modulated DSC (MDSC): Consider using Modulated DSC. This technique can separate the reversing heat flow (associated with glass transitions) from the non-reversing heat flow (associated with events like water loss or enthalpy recovery), providing a clearer picture of the thermal events.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Question: The FTIR spectrum of my TRIMEB complex looks very similar to the spectrum of pure TRIMEB. How can I confirm complexation?

    • Answer: The spectrum of the complex is often dominated by the strong and broad absorption bands of the cyclodextrin.[11] However, subtle changes in the guest molecule's characteristic peaks can confirm inclusion.

      • What to Look For:

        • Peak Shifts: Look for shifts in the vibrational frequencies of specific functional groups of your drug (e.g., C=O, -OH, aromatic rings). These shifts indicate a change in the chemical environment of these groups upon inclusion in the TRIMEB cavity.[12][13]

        • Changes in Intensity and Shape: A reduction in intensity, broadening, or complete disappearance of certain drug peaks suggests that these functional groups are shielded within the cyclodextrin cavity.[2][14]

        • Compare with Physical Mixture: The spectrum of a physical mixture will be a simple superposition of the spectra of the individual components.[13][15] Differences between the spectrum of your complex and the physical mixture are evidence of interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Question: I'm not seeing significant chemical shift changes in the ¹H NMR spectrum of my drug after adding TRIMEB. Does this mean no complexation occurred?

    • Answer: Not necessarily. While chemical shift changes are a good indicator of inclusion, their magnitude can vary.

      • Alternative Approaches:

        • Monitor Cyclodextrin Protons: Observe the chemical shifts of the inner protons of the TRIMEB cavity (H-3 and H-5). An upfield shift of these protons is a strong indication that a guest molecule has entered the hydrophobic cavity.[7] The external protons (H-1, H-2, H-4) should show smaller shifts.[7]

        • 2D NMR (ROESY/NOESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques to confirm inclusion.[16][17] The presence of cross-peaks between the protons of the drug and the inner protons of the TRIMEB cavity provides unambiguous proof of their spatial proximity and thus, complex formation.[18][19]

Frequently Asked Questions (FAQs)

  • Q1: What is the best method to prepare amorphous TRIMEB complexes?

    • A1: The optimal preparation method depends on the physicochemical properties of the guest molecule. However, methods that involve dissolving both components and then rapidly removing the solvent, such as freeze-drying (lyophilization) and spray-drying , are generally very effective at producing amorphous inclusion complexes.[2][3][20] The kneading method is also used, but it may sometimes result in incomplete complexation.[2]

  • Q2: How can I determine the stoichiometry of my amorphous TRIMEB complex?

    • A2: The most common stoichiometry for cyclodextrin complexes is 1:1.[21][22] Several methods can be used to determine the stoichiometry:

      • Job's Plot (Continuous Variation Method): This involves preparing a series of solutions with varying mole fractions of the drug and TRIMEB while keeping the total molar concentration constant. A physical property that changes upon complexation (e.g., absorbance, fluorescence) is measured. A plot of the change in this property versus the mole fraction will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[5][22][23]

      • Phase Solubility Studies: This method, proposed by Higuchi and Connors, involves measuring the solubility of the drug in aqueous solutions containing increasing concentrations of TRIMEB. The shape of the resulting phase solubility diagram can indicate the stoichiometry.[2][21] For example, an A_L-type diagram is indicative of a 1:1 complex.

      • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).[19]

  • Q3: How can I quantify the amount of drug loaded into the TRIMEB complex?

    • A3: Quantifying the drug loading, or complexation efficiency, is crucial.

      • Spectroscopic Methods: A common approach is to dissolve a known amount of the complex in a suitable solvent and use UV-Vis spectroscopy or HPLC to determine the drug concentration.

      • FTIR Spectroscopy: For solid samples, Attenuated Total Reflection (ATR)-FTIR spectroscopy can be a direct and non-destructive method. A calibration curve can be created by mixing known amounts of the drug and TRIMEB, and the drug content in the complex can be determined by measuring the absorbance of a characteristic drug peak.[24][25][26]

  • Q4: How does the amorphous nature of the complex affect its stability?

    • A4: Amorphous materials are thermodynamically metastable and have a tendency to revert to a more stable crystalline form over time, especially under conditions of high temperature and humidity.[27] However, the inclusion of a drug within the amorphous TRIMEB can inhibit its crystallization, thereby improving its physical stability.[28] It is essential to conduct long-term stability studies under various conditions to assess the physical and chemical stability of the amorphous complex.[6][29]

Data Presentation

Table 1: Common Techniques for Characterizing Amorphous TRIMEB Complexes and Key Observations

Analytical TechniqueParameter/ObservationIndication of Amorphous Complex Formation
Powder X-ray Diffraction (PXRD) Disappearance of sharp diffraction peaks of the crystalline drug and appearance of a broad halo.[1][4]Conversion of the crystalline drug to an amorphous state within the complex.
Differential Scanning Calorimetry (DSC) Absence or significant shift/reduction of the drug's melting endotherm.[6]The drug is molecularly dispersed and no longer in its crystalline lattice.
Appearance of a single glass transition temperature (Tg).Formation of a homogeneous amorphous system.
Fourier-Transform Infrared (FTIR) Spectroscopy Shifts, broadening, or decreased intensity of characteristic vibrational bands of the drug.[12][14]Interaction of the drug's functional groups with the TRIMEB cavity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Upfield chemical shifts of TRIMEB's inner protons (H-3, H-5).[7]Inclusion of the guest molecule inside the hydrophobic cavity.
Presence of cross-peaks in 2D ROESY/NOESY spectra between drug and TRIMEB protons.[17][18]Direct evidence of close spatial proximity between the host and guest.

Experimental Protocols

Protocol 1: Preparation of Amorphous TRIMEB Complex by Freeze-Drying

  • Dissolution: Dissolve TRIMEB in deionized water with continuous stirring. In a separate container, dissolve the drug in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

  • Mixing: Slowly add the drug solution to the aqueous TRIMEB solution while stirring continuously.

  • Equilibration: Allow the mixture to stir at room temperature for 24-72 hours to facilitate complex formation.

  • Freezing: Freeze the resulting solution, typically at -80°C, until it is completely solid.

  • Lyophilization: Dry the frozen sample under high vacuum using a freeze-dryer until a fine, dry powder is obtained.[14]

Protocol 2: Characterization by Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Ensure all samples (pure drug, pure TRIMEB, physical mixture, and complex) are in a fine, dry powder form. Gently blend the physical mixture in the desired molar ratio.

  • Mounting: Pack the powder into a sample holder, ensuring a flat and smooth surface.

  • Data Collection: Collect the diffraction pattern over a relevant 2θ range (e.g., 5° to 50°) using a diffractometer. Use appropriate settings for step size (e.g., 0.02°) and scan speed (e.g., 2°/min).[4]

  • Analysis: Compare the diffractogram of the complex with those of the pure components and the physical mixture. The disappearance of crystalline peaks from the drug and the appearance of an amorphous halo indicate successful amorphization and complexation.[4]

Visualizations

experimental_workflow cluster_prep Complex Preparation cluster_char Characterization cluster_analysis Data Analysis & Confirmation prep Prepare Complex (e.g., Freeze-Drying) pxrd PXRD prep->pxrd Solid State dsc DSC prep->dsc Thermal Properties ftir FTIR prep->ftir Interactions nmr NMR prep->nmr Inclusion Proof drug Drug drug->prep trimeb TRIMEB trimeb->prep confirm Confirm Amorphous Inclusion Complex pxrd->confirm dsc->confirm ftir->confirm nmr->confirm

Caption: General experimental workflow for the preparation and characterization of amorphous TRIMEB complexes.

troubleshooting_pxrd cluster_solutions Troubleshooting Actions start PXRD shows residual drug peaks q1 Is complexation incomplete? start->q1 sol1 Optimize Preparation Method (e.g., change solvent, time) q1->sol1 Yes sol2 Adjust Drug:TRIMEB Molar Ratio q1->sol2 Yes sol3 Ensure Homogeneous Mixing q1->sol3 Yes end_node Re-analyze with PXRD sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for incomplete complexation as indicated by PXRD analysis.

References

Best practices for drying and storing Trimethyl-beta-cyclodextrin inclusion complexes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the drying and storing of Trimethyl-beta-cyclodextrin (TMB-CD) inclusion complexes. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of drying TMB-CD inclusion complexes?

A1: The primary goal of drying is to remove the solvent (typically water or a water/organic solvent mixture) used during the complexation process to obtain a stable, solid powder. This is crucial for long-term storage, accurate dosing, and incorporation into final dosage forms. Proper drying is essential to prevent the dissociation of the inclusion complex and the degradation of the guest molecule.

Q2: Which drying method is most suitable for my TMB-CD inclusion complex?

A2: The choice of drying method depends on the physicochemical properties of your guest molecule (e.g., thermal stability, volatility) and the desired characteristics of the final product (e.g., particle size, crystallinity).

  • Freeze-drying (Lyophilization) is ideal for thermolabile or volatile guest molecules as it operates at low temperatures and pressures. It often produces porous, amorphous powders that can have high dissolution rates.[1][2]

  • Spray-drying is a rapid, scalable method suitable for producing uniform particles with controlled size and morphology.[1][3] However, the high temperatures involved may not be suitable for heat-sensitive guest molecules.

  • Vacuum Oven Drying is a simpler and more cost-effective method. It is suitable for guest molecules that are not sensitive to moderate heat. The melting point of TMB-CD is approximately 159°C, which provides an upper-temperature limit to avoid degradation of the cyclodextrin (B1172386) itself.[4]

Q3: How can I confirm that the inclusion complex is intact after drying?

A3: It is crucial to use a combination of analytical techniques to verify that the guest molecule remains encapsulated within the TMB-CD cavity and has not degraded. Commonly used methods include:

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of the guest molecule indicates its inclusion within the cyclodextrin cavity.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of the guest molecule upon complexation can confirm its presence within the cyclodextrin.

  • Powder X-ray Diffraction (PXRD): A change from a crystalline pattern (for a crystalline guest) to an amorphous halo in the dried complex suggests the formation of an amorphous inclusion complex.[5][6]

  • Scanning Electron Microscopy (SEM): This technique reveals changes in the morphology of the particles, indicating the formation of a new solid phase different from the individual components.[7]

  • Thermogravimetric Analysis (TGA): TGA can provide information about the thermal stability of the complex and its water content.[8]

Q4: What are the optimal storage conditions for dried TMB-CD inclusion complexes?

A4: Dried TMB-CD inclusion complexes should be stored in a cool, dry place, protected from light and moisture. The use of airtight containers, such as amber glass vials with tight-fitting caps, is recommended. For particularly hygroscopic materials, storage in a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel) is advisable to maintain a low-humidity environment.[9][10]

Q5: Is TMB-CD hygroscopic?

A5: Methylated cyclodextrins, including TMB-CD, can be hygroscopic, meaning they can absorb moisture from the atmosphere.[11] The amount of moisture absorbed depends on the ambient humidity. It is crucial to minimize moisture uptake during storage, as excess water can potentially lead to the dissociation of the complex and degradation of the guest molecule.

Troubleshooting Guides

Problem 1: Low Yield of Dried Product

Possible Cause Suggested Solution
Product Loss During Transfer Ensure careful transfer of the complex solution and the dried powder. Use appropriate tools like spatulas and anti-static weighing dishes.
Adherence to Equipment Surfaces (Spray-drying) Optimize spray-drying parameters such as feed rate and inlet temperature to prevent the product from sticking to the chamber walls. The use of excipients like leucine (B10760876) can sometimes reduce stickiness.
Inefficient Solvent Removal Ensure the drying process is carried out for a sufficient duration to completely remove the solvent. For freeze-drying, this may take 48-72 hours.[2]
Sub-optimal Complexation Before drying, confirm the formation of the inclusion complex in the solution phase using techniques like phase solubility studies or spectroscopy.

Problem 2: The Dried Product is Sticky or Gummy

Possible Cause Suggested Solution
Incomplete Drying Extend the drying time or adjust the drying parameters (e.g., increase temperature slightly if the guest is stable, or decrease pressure) to ensure complete solvent removal.
Hygroscopicity The product has absorbed moisture from the air after drying. Handle the dried product in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). Store immediately in a desiccator.
Low Glass Transition Temperature (Tg) For amorphous products, if the storage temperature is above the glass transition temperature, the powder can become sticky. Store the product at a temperature well below its Tg.

Problem 3: Degradation of the Guest Molecule

Possible Cause Suggested Solution
Thermal Instability (Spray-drying, Oven Drying) The drying temperature is too high for the guest molecule. Switch to a lower-temperature drying method like freeze-drying. If using spray-drying, optimize parameters to use the lowest possible inlet temperature that still achieves effective drying.[3]
Oxidation The guest molecule is sensitive to oxygen. If possible, perform the drying process under an inert atmosphere (e.g., nitrogen). Store the final product under vacuum or an inert gas.
Hydrolysis Residual moisture in the final product can lead to hydrolysis over time. Ensure the drying process is thorough and the product is stored in a very dry environment.

Problem 4: Crystalline vs. Amorphous Product

Possible Cause Suggested Solution
Desired Amorphous Product is Crystalline The drying method may have allowed for crystallization. Freeze-drying is more likely to produce amorphous products.[1] For other methods, rapid solvent removal can favor amorphous states.
Desired Crystalline Product is Amorphous Slower solvent removal processes or post-drying annealing steps may encourage crystallization. However, for inclusion complexes, an amorphous state is often preferred for enhanced solubility.

Data Presentation

Table 1: General Comparison of Drying Methods for TMB-CD Inclusion Complexes

Parameter Freeze-Drying (Lyophilization) Spray-Drying Vacuum Oven Drying
Operating Temperature Very Low (-50 to -80°C primary, RT secondary)High (Inlet temp. can be >100°C)Moderate (e.g., 40-60°C)
Operating Pressure Very Low (Vacuum)AtmosphericLow (Vacuum)
Processing Time Long (24-72 hours)Short (seconds to minutes)Moderate to Long (hours)
Product Crystallinity Typically AmorphousAmorphous or CrystallineCan be Crystalline or Amorphous
Suitability for Thermolabile Guests ExcellentPoor to ModerateGood
Scalability ModerateExcellentGood
Capital Cost HighHighLow to Moderate

Experimental Protocols

Protocol 1: Freeze-Drying (Lyophilization) of a TMB-CD Inclusion Complex

  • Dissolution: Dissolve the pre-formed TMB-CD inclusion complex in an appropriate amount of high-purity water to obtain a clear solution.

  • Prefreezing: Dispense the solution into lyophilization vials or flasks. Submerge the vials in a freezing bath (e.g., liquid nitrogen, or a -80°C freezer) until the solution is completely frozen. To increase the surface area for sublimation, the flasks can be rotated during freezing to coat the inner surface.

  • Primary Drying (Sublimation): Place the frozen samples on the lyophilizer shelves. The shelf temperature is typically set to a low value (e.g., -20°C to -40°C) and the chamber is evacuated to a low pressure (e.g., <100 mTorr). The bulk of the water is removed by sublimation during this step. This phase can last for 24-48 hours.

  • Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 20-25°C) while maintaining a low pressure. This step removes residual, bound water molecules. This phase can last for an additional 12-24 hours.

  • Stoppering and Storage: Once the drying cycle is complete, backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum if possible. Immediately transfer the dried product to a desiccator for storage.

Protocol 2: Spray-Drying of a TMB-CD Inclusion Complex

Note: Optimal parameters are highly dependent on the specific spray-dryer, guest molecule, and solvent system. The following are representative starting points.

  • Solution Preparation: Prepare a solution of the TMB-CD inclusion complex in a suitable solvent (e.g., water, ethanol-water mixture). Ensure the solution is clear and free of particulates.

  • Instrument Setup: Set the spray-drying parameters.

    • Inlet Temperature: A starting point could be 100-150°C. This should be high enough for efficient solvent evaporation but low enough to minimize thermal degradation of the guest.

    • Outlet Temperature: This is a result of the inlet temperature, feed rate, and gas flow rate. A typical target is 50-80°C.

    • Feed Rate: A lower feed rate can improve drying efficiency.[12] Start with a low rate and adjust as needed.

    • Aspirator/Gas Flow Rate: This should be high enough to ensure efficient drying and transport of the particles.

  • Drying Process: Feed the solution through the atomizer into the drying chamber. The atomized droplets are rapidly dried by the hot gas, forming solid particles.

  • Collection: The dried powder is separated from the gas stream by a cyclone and collected in a collection vessel.

  • Post-Handling and Storage: Allow the collected powder to cool to room temperature in a low-humidity environment. Transfer to an airtight container and store in a desiccator.

Mandatory Visualizations

G Experimental Workflow for Drying and Storing TMB-CD Complexes cluster_prep Preparation cluster_drying Drying Methods cluster_post Post-Drying start TMB-CD Inclusion Complex Solution freeze_dry Freeze-Drying start->freeze_dry spray_dry Spray-Drying start->spray_dry oven_dry Vacuum Oven Drying start->oven_dry analysis Analytical Characterization (DSC, FTIR, PXRD) freeze_dry->analysis oven_dry->analysis storage Storage analysis->storage Store in cool, dry, dark place spray_day spray_day spray_day->analysis

Caption: Workflow for the preparation and handling of solid TMB-CD inclusion complexes.

G Troubleshooting Decision Tree for Dried TMB-CD Complexes issue Issue with Dried Product? low_yield Low Yield issue->low_yield Yes sticky Sticky/Gummy Product issue->sticky Yes degradation Guest Degradation issue->degradation Yes check_transfer Check for material loss during transfer low_yield->check_transfer optimize_sd Optimize spray-dryer parameters low_yield->optimize_sd incomplete_drying Extend drying time / adjust parameters sticky->incomplete_drying hygroscopicity Handle in low humidity / store in desiccator sticky->hygroscopicity thermal Use lower temperature or switch to freeze-drying degradation->thermal oxidation Dry and store under inert atmosphere degradation->oxidation

Caption: Decision tree for troubleshooting common issues with dried TMB-CD complexes.

References

Validation & Comparative

A Researcher's Guide to Validating Drug-Cyclodextrin Interactions: An Isothermal Titration Calorimetry (ITC) Perspective

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences, the encapsulation of drug molecules within cyclodextrins (CDs) is a cornerstone strategy for enhancing drug solubility, stability, and bioavailability.[1][2] Cyclodextrins, a family of cyclic oligosaccharides, possess a hydrophilic outer surface and a lipophilic inner cavity, allowing them to form non-covalent "host-guest" inclusion complexes with a wide variety of drug molecules.[3][4] The successful formation and characterization of these complexes are critical for drug formulation and development.

Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique for this purpose. It provides a complete thermodynamic profile of the binding interaction in a single experiment, offering deep insights into the forces driving complexation.[5][6] This guide provides an objective comparison of ITC with other common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their drug-cyclodextrin validation studies.

Isothermal Titration Calorimetry (ITC): The Direct Measurement of Binding

ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a drug molecule (guest) binds to a cyclodextrin (B1172386) (host).[5] By titrating one component into the other and measuring the minute heat changes after each injection, a complete binding isotherm is generated.[6] Fitting this data to a binding model yields the key thermodynamic parameters: the binding constant (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH).[7][8] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a full thermodynamic signature of the interaction.[9]

Key Advantages of ITC:

  • Comprehensive Data: Determines all binding parameters (Kₐ, n, ΔH, ΔS) in a single assay.

  • Label-Free: A direct, in-solution technique that requires no modification or labeling of the interacting molecules.[5]

  • Universal Application: Applicable to virtually any binding interaction that involves a heat change.

Comparative Analysis of Validation Techniques

While ITC offers a complete thermodynamic picture, other techniques provide complementary information and may be more suitable under certain experimental constraints. The choice of method often depends on the specific properties of the drug and cyclodextrin, the required information (e.g., structural vs. thermodynamic), and the available instrumentation.

Technique Principle Key Parameters Determined State
Isothermal Titration Calorimetry (ITC) Measures the heat change (ΔH) upon binding.Binding Constant (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[7]Solution
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of nuclei upon complexation.[1][10]Binding Constant (Kₐ), Stoichiometry (n), 3D Structure of the complex.[10][11]Solution
UV-Visible (UV-Vis) Spectroscopy Measures changes in the absorbance of a chromophoric guest upon inclusion in the CD cavity.[12]Binding Constant (Kₐ), Stoichiometry (n).[12][13]Solution
Fluorescence Spectroscopy Detects changes in the fluorescence emission of a guest molecule upon entering the nonpolar CD cavity.[1]Binding Constant (Kₐ), Stoichiometry (n).[14]Solution
Differential Scanning Calorimetry (DSC) Measures changes in thermal properties (e.g., melting point) of the drug in the solid state upon complexation.[15]Qualitative confirmation of inclusion complex formation.[16]Solid

Table 1. Comparison of key analytical techniques for studying drug-cyclodextrin interactions.

Quantitative Data Summary

The following table presents typical quantitative data obtained for drug-cyclodextrin interactions using different techniques. These values are illustrative and vary significantly depending on the specific host-guest pair.

Parameter Isothermal Titration Calorimetry (ITC) NMR Spectroscopy UV-Vis Spectroscopy Fluorescence Spectroscopy
Binding Constant (Kₐ, M⁻¹) 10² - 10⁵[6]10² - 10⁵[11]10² - 10⁴[3]10² - 10⁵[17]
Stoichiometry (n, Host:Guest) 1:1, 1:2, 2:1, etc.[7][18]1:1, 1:2, etc.[10]Typically 1:1[13]Typically 1:1[14]
Enthalpy (ΔH, kJ/mol) -60 to +20Not directly measuredNot directly measured (can be derived from van't Hoff plot)Not directly measured (can be derived from van't Hoff plot)[14]
Entropy (ΔS, J/mol·K) Derived from ΔG and ΔHNot directly measuredNot directly measuredNot directly measured

Table 2. Typical quantitative outputs from different validation techniques.

Experimental Workflows and Data Analysis

Visualizing the experimental and logical workflows can clarify the processes involved in validating drug-cyclodextrin interactions.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis prep_drug Prepare Drug Solution (Titrant) degas Degas Both Solutions prep_drug->degas prep_cd Prepare CD Solution (Titrand) prep_cd->degas load_s Load Drug into Syringe degas->load_s load_c Load CD into Sample Cell degas->load_c run_titration Perform Automated Titration Injections load_s->run_titration load_c->run_titration measure_heat Measure Heat Flow (μcal/sec) run_titration->measure_heat gen_isotherm Generate Binding Isotherm measure_heat->gen_isotherm fit_model Fit Data to a Binding Model gen_isotherm->fit_model get_params Determine Thermodynamic Parameters (Kₐ, n, ΔH) fit_model->get_params

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

ITC_Data_Logic cluster_calculated Calculated Ka Kₐ (Binding Constant) dG ΔG (Gibbs Free Energy) Ka->dG ΔG = -RTln(Kₐ) dH ΔH (Enthalpy) dS ΔS (Entropy) dH->dS n n (Stoichiometry) dG->dS ΔG = ΔH - TΔS

Caption: Logical flow for deriving thermodynamic parameters from ITC data.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for characterizing the interaction between a drug and a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).[2][7]

  • Solution Preparation:

    • Prepare a stock solution of the drug (e.g., 1-2 mM) and the cyclodextrin (e.g., 10-20 mM) using the same buffer (e.g., phosphate-buffered saline, pH 7.4).[7] It is crucial that both solutions are prepared with the exact same buffer batch to minimize heat signals from buffer mismatch.

    • Thoroughly degas both solutions for 10-15 minutes under vacuum while stirring to prevent bubble formation in the ITC cell and syringe.[7]

  • Instrument Setup:

    • Set the experimental temperature, typically 25°C or 37°C.[7]

    • Set the stirring speed to approximately 300-400 rpm to ensure rapid mixing without generating significant frictional heat.[7]

  • Loading Samples:

    • Rinse the sample cell and syringe thoroughly with the experimental buffer.

    • Carefully load the cyclodextrin solution into the 1.4 mL sample cell, avoiding any bubbles.[7]

    • Load the drug solution into the injection syringe (typically 250-300 µL).[7]

  • Titration Experiment:

    • Perform an initial equilibration period to establish a stable baseline.

    • Program a series of injections (e.g., 20-30 injections of 5-10 µL each) of the drug solution into the cyclodextrin solution.[7] The time between injections should be sufficient for the signal to return to baseline (e.g., 180-240 seconds).[7]

  • Control Experiments:

    • To account for the heat of dilution, perform a control titration by injecting the drug solution into the buffer alone.

    • Subtract the heat of dilution from the raw binding data before analysis.[7]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of drug to cyclodextrin to generate the binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one set of sites) to determine Kₐ, n, and ΔH.[7]

UV-Vis Spectroscopy

This method is suitable when the drug molecule contains a chromophore whose electronic environment is altered upon inclusion into the cyclodextrin cavity.[12]

  • Solution Preparation:

    • Prepare a stock solution of the drug in a suitable buffer. The concentration should yield an absorbance in the range of 0.5-1.0.

    • Prepare a high-concentration stock solution of the cyclodextrin in the same buffer.

  • Measurement:

    • Prepare a series of samples in cuvettes. Each cuvette should contain a fixed concentration of the drug and an increasing concentration of the cyclodextrin.[13]

    • Include a reference cuvette containing only the buffer.

    • Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample after a brief equilibration period.

  • Data Analysis (Benesi-Hildebrand Method for 1:1 Stoichiometry):

    • Identify the wavelength of maximum absorbance change (ΔA).

    • Plot 1/ΔA versus 1/[CD], where [CD] is the concentration of the cyclodextrin.

    • If the plot is linear, it confirms a 1:1 stoichiometry.[13]

    • The binding constant (Kₐ) can be calculated from the slope and intercept of the linear fit.[13]

¹H NMR Spectroscopy

NMR is a powerful tool for obtaining both binding and structural information.[19][20] Changes in the chemical shifts of protons on both the drug and the cyclodextrin provide evidence of complex formation.[11]

  • Sample Preparation:

    • Prepare a series of NMR tubes containing a constant concentration of the drug in a deuterated solvent (e.g., D₂O).

    • Add increasing amounts of the cyclodextrin to each tube to achieve a range of molar ratios.

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each sample.

    • For structural elucidation, acquire a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum for a sample containing both the drug and cyclodextrin.[1][10] A ROESY experiment will show cross-peaks between protons that are close in space (< 5 Å), confirming the inclusion of specific parts of the drug molecule inside the CD cavity.[1]

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific protons on the drug and/or the inner cavity of the cyclodextrin (H-3, H-5 protons) as a function of the cyclodextrin concentration.[10]

    • The binding constant can be determined by non-linear fitting of the chemical shift titration data.[11]

    • The presence of intermolecular cross-peaks in the ROESY spectrum between the drug's protons and the cyclodextrin's internal protons confirms the formation of an inclusion complex.[1]

Conclusion

Validating drug-cyclodextrin interactions is a critical step in the development of advanced drug delivery systems. Isothermal Titration Calorimetry stands out as a powerful and direct method, providing a complete thermodynamic characterization of the binding event in a single, label-free experiment.[5] However, a comprehensive understanding is often achieved by employing a multi-technique approach. Spectroscopic methods like NMR, UV-Vis, and Fluorescence spectroscopy offer valuable and often complementary data regarding the binding affinity and structure of the complex.[2][21] By understanding the principles, protocols, and data outputs of each technique, researchers can effectively and accurately characterize their drug-cyclodextrin systems, accelerating the journey from formulation to clinical application.

References

A Comparative Analysis of Trimethyl-β-cyclodextrin and Hydroxypropyl-β-cyclodextrin for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the physicochemical properties, performance, and safety of Trimethyl-β-cyclodextrin (TMB) and Hydroxypropyl-β-cyclodextrin (HPBCD).

In the realm of pharmaceutical sciences, the enhancement of drug solubility, stability, and bioavailability is a critical challenge. Cyclodextrins, a class of cyclic oligosaccharides, have emerged as versatile excipients to address these issues. Among the various chemically modified cyclodextrins, Trimethyl-β-cyclodextrin (TMB) and Hydroxypropyl-β-cyclodextrin (HPBCD) are two of the most extensively studied derivatives of β-cyclodextrin. This guide provides a comprehensive comparative analysis of TMB and HPBCD, focusing on their physicochemical properties, performance in drug formulation, and toxicological profiles, supported by experimental data and detailed protocols.

Physicochemical Properties

The fundamental differences in the chemical structures of TMB and HPBCD give rise to distinct physicochemical properties that influence their application in drug delivery. TMB is a fully methylated derivative of β-cyclodextrin, with methyl groups replacing the hydrogen atoms of all hydroxyl groups. In contrast, HPBCD is a partially substituted derivative where hydroxypropyl groups are randomly attached to the hydroxyl groups of the β-cyclodextrin ring.

PropertyTrimethyl-β-cyclodextrin (TMB)Hydroxypropyl-β-cyclodextrin (HPBCD)
Molecular Weight ( g/mol ) ~1429.55[1][2]Variable, typically 1380-1500 (depends on the degree of substitution)
Synonyms Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, TRIMEBHP-β-CD, 2-hydroxypropyl-betadex
Degree of Substitution (DS) 21 (all 21 hydroxyl groups are methylated)[3]Variable, typically 4-8 hydroxypropyl groups per cyclodextrin (B1172386) molecule
Aqueous Solubility ( g/100 mL at 25°C) 31[4]>60
Appearance White to off-white crystalline powder[1][2]White to off-white amorphous powder

Performance in Drug Solubilization and Stability

Both TMB and HPBCD are employed to enhance the aqueous solubility and stability of poorly soluble drugs by forming inclusion complexes. The guest drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility of the drug.

Drug Solubilization

The solubilizing capacity of cyclodextrins is dependent on the goodness of fit between the drug molecule and the cyclodextrin cavity, as well as the stability of the resulting inclusion complex.

While direct comparative studies across a wide range of drugs are limited, the general consensus is that the choice between TMB and HPBCD for optimal solubilization is drug-dependent. For instance, a study comparing various methylated β-cyclodextrins found that a degree of methylation of around 14 (as in DIMEB) often provides the highest solubilizing capacity for several model compounds[5]. However, the fully methylated TMB can also be an effective solubilizer. HPBCD, with its high aqueous solubility and favorable safety profile, is a widely used and effective solubilizing agent for numerous drugs[6]. The stability constant (Kc) of the drug-cyclodextrin complex, which is a measure of the binding affinity, is a key parameter in determining the extent of solubilization.

Table of Comparative Solubilization Data (Hypothetical Example)

DrugCyclodextrinStability Constant (Kc, M-1)Solubility Enhancement (fold)
Drug ATMB1200150
Drug AHPBCD850120
Drug BTMB50050
Drug BHPBCD75080

Note: This table is a hypothetical representation. Actual values are drug- and study-dependent.

Drug Stabilization

Cyclodextrins can protect drugs from degradation by encapsulating the liable moieties within their cavity, shielding them from factors such as light, heat, and hydrolysis. Both TMB and HPBCD have been shown to enhance the stability of various drugs. For example, HPBCD has been demonstrated to improve the stability of drugs in acidic solutions[6]. The selection of the appropriate cyclodextrin for stabilization depends on the specific degradation pathway of the drug and the nature of the inclusion complex formed.

Toxicological Profile: A Critical Comparison

The safety profile of cyclodextrins is a paramount consideration for their use in pharmaceutical formulations. In general, methylated cyclodextrins, including TMB, exhibit higher toxicity compared to hydroxypropylated derivatives like HPBCD.

Hemolytic Activity

Hemolytic activity, the lysis of red blood cells, is a key indicator of the membrane-damaging potential of a substance. Methylated β-cyclodextrins are known to have a higher hemolytic activity than HPBCD. This is attributed to their greater ability to extract cholesterol and phospholipids (B1166683) from the cell membrane.

CyclodextrinHemolytic Activity (HC50, mM)
Trimethyl-β-cyclodextrin (TMB)Lower (more hemolytic) - Specific value not readily available in comparative studies
Hydroxypropyl-β-cyclodextrin (HPBCD)Higher (less hemolytic)

Note: HC50 is the concentration that causes 50% hemolysis. A lower HC50 indicates higher hemolytic activity.

Cytotoxicity

Cytotoxicity studies assess the potential of a substance to cause cell death. In vitro studies have consistently shown that methylated β-cyclodextrins are more cytotoxic than HPBCD. The primary mechanism of cytotoxicity is believed to be the extraction of cholesterol from the cell membrane, which disrupts membrane integrity and can trigger apoptosis.

CyclodextrinCell LineAssayIC50 (mM)
Trimethyl-β-cyclodextrin (TMB)Caco-2MTTLower (more cytotoxic) - Specific value not readily available in direct comparative studies
Hydroxypropyl-β-cyclodextrin (HPBCD)Caco-2MTT>50

Note: IC50 is the concentration that causes 50% inhibition of cell viability. A lower IC50 indicates higher cytotoxicity.

Experimental Protocols

Phase-Solubility Study (Higuchi and Connors Method)

This method is used to determine the stoichiometry and stability constant of a drug-cyclodextrin complex.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (TMB or HPBCD).

  • Add an excess amount of the drug to each cyclodextrin solution.

  • Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the suspensions to remove the undissolved drug.

  • Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the total drug concentration against the cyclodextrin concentration. The profile of the phase-solubility diagram (e.g., AL, AP, BS) provides information on the stoichiometry of the complex, and the stability constant can be calculated from the slope of the initial linear portion of the curve.

Hemolysis Assay

This assay evaluates the potential of the cyclodextrins to damage red blood cell membranes.

Methodology:

  • Obtain fresh red blood cells (RBCs) and wash them with an isotonic buffer (e.g., phosphate-buffered saline, PBS).

  • Prepare a suspension of RBCs in the buffer.

  • Prepare a series of dilutions of the cyclodextrin (TMB or HPBCD) in the buffer.

  • Mix the RBC suspension with each cyclodextrin dilution and incubate at 37°C for a defined period (e.g., 1-4 hours).

  • Include a negative control (RBCs in buffer only) and a positive control (RBCs with a known hemolytic agent like Triton X-100).

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.

  • Calculate the percentage of hemolysis for each concentration relative to the positive control.

  • Determine the HC50 value, the concentration of cyclodextrin that causes 50% hemolysis.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

Methodology:

  • Seed a suitable cell line (e.g., Caco-2) in a 96-well plate and allow the cells to adhere overnight.

  • Prepare a series of dilutions of the cyclodextrin (TMB or HPBCD) in the cell culture medium.

  • Replace the medium in the wells with the cyclodextrin solutions and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of cyclodextrin that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathway: Cholesterol Depletion and Disruption of Caveolae-Mediated Signaling

Cyclodextrins, particularly methylated derivatives, can extract cholesterol from the plasma membrane. This disrupts the structure of lipid rafts and caveolae, which are specialized membrane microdomains rich in cholesterol and sphingolipids. Caveolae play a crucial role in various signaling pathways by concentrating signaling molecules. Disruption of caveolae can therefore impair downstream signaling.

CholesterolDepletionSignaling cluster_membrane Cell Membrane cluster_signaling Downstream Signaling CD Cyclodextrin (e.g., TMB) Chol Cholesterol CD->Chol Cholesterol Extraction Disrupted_Caveolae Disrupted Caveolae CD->Disrupted_Caveolae Disruption Caveolae Intact Caveolae Receptor GPCR (e.g., 5-HT2A) Signaling_On Signal Transduction (Active) Caveolae->Signaling_On Facilitates G_protein G-protein Receptor->G_protein Activates Effector Effector (e.g., PLC) G_protein->Effector Activates Effector->Signaling_On Leads to Signaling_Off Signal Transduction (Inhibited) Disrupted_Caveolae->Signaling_Off Inhibits

Caption: Cholesterol extraction by cyclodextrins disrupts caveolae, impairing GPCR signaling.

Experimental Workflow: Preparation and Characterization of Drug-Cyclodextrin Inclusion Complexes

The following diagram illustrates the typical workflow for preparing and characterizing drug-cyclodextrin inclusion complexes.

InclusionComplexWorkflow cluster_prep Preparation cluster_char Characterization cluster_eval Performance Evaluation start Start drug Drug Solution/ Suspension start->drug cd Cyclodextrin Solution start->cd mixing Mixing & Stirring/ Sonication drug->mixing cd->mixing isolation Isolation (e.g., Freeze-drying) mixing->isolation complex Inclusion Complex (Powder) isolation->complex psc Phase-Solubility Studies complex->psc ftir FTIR Spectroscopy complex->ftir dsc Differential Scanning Calorimetry (DSC) complex->dsc xrd X-ray Powder Diffraction (XRPD) complex->xrd nmr NMR Spectroscopy complex->nmr dissolution Dissolution Rate complex->dissolution stability Stability Studies complex->stability solubility Solubility Enhancement psc->solubility end End solubility->end dissolution->end stability->end

Caption: Workflow for inclusion complex preparation, characterization, and evaluation.

Conclusion

Both Trimethyl-β-cyclodextrin and Hydroxypropyl-β-cyclodextrin are valuable tools for overcoming challenges in drug formulation. The choice between TMB and HPBCD requires a careful consideration of the specific drug properties and the desired formulation characteristics.

  • TMB may offer superior solubilization for certain drugs due to its highly hydrophobic cavity. However, its higher potential for toxicity, particularly hemolytic activity and cytotoxicity, necessitates careful evaluation and may limit its application, especially in parenteral formulations.

  • HPBCD generally exhibits a more favorable safety profile with lower hemolytic and cytotoxic potential. Its high aqueous solubility and proven efficacy in numerous commercial drug products make it a versatile and widely accepted choice for a broad range of applications, including oral and parenteral formulations.

Ultimately, the selection of the optimal cyclodextrin requires empirical studies, including phase-solubility, stability, and toxicity assessments, to ensure the development of a safe and effective drug product. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions in their formulation development efforts.

References

A Comparative Guide to Trimethyl-beta-cyclodextrin and Sulfobutyl-ether-beta-cyclodextrin for Enhanced Drug Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing effective drug delivery systems, overcoming the challenge of poor aqueous solubility of active pharmaceutical ingredients (APIs) is paramount. Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful tools for enhancing drug solubility and bioavailability through the formation of inclusion complexes. Among the various chemically modified cyclodextrins, Trimethyl-beta-cyclodextrin (TMB-β-CD) and Sulfobutyl-ether-beta-cyclodextrin (SBE-β-CD) are two of the most prominent and effective derivatives.

This guide provides a comprehensive and objective comparison of the efficacy of TMB-β-CD and SBE-β-CD for drug solubilization, supported by experimental data and detailed protocols.

Performance Comparison: TMB-β-CD vs. SBE-β-CD

Both TMB-β-CD and SBE-β-CD significantly enhance the aqueous solubility of a wide range of poorly soluble drugs. The choice between these two cyclodextrins often depends on the specific physicochemical properties of the drug molecule, the desired formulation characteristics, and safety considerations.

Key Distinctions:

  • Solubilization Mechanism: Both cyclodextrins encapsulate the hydrophobic drug molecule or a portion of it within their lipophilic inner cavity, while their hydrophilic exterior interacts with the aqueous environment, thereby increasing the overall solubility of the drug.

  • Efficacy: The solubilizing power of each cyclodextrin (B1172386) is drug-dependent. In some cases, the highly hydrophobic cavity of TMB-β-CD can lead to stronger complexation and greater solubility enhancement. However, the ionic nature of SBE-β-CD can offer advantages for charged drug molecules through electrostatic interactions, in addition to inclusion complexation. For a range of 22 poorly water-soluble drugs, SBE-β-CD was found to be a more effective solubilizing agent than the parent β-cyclodextrin but less effective than heptakis-(2,6-di-O-methyl)-β-cyclodextrin, a methylated derivative similar to TMB-β-CD.

  • Toxicity Profile: A critical differentiator is their safety profile. SBE-β-CD is generally considered to have a better safety profile and is approved for parenteral administration in numerous pharmaceutical products. Methylated cyclodextrins, including TMB-β-CD, have been associated with higher cytotoxicity and hemolytic activity, which can limit their application, particularly in intravenous formulations. Ionic beta-cyclodextrins, such as SBE-β-CD, have been shown to be less toxic than methylated derivatives.

Quantitative Data on Solubilization Efficacy

The following table summarizes the stability constants (K_s_) of inclusion complexes formed between various drugs and different β-cyclodextrin derivatives, including methylated (a proxy for TMB-β-CD) and sulfobutylated versions. A higher stability constant generally indicates a stronger interaction and more effective solubilization.

DrugCyclodextrin DerivativeStability Constant (K_s_, M⁻¹)Reference
Diclofenac Sodium Methyl-β-cyclodextrin (Me-β-CD)3889.8 ± 65.52[1]
Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)5009.57 ± 54.42[1]
Amlodipine (B1666008) Methyl-β-cyclodextrin (Me-β-CD)Not specified, lower than SBE-β-CD[2]
Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)1447.5[2]
Repaglinide Randomly Methylated-β-cyclodextrin (RAMEB)Lower than HP-β-CD[3]
Trihexyphenidyl Methyl-β-cyclodextrin (Me-β-CD)Lower than SBE-β-CD[4]
Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)Highest among tested CDs[4]

Note: The term "Methyl-β-cyclodextrin" in the literature can encompass various degrees of methylation. The data presented provides a comparative insight into the performance of methylated versus sulfobutylated cyclodextrins.

Experimental Protocols

The most common method to determine the solubilizing efficacy of cyclodextrins is the Phase Solubility Study . This method, as established by Higuchi and Connors, allows for the determination of the stability constant (K_s_) and the stoichiometry of the drug-cyclodextrin complex.

Detailed Protocol for Phase Solubility Studies
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., TMB-β-CD or SBE-β-CD) in a relevant buffer (e.g., phosphate (B84403) buffer at a specific pH).[5]

  • Addition of Excess Drug: Add an excess amount of the poorly soluble drug to each cyclodextrin solution in separate vials.[3] The amount of drug should be sufficient to ensure that a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[5] This can be done using a shaker water bath.[5]

  • Sample Collection and Preparation: After equilibration, allow the samples to stand to permit the undissolved drug to settle. Carefully withdraw an aliquot from the supernatant of each vial and filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved drug particles.

  • Drug Quantification: Analyze the concentration of the dissolved drug in each filtered sample using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6]

  • Data Analysis: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. The resulting phase solubility diagram provides information about the complex formation.

    • A_L_-type Diagram: A linear increase in drug solubility with increasing cyclodextrin concentration indicates the formation of a 1:1 soluble complex.[5]

    • Calculation of Stability Constant (K_s_): For an A_L_-type diagram, the stability constant can be calculated from the slope and the intrinsic solubility of the drug (S_0_) using the following equation: K_s_ = slope / (S_0_ * (1 - slope))

Visualizing the Comparison and Process

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_CDs Cyclodextrin Derivatives cluster_Properties Key Comparison Points TMB This compound (TMB-β-CD) Efficacy Solubilization Efficacy (Drug Dependent) TMB->Efficacy Toxicity Toxicity Profile (SBE-β-CD generally lower) TMB->Toxicity Interaction Primary Interaction (Hydrophobic Inclusion) TMB->Interaction SBE Sulfobutyl-ether-beta-cyclodextrin (SBE-β-CD) SBE->Efficacy SBE->Toxicity SBE->Interaction Drug Poorly Soluble Drug (API) Drug->Efficacy

Caption: A logical diagram comparing key properties of TMB-β-CD and SBE-β-CD.

A Prepare Cyclodextrin Solutions B Add Excess Drug to Solutions A->B C Equilibrate Samples (e.g., 24-72h) B->C D Filter Supernatant C->D E Quantify Dissolved Drug (e.g., HPLC, UV-Vis) D->E F Plot Phase Solubility Diagram E->F G Calculate Stability Constant (Ks) F->G

Caption: Experimental workflow for a typical Phase Solubility Study.

Conclusion

Both this compound and Sulfobutyl-ether-beta-cyclodextrin are highly effective solubilizing agents for a multitude of poorly water-soluble drugs. The selection of the optimal cyclodextrin requires careful consideration of the drug's properties and the intended application. While methylated cyclodextrins may offer superior solubilization for certain neutral compounds, the favorable safety profile of SBE-β-CD makes it a preferred choice for many pharmaceutical formulations, especially those intended for parenteral administration. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the efficacy of these cyclodextrins for their specific drug candidates.

References

A Comparative Guide to Confirming the Stoichiometry of Trimethyl-beta-cyclodextrin Inclusion Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of inclusion complexes with trimethyl-beta-cyclodextrin (TRIMEB) is a widely utilized strategy to enhance the solubility, stability, and bioavailability of guest molecules, particularly in drug development. A critical step in the characterization of these complexes is the determination of their stoichiometry, which defines the molar ratio of the host (TRIMEB) to the guest molecule. This guide provides an objective comparison of the most common analytical techniques employed for this purpose, supported by experimental data and detailed protocols.

The most common stoichiometry for cyclodextrin (B1172386) inclusion complexes is 1:1, signifying the encapsulation of a single guest molecule by a single cyclodextrin molecule.[1] However, other stoichiometries such as 1:2, 2:1, or 2:2 (guest:host) can also occur.[2] Accurate determination of this ratio is crucial for understanding the physicochemical properties and for the effective formulation of the final product.

Comparison of Key Analytical Techniques

Several robust analytical methods are available to elucidate the stoichiometry of TRIMEB inclusion complexes. The choice of technique often depends on the properties of the guest molecule, the required sensitivity, and the availability of instrumentation. The three primary methods—Job's Plot (Continuous Variation Method), Isothermal Titration Calorimetry (ITC), and Mass Spectrometry (MS)—are compared below.

Technique Principle Advantages Limitations Typical Stoichiometries Determined
Job's Plot (UV-Vis or 1H NMR) A property that is linearly proportional to the complex concentration (e.g., absorbance or chemical shift) is monitored as the mole fraction of the guest is varied while keeping the total molar concentration of guest and host constant. The stoichiometry is determined from the mole fraction at which the maximum deviation is observed.[1][2]- Relatively simple and requires common laboratory equipment (spectrophotometer or NMR).- Provides a clear visual representation of the stoichiometry.- Requires a measurable change in the spectroscopic property upon complexation.- Can be less accurate for weakly binding systems.- May not be suitable for complex systems with multiple equilibria.1:1, 1:2, 2:1[1][2][3]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding interaction between the host and guest molecules. A single ITC experiment can directly provide the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n).[4][5][6]- Provides a complete thermodynamic profile of the binding interaction in a single experiment.[4][6]- High sensitivity and accuracy.- Does not require labeling or modification of the molecules.- Requires larger sample quantities compared to spectroscopic methods.- Can be sensitive to buffer mismatch and solution preparation.- May be time-consuming.1:1, 2:1[7][8]
Mass Spectrometry (MS) Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to transfer the non-covalent inclusion complexes from solution to the gas phase for detection. The mass-to-charge ratio of the detected ions directly reveals the stoichiometry of the complex.[9][10]- High sensitivity and speed.[9][10]- Provides direct evidence of the complex formation and its stoichiometry.- Can detect higher-order complexes and species with low water solubility.[9]- The observed gas-phase stoichiometry may not always reflect the solution-phase equilibrium.- Potential for in-source fragmentation or aggregation.- Quantification can be challenging.1:1, 1:2, 2:1, 2:2[11][12][13]

Experimental Protocols

Job's Plot using UV-Vis Spectroscopy

This method, also known as the continuous variation method, is used to determine the stoichiometry of a complex in solution.[1][2]

Methodology:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the guest molecule and TRIMEB in the desired aqueous buffer.

  • Preparation of Sample Series: Prepare a series of solutions by mixing the stock solutions of the guest and TRIMEB in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0). It is crucial to maintain a constant total molar concentration of the guest and TRIMEB in each sample.

  • UV-Vis Measurement: Record the UV-Vis absorbance of each solution at the wavelength of maximum absorbance (λmax) of the guest molecule.

  • Data Analysis: Calculate the change in absorbance (ΔA) for each solution, which is the difference between the observed absorbance and the expected absorbance if no complexation occurred. Plot ΔA multiplied by the mole fraction of the guest against the mole fraction of the guest.

  • Stoichiometry Determination: The mole fraction at which the maximum value is observed on the plot corresponds to the stoichiometry of the complex.[14] A maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 suggests a 1:2 (guest:host) stoichiometry, and a maximum at 0.66 indicates a 2:1 stoichiometry.[14]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a comprehensive thermodynamic characterization of the interaction, including stoichiometry.[4]

Methodology:

  • Sample Preparation: Prepare solutions of the guest molecule and TRIMEB in the same, extensively dialyzed buffer to minimize heat of dilution effects. The concentration of the guest molecule in the syringe should be 10-20 times higher than the concentration of TRIMEB in the sample cell.[5]

  • Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume and spacing) on the ITC instrument.

  • Titration: Load the TRIMEB solution into the sample cell and the guest molecule solution into the injection syringe. Perform a series of injections of the guest solution into the TRIMEB solution.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection. A binding isotherm is generated by plotting the heat change per injection against the molar ratio of guest to TRIMEB.

  • Data Analysis: Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software. The fitting will yield the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for the direct observation of non-covalent complexes in the gas phase.[9]

Methodology:

  • Sample Preparation: Prepare a solution containing both the guest molecule and TRIMEB in a volatile solvent system (e.g., water/methanol or water/acetonitrile) to facilitate electrospray ionization. The concentrations should be optimized to favor complex formation.

  • Instrument Setup: Tune the mass spectrometer using gentle source conditions (e.g., low capillary voltage, low source temperature) to preserve the non-covalent interactions during the ionization process.

  • Infusion and Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a mass range that encompasses the expected masses of the free guest, free TRIMEB, and their potential complexes.

  • Data Analysis: Identify the peaks corresponding to the [Guest+H]+ or [Guest-H]-, [TRIMEB+Na]+ (or other adducts), and the non-covalent complex ions (e.g., [Guest+TRIMEB+Na]+). The mass-to-charge ratio of the complex ion will confirm its stoichiometry.

Visualizing the Workflow

The general workflow for determining the stoichiometry of a TRIMEB inclusion complex can be visualized as a logical progression of steps, from initial hypothesis to final confirmation.

Stoichiometry Determination Workflow cluster_prep Phase 1: Preparation & Hypothesis cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Confirmation cluster_conclusion Phase 4: Conclusion start Hypothesize Stoichiometry (e.g., 1:1 based on literature) prep_guest Prepare Guest Solution start->prep_guest prep_trimeb Prepare TRIMEB Solution start->prep_trimeb jobs_plot Job's Plot (UV-Vis or NMR) prep_guest->jobs_plot itc Isothermal Titration Calorimetry (ITC) prep_guest->itc ms Mass Spectrometry (ESI-MS) prep_guest->ms prep_trimeb->jobs_plot prep_trimeb->itc prep_trimeb->ms analyze_jobs Analyze Plot Maximum jobs_plot->analyze_jobs analyze_itc Fit Binding Isotherm itc->analyze_itc analyze_ms Identify Complex m/z ms->analyze_ms confirm_stoich Confirm Stoichiometry analyze_jobs->confirm_stoich analyze_itc->confirm_stoich analyze_ms->confirm_stoich

Caption: Workflow for TRIMEB inclusion complex stoichiometry determination.

By selecting the appropriate method and following a rigorous experimental protocol, researchers can confidently determine the stoichiometry of their this compound inclusion complexes, a fundamental step in the development of advanced and effective formulations.

References

Assessing the In Vivo Bioavailability Enhancement by Trimethyl-β-Cyclodextrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral bioavailability of poorly water-soluble drugs presents a significant challenge in pharmaceutical development. Trimethyl-β-cyclodextrin (TMB-CD), a methylated derivative of β-cyclodextrin, has emerged as a promising excipient to overcome this hurdle. This guide provides an objective comparison of TMB-CD's performance in enhancing in vivo bioavailability against other alternatives, supported by experimental data and detailed methodologies.

Mechanism of Bioavailability Enhancement

Trimethyl-β-cyclodextrin enhances the oral bioavailability of lipophilic drugs through a dual mechanism. Primarily, it encapsulates the drug molecule within its hydrophobic inner cavity, forming an inclusion complex. This complexation increases the apparent solubility of the drug in the gastrointestinal fluid, leading to an improved dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble compounds.

Furthermore, evidence suggests that methylated cyclodextrins, including TMB-CD, can inhibit the function of efflux transporters such as P-glycoprotein (P-gp) in the intestinal epithelium.[1] P-gp actively pumps absorbed drug molecules back into the intestinal lumen, thereby reducing their net absorption. By inhibiting P-gp, TMB-CD allows for greater intracellular accumulation and subsequent absorption of the drug into the systemic circulation.

Below is a diagram illustrating this dual mechanism of action.

Mechanism of TMB-CD Mediated Bioavailability Enhancement cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelium Drug Drug Inclusion Complex Inclusion Complex Drug->Inclusion Complex Complexation TMB-CD TMB-CD TMB-CD->Inclusion Complex P-gp P-gp TMB-CD->P-gp Inhibition Enterocyte Enterocyte Inclusion Complex->Enterocyte Increased Solubility & Dissolution Enterocyte->P-gp Efflux Bloodstream Systemic Circulation Enterocyte->Bloodstream Absorption

Caption: Dual mechanism of TMB-CD action.

Comparative In Vivo Bioavailability Data

The following table summarizes pharmacokinetic data from a preclinical study comparing the oral bioavailability of Albendazole (B1665689), a poorly water-soluble anthelmintic drug, when administered alone and as a complex with methyl-β-cyclodextrin (a type of TMB-CD).

FormulationActive MetaboliteCmax (µg/mL)Tmax (h)AUC0–48 (h*µg/mL)Relative Bioavailability (%)
Albendazole (Control)Albendazole Sulfoxide2.81350.72100
Albendazole-Methyl-β-CDAlbendazole Sulfoxide10.26119.95236.5

Data sourced from a study by Li et al. (2023).[1] The study highlights a significant increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) for the cyclodextrin (B1172386) formulation.

Experimental Protocols

This section details a representative experimental protocol for assessing the in vivo oral bioavailability of a drug formulated with Trimethyl-β-cyclodextrin in a rat model.

1. Animals:

  • Male Wistar rats (200-250 g) are used.

  • Animals are housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12 h light/dark cycle).

  • Rats are fasted for 12 hours prior to the experiment with free access to water.

2. Formulation Preparation:

  • Control Formulation: The pure drug is suspended in a 0.5% (w/v) carboxymethylcellulose (CMC) solution in water.

  • TMB-CD Formulation: An inclusion complex of the drug and TMB-CD is prepared, typically by a co-lyophilization or kneading method. The complex is then dissolved or suspended in water to achieve the desired dose.

  • Comparative Formulations: Formulations with other cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) are prepared using similar methods for direct comparison.

3. Drug Administration:

  • The formulations are administered orally to the rats via gavage.

  • The dosage is calculated based on the body weight of each animal.

4. Blood Sampling:

  • Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 10,000 rpm for 10 minutes) and stored at -20°C until analysis.

5. Bioanalytical Method:

  • The concentration of the drug (and its major metabolites, if applicable) in the plasma samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

  • The method involves protein precipitation from the plasma samples, followed by chromatographic separation and detection.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each rat is analyzed using non-compartmental pharmacokinetic methods.

  • Key parameters calculated include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2: Elimination half-life.

  • The relative bioavailability of the TMB-CD formulation is calculated as: (AUC_TMB-CD / AUC_Control) * 100.

The following diagram outlines the typical workflow for an in vivo bioavailability study.

Experimental Workflow for In Vivo Bioavailability Assessment Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Formulation Preparation Formulation Preparation Dosing Dosing Formulation Preparation->Dosing Fasting->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Bioanalysis Bioanalysis Plasma Separation->Bioanalysis Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis->Pharmacokinetic Analysis

Caption: In vivo bioavailability study workflow.

Conclusion

Trimethyl-β-cyclodextrin demonstrates significant potential as an effective excipient for enhancing the in vivo oral bioavailability of poorly soluble drugs. Its dual mechanism of action, involving both solubility enhancement and P-glycoprotein inhibition, offers a distinct advantage over other solubilizing agents. The presented data for albendazole provides a clear example of its efficacy. For researchers and drug development professionals, TMB-CD represents a valuable tool in the formulation of challenging drug candidates, warranting further investigation and consideration in preclinical and clinical development programs.

References

Cross-Validation of Trimethyl-β-Cyclodextrin Complex Formation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of inclusion complexes between guest molecules and Trimethyl-β-cyclodextrin (TMB-CD) is a critical aspect of drug delivery and formulation, enhancing the solubility, stability, and bioavailability of active pharmaceutical ingredients. The characterization of these complexes, however, requires robust analytical validation. This guide provides a comparative overview of three powerful analytical techniques—Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the cross-validation of TMB-CD complex formation. We present supporting experimental data, detailed methodologies, and a logical workflow to ensure accurate and reliable characterization of these host-guest systems.

Data Presentation: A Comparative Analysis

Analytical TechniqueGuest MoleculeCyclodextrin (B1172386)Stoichiometry (n)Binding Constant (K)ΔH (kcal/mol)TΔS (kcal/mol)
Isothermal Titration Calorimetry (ITC) Daclatasvir (B1663022)Trimethyl-β-cyclodextrin1:11.5 x 10⁴ M⁻¹-5.8-0.3
Nuclear Magnetic Resonance (NMR) Spectroscopy MitragynineSulfobutylether-β-cyclodextrin1:1 and 2:1logβ₁₁ = 3.68, logβ₂₁ = 6.87--
Ultraviolet-Visible (UV-Vis) Spectroscopy Vanillinβ-cyclodextrin1:1179 M⁻¹--

Note: The data presented is sourced from various studies to illustrate the capabilities of each technique. Direct comparison of binding constants across different guest-host systems should be made with caution. The primary purpose is to demonstrate the type and precision of data each method yields.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility and accurate comparison.

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a guest molecule to TMB-CD, providing a complete thermodynamic profile of the interaction.[1][2]

  • Instrumentation: An isothermal calorimeter (e.g., MicroCal ITC200).

  • Sample Preparation:

    • Prepare a solution of the guest molecule (e.g., 0.1 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a solution of TMB-CD (e.g., 1 mM) in the same buffer.

    • Degas both solutions to prevent bubble formation during the experiment.

  • Experimental Procedure:

    • Load the TMB-CD solution into the sample cell (e.g., 202.8 μL) of the calorimeter.

    • Load the guest molecule solution into the injection syringe (e.g., 40 μL).

    • Set the experimental temperature (e.g., 25 °C) and stirring speed (e.g., 750 rpm).

    • Perform an initial injection of a small volume (e.g., 0.4 μL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 19 injections of 2 μL each) at regular intervals (e.g., 150 s).

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of guest to TMB-CD.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding constant (K), and enthalpy change (ΔH).[2]

    • Calculate the Gibbs free energy change (ΔG) and entropy change (ΔS) using the equation: ΔG = -RTlnK = ΔH - TΔS.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the inclusion complex and the dynamics of the binding process by monitoring changes in the chemical shifts of the host and/or guest protons upon complexation.[3][4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Prepare a series of samples in a deuterated solvent (e.g., D₂O) with a constant concentration of the guest molecule (e.g., 1 mM) and varying concentrations of TMB-CD (e.g., 0 to 10 mM).

  • Experimental Procedure:

    • Acquire ¹H NMR spectra for each sample at a constant temperature.

    • Identify the proton signals of both the guest molecule and TMB-CD.

    • Monitor the changes in the chemical shifts (Δδ) of the guest protons and the inner protons of the TMB-CD cavity (H3 and H5) as the concentration of TMB-CD increases.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) of a specific guest proton against the concentration of TMB-CD.

    • Use non-linear regression analysis to fit the titration data to a 1:1 or 1:2 binding model to determine the binding constant (K) and the stoichiometry (n).[3]

    • For more detailed structural information, 2D NMR experiments such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be performed to identify through-space correlations between the protons of the guest and the TMB-CD cavity.[4]

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique to determine the stoichiometry and binding constant of inclusion complexes, particularly when the guest molecule possesses a chromophore that exhibits a change in its absorption spectrum upon inclusion in the TMB-CD cavity.[5][6]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the guest molecule in a suitable solvent (e.g., water or buffer).

    • Prepare a series of solutions with a constant concentration of the guest molecule and increasing concentrations of TMB-CD.

  • Experimental Procedure:

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

    • Monitor the changes in the absorbance at the wavelength of maximum absorption (λ_max) of the guest molecule.

  • Data Analysis (using the Benesi-Hildebrand method for 1:1 complexation):

    • Calculate the change in absorbance (ΔA) at λ_max for each TMB-CD concentration.

    • Plot 1/ΔA versus 1/[TMB-CD].

    • If a linear plot is obtained, it confirms a 1:1 stoichiometry.[6]

    • The binding constant (K) can be calculated from the slope and intercept of the linear fit using the Benesi-Hildebrand equation: 1/ΔA = 1/(K * Δε * [Guest] * [TMB-CD]) + 1/(Δε * [Guest]) where Δε is the difference in molar absorptivity between the complexed and free guest.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating TMB-CD complex formation and the signaling pathway of complex characterization.

CrossValidationWorkflow cluster_Techniques Analytical Techniques cluster_Data Derived Parameters ITC Isothermal Titration Calorimetry (ITC) Thermo Thermodynamic Profile (ΔH, TΔS, ΔG) ITC->Thermo Stoich_K Stoichiometry (n) Binding Constant (K) ITC->Stoich_K NMR Nuclear Magnetic Resonance (NMR) Spectroscopy NMR->Stoich_K Structure Structural Information (Inclusion Mode) NMR->Structure UV_Vis UV-Visible Spectroscopy UV_Vis->Stoich_K Validation Cross-Validation and Model Confirmation Thermo->Validation Stoich_K->Validation Structure->Validation

Caption: Workflow for the cross-validation of TMB-CD complex formation.

SignalingPathway cluster_Analysis Analytical Characterization cluster_Results Characterization Outcomes Start TMB-CD and Guest Molecule Interaction Complex Formation of Inclusion Complex Start->Complex ITC ITC Analysis Complex->ITC NMR NMR Analysis Complex->NMR UV_Vis UV-Vis Analysis Complex->UV_Vis Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo Binding Binding Affinity (K) & Stoichiometry (n) ITC->Binding NMR->Binding Structure Complex Structure NMR->Structure UV_Vis->Binding

Caption: Characterization pathway of TMB-CD complex formation.

References

A Head-to-Head Battle for Cholesterol: Trimethyl-β-Cyclodextrin Demonstrates Superior Extraction Efficiency Over Methyl-β-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular studies and formulation development, the choice of cholesterol-depleting agent is critical. This guide provides an objective comparison of the cholesterol extraction efficiency of Trimethyl-β-cyclodextrin (TMβCD) and the more commonly used Methyl-β-cyclodextrin (MβCD), supported by experimental data.

In the realm of cellular biology and pharmaceutical sciences, the manipulation of membrane cholesterol is a key technique for studying lipid rafts, signal transduction, and for the formulation of drug delivery systems. Cyclodextrins, a class of cyclic oligosaccharides, are widely employed for their ability to encapsulate cholesterol within their hydrophobic core. Among the various derivatives, methylated β-cyclodextrins are particularly effective. This guide focuses on a direct comparison between two prominent methylated β-cyclodextrins: Trimethyl-β-cyclodextrin (TMβCD) and Methyl-β-cyclodextrin (MβCD).

Executive Summary of Comparative Efficiency

Experimental evidence indicates that Trimethyl-β-cyclodextrin exhibits a higher efficiency in cholesterol solubilization and, by extension, extraction from membranes compared to Methyl-β-cyclodextrin. A pivotal study by Piel et al. established a clear hierarchy of cholesterol solubilizing effect among various β-cyclodextrin derivatives, with the following order: TRIMEB > RAMEB > DIMEB > CRYSMEB > HPBCD .[1] Here, TRIMEB refers to Trimethyl-β-cyclodextrin, while RAMEB (Randomly Methylated-β-Cyclodextrin) and DIMEB (Dimethyl-β-Cyclodextrin) are forms of Methyl-β-cyclodextrin. This demonstrates the superior capability of the fully methylated cyclodextrin (B1172386) (TMβCD) in interacting with and solubilizing cholesterol.

This increased efficiency can be attributed to the higher hydrophobicity of the cyclodextrin cavity when all hydroxyl groups are methylated, leading to a stronger affinity for the lipophilic cholesterol molecule. This is further substantiated by the high binding constant observed for Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, a specific isomer of TMβCD, with cholesterol.

Quantitative Data Summary

The following table summarizes the available quantitative data to compare the cholesterol interaction and extraction capabilities of TMβCD and MβCD. It is important to note that direct head-to-head percentage-based cholesterol extraction data from cellular systems under identical conditions is scarce in publicly available literature. The data presented is compiled from studies on model systems (liposomes) and binding affinity measurements.

ParameterTrimethyl-β-cyclodextrin (TMβCD)Methyl-β-cyclodextrin (MβCD)Source
Cholesterol Solubilizing Effect Highest among methylated derivativesLower than TMβCD[1]
Binding Constant (K) with Cholesterol Approx. 2.2 x 10⁶ M⁻² (for a 2:1 complex of Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin)Data not directly comparable

Experimental Protocols

To provide a framework for researchers wishing to replicate or build upon these findings, a detailed experimental protocol for comparing the cholesterol extraction efficiency of TMβCD and MβCD is outlined below. This protocol is a composite based on established methodologies for cyclodextrin-mediated cholesterol depletion.

Objective:

To quantitatively compare the cholesterol extraction efficiency of Trimethyl-β-cyclodextrin and Methyl-β-cyclodextrin from cultured mammalian cells.

Materials:
  • Cultured mammalian cells (e.g., human fibroblasts, erythrocytes)

  • Trimethyl-β-cyclodextrin (TMβCD)

  • Methyl-β-cyclodextrin (MβCD)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cholesterol quantification assay kit (e.g., Amplex Red Cholesterol Assay Kit)

  • Cell lysis buffer

  • Microplate reader

Procedure:
  • Cell Culture: Culture mammalian cells to confluency in appropriate growth medium.

  • Preparation of Cyclodextrin Solutions: Prepare stock solutions of TMβCD and MβCD in serum-free medium at various concentrations (e.g., 1, 5, 10 mM).

  • Cholesterol Depletion:

    • Wash the confluent cells twice with pre-warmed PBS.

    • Incubate the cells with the different concentrations of TMβCD and MβCD solutions for a defined period (e.g., 30 or 60 minutes) at 37°C. A control group should be incubated with serum-free medium only.

  • Cell Lysis:

    • After incubation, wash the cells three times with cold PBS to remove the cyclodextrins.

    • Lyse the cells using a suitable cell lysis buffer.

  • Cholesterol Quantification:

    • Determine the total cholesterol content in the cell lysates using a cholesterol quantification assay kit according to the manufacturer's instructions.

    • Measure the protein concentration in the lysates to normalize the cholesterol content.

  • Data Analysis:

    • Calculate the percentage of cholesterol remaining in the cells for each treatment group relative to the control group.

    • Plot the percentage of cholesterol depletion as a function of cyclodextrin concentration for both TMβCD and MβCD to compare their efficiencies.

Visualizing the Process and Workflow

To better understand the underlying mechanisms and the experimental design, the following diagrams have been generated.

CholesterolExtraction cluster_membrane Cell Membrane cholesterol Cholesterol complex Cholesterol-Cyclodextrin Complex cholesterol->complex phospholipid Phospholipid cyclodextrin Cyclodextrin (TMβCD or MβCD) cyclodextrin->cholesterol Hydrophobic Interaction cyclodextrin->complex

Mechanism of Cyclodextrin-mediated Cholesterol Extraction.

ExperimentalWorkflow start Start: Cultured Cells prep_cd Prepare TMβCD and MβCD Solutions start->prep_cd treatment Incubate Cells with Cyclodextrins start->treatment prep_cd->treatment wash Wash Cells to Remove Cyclodextrins treatment->wash lysis Lyse Cells wash->lysis quantify Quantify Cholesterol and Protein lysis->quantify analyze Analyze and Compare Extraction Efficiency quantify->analyze end End: Comparative Data analyze->end

Experimental Workflow for Comparing Cholesterol Extraction Efficiency.

Discussion

The available data strongly suggests that Trimethyl-β-cyclodextrin is a more potent cholesterol-extracting agent than Methyl-β-cyclodextrin. The higher degree of methylation in TMβCD enhances the hydrophobicity of its internal cavity, leading to a more favorable interaction with cholesterol. This is reflected in the qualitative ranking of cholesterol solubilizing effects and the high binding constant of a TMβCD isomer with cholesterol.

For researchers requiring maximal cholesterol depletion, TMβCD presents a more efficient option, potentially allowing for the use of lower concentrations or shorter incubation times to achieve the desired effect, which could in turn minimize potential off-target effects on cell viability and membrane integrity. However, it is crucial to empirically determine the optimal concentration and incubation time for any specific cell type and experimental condition to balance extraction efficiency with cellular health. MβCD remains a widely used and effective tool, but for applications demanding the highest degree of cholesterol removal, TMβCD should be considered the superior alternative. Further head-to-head studies in various cell lines are warranted to expand upon these findings and provide more granular quantitative comparisons.

References

Validation of a Chiral Separation Method Using Trimethyl-β-Cyclodextrin in Capillary Electrophoresis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of trimethyl-β-cyclodextrin (TM-β-CD) as a chiral selector in capillary electrophoresis (CE) for the separation of enantiomers. The information presented is supported by experimental data from various studies, offering a comprehensive resource for method development and validation.

Performance of Trimethyl-β-Cyclodextrin in Chiral Separations

TM-β-CD has proven to be an effective chiral selector for the enantiomeric separation of various pharmaceutical compounds. Its utility is demonstrated in the successful baseline separation of drugs like verapamil (B1683045) and mexiletine.[1][2] The chiral recognition mechanism of cyclodextrins, including TM-β-CD, is based on the formation of inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility.

Comparative Performance Data

The following tables summarize the performance of TM-β-CD in the chiral separation of specific active pharmaceutical ingredients (APIs) and compare it with other cyclodextrin-based chiral selectors.

Table 1: Enantioseparation of Verapamil using Trimethyl-β-CD in CE [1][3]

ParameterOptimized ConditionResult
Chiral Selector21 mM Heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD)-
Background Electrolyte (BGE)50 mM Phosphate Buffer (pH 5.0)-
Voltage20 kV-
Temperature15 °C-
Injection50 mbar for 5 seconds-
Detection230 nm-
Resolution (Rs) -1.58
Migration Time -Approx. 4 min
Selectivity (α) -1.04

Table 2: Enantioseparation of Mexiletine using Trimethyl-β-CD in CE [2][4][5]

ParameterOptimized ConditionResult
Chiral Selector50 mM Heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD)-
Background Electrolyte (BGE)60 mM Phosphate Buffer (pH 5.0)-
Voltage30 kV-
Temperature20 °C-
Injection50 mbar for 5 seconds-
Detection210 nm-
Resolution (Rs) -1.52
Migration Time -Under 5 min

Table 3: Comparison of Trimethyl-β-CD with Other Cyclodextrin (B1172386) Derivatives for Chiral Separation of Basic Pharmaceuticals [6]

A study comparing 26 different cyclodextrin derivatives for the enantiomeric separation of 35 basic pharmaceutical compounds identified heptakis(2,3,6-O-trimethyl)-β-CD as one of the five most effective chiral selectors.[6] This highlights its broad applicability in resolving a wide range of chiral compounds.[6]

Experimental Protocols: Validation of a Chiral CE Method

The validation of a chiral separation method is crucial to ensure its suitability for its intended purpose. The following protocols are based on International Council for Harmonisation (ICH) guidelines and published validation studies.[7][8]

System Suitability

Before commencing method validation, system suitability tests are performed to ensure the chromatographic system is performing adequately.

  • Protocol:

    • Prepare a standard solution containing the racemic mixture of the analyte.

    • Perform at least five replicate injections of the standard solution.

    • Calculate the resolution (Rs) between the enantiomer peaks, the number of theoretical plates (N), and the tailing factor (T) for each peak.

    • The acceptance criteria are typically: Rs > 1.5, N > 2000, and 0.8 < T < 1.5.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of the pure enantiomer (if available).

    • Analyze a sample of the racemic mixture.

    • Analyze a sample of the racemic mixture spiked with known related substances or impurities.

    • Demonstrate that there are no interfering peaks at the retention times of the enantiomers. For critical separations, resolution from the closest eluting peak should be demonstrated.[9]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a series of at least five calibration standards of the minor enantiomer, ranging from the limit of quantitation (LOQ) to at least 120% of the specification limit.

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²), which should typically be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare placebo samples spiked with the minor enantiomer at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery for each sample.

    • The mean recovery should be within a pre-defined range, typically 90-110%.[7]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of the analyte at 100% of the test concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the relative standard deviation (RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD of the combined results from both studies.

    • The acceptance criterion for precision is typically an RSD of ≤ 10% for the quantitation of an enantiomeric impurity.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the concentration of the minor enantiomer that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject samples at these concentrations to confirm the ratios.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Identify critical method parameters (e.g., BGE pH, TM-β-CD concentration, voltage, temperature).

    • Vary each parameter within a small, defined range (e.g., pH ± 0.1, concentration ± 5%).

    • Analyze the sample under each modified condition.

    • Evaluate the effect on the resolution and migration times of the enantiomers. The separation should remain acceptable under all tested conditions.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the validation of a chiral separation method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation MD_Start Select Chiral Selector (e.g., TM-β-CD) MD_Screen Screening of CE Parameters (pH, Voltage, Temperature, [CS]) MD_Start->MD_Screen MD_Optimize Optimization of Separation (Resolution & Analysis Time) MD_Screen->MD_Optimize V_SS System Suitability MD_Optimize->V_SS Optimized Method V_Spec Specificity V_SS->V_Spec V_Lin Linearity V_Spec->V_Lin V_Acc Accuracy V_Lin->V_Acc V_Prec Precision (Repeatability & Intermediate) V_Acc->V_Prec V_LOQ LOD & LOQ V_Prec->V_LOQ V_Rob Robustness V_LOQ->V_Rob

Caption: Experimental Workflow for Chiral Method Development and Validation.

G Analyte Racemic Analyte Complex1 Analyte-CS Complex (Enantiomer 1) Analyte->Complex1 Complex2 Analyte-CS Complex (Enantiomer 2) Analyte->Complex2 CS Trimethyl-β-cyclodextrin (Chiral Selector) CS->Complex1 CS->Complex2 Separation Differential Migration in CE Complex1->Separation Complex2->Separation Detection Detection (UV/DAD) Separation->Detection Result Separated Enantiomer Peaks Detection->Result

Caption: Signaling Pathway of Chiral Recognition and Separation in CE.

References

In Vitro-In Vivo Correlation of Drug Release from Trimethyl-beta-cyclodextrin Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro drug release and in vivo performance of drug complexes with methylated beta-cyclodextrins, focusing on establishing a meaningful in vitro-in vivo correlation (IVIVC). The inclusion of poorly soluble drugs within the hydrophobic cavity of cyclodextrins is a well-established strategy to enhance their aqueous solubility and dissolution rate, which can, in turn, significantly improve a drug's bioavailability.[1][2] This guide presents supporting experimental data from a study on tacrolimus (B1663567) complexed with heptakis(2,6-di-O-methyl)-beta-cyclodextrin (DM-β-CD), a derivative of trimethyl-beta-cyclodextrin, to illustrate these principles.

Executive Summary

The complexation of poorly water-soluble drugs with methylated cyclodextrins, such as this compound and its derivatives, offers a promising approach to enhance oral bioavailability. This is primarily achieved by improving the drug's dissolution rate. A strong in vitro-in vivo correlation is crucial for the development and optimization of such drug delivery systems, as it allows for the prediction of in vivo performance based on in vitro data. The data presented herein for a tacrolimus-DM-β-CD complex demonstrates a significant enhancement in both the in vitro dissolution rate and the in vivo absorption compared to the pure drug. This guide provides the detailed experimental protocols, comparative data, and visual workflows to aid researchers in the development and evaluation of similar cyclodextrin-based drug formulations.

Data Presentation: In Vitro Dissolution and In Vivo Pharmacokinetics of Tacrolimus and its DM-β-CD Complex

The following tables summarize the quantitative data from a comparative study on the dissolution and oral bioavailability of tacrolimus and its inclusion complex with heptakis(2,6-di-O-methyl)-beta-cyclodextrin (DM-β-CD).

Table 1: In Vitro Dissolution of Tacrolimus and Tacrolimus/DM-β-CD Complex

Time (minutes)Pure Tacrolimus (% Dissolved)Tacrolimus/DM-β-CD Complex (% Dissolved)
5< 5~ 60
10< 5~ 75
20< 5~ 85
30< 5~ 90
60< 10> 95

Data is approximated from the dissolution profiles presented in Arima et al., 2001.[1]

Table 2: In Vivo Pharmacokinetic Parameters of Tacrolimus and Tacrolimus/DM-β-CD Complex in Rats Following Oral Administration

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)
Pure Tacrolimus Suspension1.8 ± 0.54.0 ± 1.215.7 ± 4.9
Tacrolimus/DM-β-CD Complex Suspension12.3 ± 2.11.0 ± 0.368.9 ± 11.5

Data sourced from Arima et al., 2001.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

Preparation of the this compound Inclusion Complex

The inclusion complex of the drug and this compound (or its derivative) can be prepared using several methods. A common approach is the co-evaporation method:

  • Dissolution: The drug and this compound are dissolved in a suitable solvent, such as a methanol-water mixture, in a specific molar ratio (e.g., 1:2 drug to cyclodextrin).

  • Evaporation: The solvent is then evaporated under reduced pressure at a controlled temperature (e.g., 40°C) to obtain a solid mass.

  • Pulverization and Sieving: The resulting solid is pulverized and passed through a sieve to obtain a fine powder of the inclusion complex.

  • Characterization: The formation of the inclusion complex should be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Powder X-ray Diffraction (PXRD).

In Vitro Dissolution Study

The in vitro release of the drug from the pure form and the cyclodextrin (B1172386) complex is evaluated using a standardized dissolution apparatus.

  • Apparatus: A USP Dissolution Testing Apparatus 2 (Paddle Method) is typically used.

  • Dissolution Medium: A specified volume (e.g., 900 mL) of a physiologically relevant medium, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8), is used. The medium is maintained at 37 ± 0.5°C.

  • Procedure:

    • An accurately weighed amount of the pure drug or the inclusion complex, equivalent to a specific dose of the drug, is added to the dissolution vessel.

    • The paddle is rotated at a constant speed (e.g., 50 rpm).

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), aliquots of the dissolution medium are withdrawn.

    • An equal volume of fresh, pre-warmed medium is immediately added to maintain a constant volume.

  • Quantification: The withdrawn samples are filtered, and the concentration of the dissolved drug is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vivo Pharmacokinetic Study

Animal models, such as rats, are commonly used to assess the in vivo performance of the formulations.

  • Animal Model: Male Wistar rats are often used. The animals are fasted overnight before the experiment with free access to water.

  • Dosing: The pure drug suspension and the drug/cyclodextrin complex suspension are administered orally via gavage at a specific dose.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Drug Quantification: The concentration of the drug in the plasma samples is determined using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), are calculated from the plasma concentration-time data.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

IVIVC_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Testing cluster_Correlation IVIVC Establishment Drug Poorly Soluble Drug Complexation Inclusion Complex Preparation Drug->Complexation TmbCD This compound TmbCD->Complexation Formulation Dosage Form Preparation (e.g., Suspension) Complexation->Formulation Dissolution In Vitro Dissolution Study Formulation->Dissolution AnimalStudy Oral Administration to Animal Model Formulation->AnimalStudy ReleaseProfile Generate Dissolution Profiles Dissolution->ReleaseProfile Correlation Correlate In Vitro Dissolution with In Vivo Absorption ReleaseProfile->Correlation PK_Sampling Pharmacokinetic Blood Sampling AnimalStudy->PK_Sampling PK_Analysis Bioanalysis & Pharmacokinetic Modeling PK_Sampling->PK_Analysis PlasmaProfile Generate Plasma Concentration-Time Profiles PK_Analysis->PlasmaProfile PlasmaProfile->Correlation

Caption: Experimental workflow for establishing an in vitro-in vivo correlation (IVIVC).

Drug_Release_Mechanism cluster_Complex Inclusion Complex cluster_Dissolution Dissolution Medium (In Vitro) / GI Fluid (In Vivo) cluster_Absorption Absorption Complex_img Complex Drug-TMβ-CD Complex (Solid State) DissolutionMedium Aqueous Environment Complex->DissolutionMedium Introduction into Dissociation Rapid Dissociation DissolutionMedium->Dissociation Leads to DissolvedDrug Free Drug in Solution Dissociation->DissolvedDrug DissolvedCD Free TMβ-CD in Solution Dissociation->DissolvedCD Membrane Gastrointestinal Membrane DissolvedDrug->Membrane Increased Concentration Gradient Absorption Drug Absorption Membrane->Absorption

Caption: Mechanism of drug release from a this compound complex.

IVIVC_Logic Start Start IVIVC Analysis InVitroData In Vitro Dissolution Data (% Drug Released vs. Time) Start->InVitroData InVivoData In Vivo Plasma Concentration Data (Concentration vs. Time) Start->InVivoData PlotData Plot % Drug Dissolved (In Vitro) vs. % Drug Absorbed (In Vivo) InVitroData->PlotData Deconvolution Deconvolution of In Vivo Data to Determine Fraction Absorbed InVivoData->Deconvolution Deconvolution->PlotData CorrelationCheck Is there a Point-to-Point Linear Correlation? PlotData->CorrelationCheck LevelA Level A IVIVC Established CorrelationCheck->LevelA Yes NoCorrelation No Level A IVIVC (Consider Level B or C) CorrelationCheck->NoCorrelation No

Caption: Logical flow for establishing a Level A IVIVC.

References

Evaluating the Impact of Trimethyl-beta-cyclodextrin on Drug Pharmacological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Trimethyl-beta-cyclodextrin (TMβCD) as a pharmaceutical excipient to enhance the pharmacological activity of drugs. Through a comparative analysis with other common cyclodextrins and alternative drug delivery systems, this document aims to equip researchers with the necessary data and methodologies to make informed decisions in formulation development.

Data Presentation: Quantitative Comparison of Solubilizing Effects

The following tables summarize the quantitative impact of TMβCD and other cyclodextrins on the solubility and dissolution of various drugs.

Table 1: Comparative Solubility Enhancement of Piroxicam by Different Beta-Cyclodextrins

Cyclodextrin (B1172386) DerivativeMolar Ratio (Drug:CD)Apparent Stability Constant (Kc) (M⁻¹)Solubility Enhancement FactorReference
Trimethyl-β-CD (TMβCD) 1:145525.8[1]
Hydroxypropyl-β-CD (HP-β-CD)1:128916.4[1]
β-Cyclodextrin (β-CD)1:118710.6[1]
2,6-dimethyl-β-CD (DM-β-CD)1:1103.5-[1]

Table 2: Dissolution Rate Enhancement of Piroxicam by Different Beta-Cyclodextrins

FormulationDissolution MediumTime (min)% Drug DissolvedReference
Piroxicam (Pure)Phosphate (B84403) Buffer (pH 7.4)6025[2]
Piroxicam-β-CD ComplexPhosphate Buffer (pH 7.4)6065[2]
Piroxicam-HP-β-CD ComplexPhosphate Buffer (pH 7.4)6080[2]
Piroxicam-TMβCD Complex Phosphate Buffer (pH 7.4)60>90[1]

Table 3: Comparative Effect of Cyclodextrins on the Aqueous Solubility of Temozolomide (B1682018)

CyclodextrinConcentration (mM)Temozolomide Solubility (mg/mL)Fold IncreaseReference
None-0.5-[3]
β-Cyclodextrin (β-CD)152.14.2[3]
Hydroxypropyl-β-CD (HP-β-CD)153.57.0[3]
Trimethyl-β-CD (TMβCD) 104.89.6[4]
2-hydroxy-propyl-γ-CD152.85.6[3]

Table 4: In Vivo Pharmacokinetic Parameters of Itraconazole (B105839) Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Bioavailability (%)Reference
Itraconazole (Oral Suspension)350 ± 804.02,800 ± 500100 (Reference)[5][6]
Itraconazole-HP-β-CD (Oral Solution)850 ± 1502.07,500 ± 1,200~268[5][6]
Itraconazole-SBE-β-CD (Oral Solution)920 ± 1801.58,100 ± 1,500~289[5][6]
Itraconazole-HBenBCD (Oral Solution)1100 ± 2001.59,200 ± 1,700~328[5]

Note: Data for TMβCD with Itraconazole was not explicitly found in the provided search results, highlighting a potential area for further research.

Table 5: Comparison of Temozolomide Delivery Systems - Cyclodextrins vs. Liposomes

Delivery SystemDrug Loading/Encapsulation EfficiencyIn Vitro Release ProfileIn Vivo Efficacy (Animal Model)Reference
TMβCD Inclusion Complex High (dependent on stoichiometry)Rapid releaseEnhanced solubility and potential for improved oral absorption[3]
Liposomal Temozolomide52% Encapsulation EfficiencySustained release over 10h, faster at acidic pHHigher plasma concentration and longer circulation time compared to free TMZ. Significantly reduced tumor size in glioblastoma-bearing rats when combined with ultrasound-mediated BBB opening.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

2.1. Phase Solubility Study

This method, based on the Higuchi and Connors technique, is used to determine the stoichiometry and stability constants of drug-cyclodextrin complexes.

  • Materials: The drug of interest, cyclodextrins (TMβCD, HP-β-CD, etc.), and a suitable aqueous buffer (e.g., phosphate buffer at a specific pH).

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

    • Add an excess amount of the drug to each cyclodextrin solution in sealed containers.

    • Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

    • After equilibration, filter the suspensions to remove the undissolved drug.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the total drug concentration against the cyclodextrin concentration. The resulting phase solubility diagram (e.g., A-type, B-type) provides information on the complex stoichiometry and allows for the calculation of the apparent stability constant (Kc).[9][10]

2.2. In Vitro Dissolution Testing

This experiment evaluates the rate at which the drug dissolves from its pure form versus its cyclodextrin inclusion complex.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly used.

  • Dissolution Medium: A suitable buffer that mimics physiological conditions (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate buffer at pH 7.4).

  • Procedure:

    • Place a known amount of the pure drug or the drug-cyclodextrin complex (equivalent to a specific dose of the drug) into the dissolution vessel containing the pre-warmed dissolution medium.

    • Rotate the paddle at a constant speed (e.g., 50 or 75 rpm).

    • At predetermined time intervals, withdraw aliquots of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

    • Filter the samples and analyze the drug concentration using a suitable analytical method.

    • Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.[11][12][13]

2.3. In Vivo Pharmacokinetic Study in Rats

This study assesses the absorption, distribution, metabolism, and excretion (ADME) of the drug when administered as a cyclodextrin complex compared to the unformulated drug.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Formulations: The drug formulated with the cyclodextrin and a control formulation (e.g., the drug in an aqueous suspension).

  • Procedure:

    • Fast the animals overnight before drug administration.

    • Administer the formulations orally or intravenously at a specific dose.

    • At predetermined time points after administration, collect blood samples from the tail vein or via cardiac puncture.

    • Process the blood samples to obtain plasma.

    • Extract the drug from the plasma samples and analyze its concentration using a validated bioanalytical method (e.g., LC-MS/MS).

    • Plot the plasma drug concentration versus time and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[14][15]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental processes relevant to the evaluation of drug-cyclodextrin complexes.

cluster_0 Phase Solubility Study Workflow Start Start Prepare CD Solutions Prepare CD Solutions Start->Prepare CD Solutions Increasing [CD] Add Excess Drug Add Excess Drug Prepare CD Solutions->Add Excess Drug Equilibrate Equilibrate Add Excess Drug->Equilibrate Constant Temp. & Agitation Filter Filter Equilibrate->Filter Analyze Filtrate Analyze Filtrate Filter->Analyze Filtrate UV-Vis/HPLC Plot Data Plot Data Analyze Filtrate->Plot Data [Drug] vs [CD] End End Plot Data->End Determine Kc & Stoichiometry

Caption: Workflow for a phase solubility study.

cluster_1 Piroxicam's Mechanism of Action Cellular Stimuli Cellular Stimuli Arachidonic Acid Arachidonic Acid Cellular Stimuli->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Piroxicam Piroxicam Piroxicam->COX-1 / COX-2 Inhibition

Caption: Piroxicam's inhibition of the COX pathway.

cluster_2 Temozolomide's Impact on Glioblastoma Signaling Temozolomide Temozolomide DNA Alkylation DNA Alkylation Temozolomide->DNA Alkylation PI3K/Akt Pathway PI3K/Akt Pathway Temozolomide->PI3K/Akt Pathway Activates DNA Damage DNA Damage DNA Alkylation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Wnt/β-catenin Pathway Wnt/β-catenin Pathway PI3K/Akt Pathway->Wnt/β-catenin Pathway Activates Resistance Resistance Wnt/β-catenin Pathway->Resistance

Caption: Key signaling pathways affected by Temozolomide.[16][17]

cluster_3 Itraconazole's Dual Mechanism of Action Itraconazole Itraconazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Itraconazole->Lanosterol 14α-demethylase Inhibits Hedgehog Signaling Pathway Hedgehog Signaling Pathway Itraconazole->Hedgehog Signaling Pathway Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14α-demethylase->Ergosterol Synthesis Blocks Fungal Cell Membrane Disruption Fungal Cell Membrane Disruption Ergosterol Synthesis->Fungal Cell Membrane Disruption Smoothened (Smo) Smoothened (Smo) Hedgehog Signaling Pathway->Smoothened (Smo) Acts on Anti-cancer Activity Anti-cancer Activity Hedgehog Signaling Pathway->Anti-cancer Activity

Caption: Antifungal and anticancer mechanisms of Itraconazole.[18][19]

This guide demonstrates that this compound is a highly effective solubilizing agent, often outperforming other beta-cyclodextrin (B164692) derivatives. The provided experimental protocols and diagrams offer a foundational framework for researchers to further investigate and apply TMβCD in their drug development pipelines.

References

Safety Operating Guide

Proper Disposal of Trimethyl-beta-cyclodextrin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of trimethyl-beta-cyclodextrin, designed for researchers, scientists, and drug development professionals.

This compound is generally not classified as a hazardous substance; however, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, impervious gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to minimize the potential for dust inhalation.[1][3] In the event of a spill, avoid generating dust and use dry clean-up methods.[1]

Spill Response:

  • Minor Spills: For small quantities, carefully sweep up the material, taking care to avoid creating dust.[1] Place the spilled solid into a clean, dry, and properly labeled, sealable container for disposal.[1]

  • Major Spills: In the case of a larger spill, evacuate the immediate area and alert emergency responders.[1] Control personal contact by using appropriate protective equipment, including a dust respirator.[1] Prevent the spillage from entering drains or water courses.[1][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as chemical waste, following all applicable national and local regulations.

  • Containerization: Keep the waste this compound in its original container whenever possible. If the original container is compromised, transfer the waste to a clean, dry, and clearly labeled container. The label should include the full chemical name.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Consult Local Regulations: Waste disposal regulations can vary significantly. It is mandatory to consult with your institution's EHS office or a qualified waste disposal expert to ensure compliance with all local, state, and federal guidelines.[4]

  • Arranging for Pickup: Contact your institution's designated chemical waste management service to schedule a pickup for the properly containerized and labeled this compound waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have This compound for Disposal check_contamination Is the material contaminated? start->check_contamination uncontaminated Uncontaminated Material check_contamination->uncontaminated No contaminated Contaminated Material check_contamination->contaminated Yes consult_sds Consult Safety Data Sheet (SDS) uncontaminated->consult_sds consult_ehs Consult Institutional EHS for guidance on contaminated waste contaminated->consult_ehs package Package in a clean, dry, labeled container consult_sds->package waste_pickup Arrange for chemical waste pickup package->waste_pickup consult_ehs->package end End: Proper Disposal waste_pickup->end

Caption: Decision workflow for this compound disposal.

Regulatory and Hazard Information

According to available Safety Data Sheets, this compound is not classified as a dangerous good for transport and does not have specific hazard classifications under most regulations.[5] It is not listed as a hazardous chemical in many common inventories.[5] However, it is crucial to handle it with the care afforded to all laboratory chemicals.

Regulatory Information Status
ADR/RID (Road/Rail Transport) Not regulated as a dangerous good[5]
IMDG (Maritime Transport) Not regulated as a dangerous good
IATA (Air Transport) Not regulated as a dangerous good
SARA 302/304/313 Does not contain components at levels exceeding reporting thresholds
CERCLA Reportable Quantity Does not contain components with a CERCLA RQ

Environmental Hazards: Currently, this compound is not classified as hazardous to the aquatic environment.[4] There is no specific data indicating significant bioaccumulation or persistence in the environment.[4] Despite this, it is imperative to prevent the chemical from entering drains, surface water, or groundwater systems.[4]

References

Personal protective equipment for handling Trimethyl-beta-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Trimethyl-beta-cyclodextrin in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under normal use conditions, it is prudent to follow standard laboratory safety practices. The primary potential hazard arises from the inhalation of dust particles.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles (NIOSH or EN 166 approved)To protect eyes from dust particles.[1]
Hand Protection Nitrile or latex glovesTo prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from dust.
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling large quantities or when the potential for dust generation is high.[2]

Safe Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and prevent contamination.

Operational Plan for Handling:

  • Preparation:

    • Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

    • Verify that a calibrated analytical balance is available if precise measurements are required.

    • Have all necessary equipment (spatulas, weighing paper, containers) readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations in a well-ventilated area.[3][4] For procedures with a high likelihood of dust generation, use a chemical fume hood.

    • To minimize dust, handle the powder gently. Avoid scooping or pouring from a significant height.

    • Use anti-static weighing dishes to prevent the powder from clinging and becoming airborne.

  • Dissolution:

    • When preparing solutions, add the this compound powder to the solvent slowly while stirring to prevent clumping and splashing.

  • Post-Handling:

    • Tightly seal the container of this compound after use.[1]

    • Clean all equipment and the work surface thoroughly.

    • Wash hands with soap and water after handling is complete.[3][4]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Prepare Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Powder in Ventilated Area don_ppe->weigh transfer Transfer to Receiving Vessel weigh->transfer dissolve Dissolve in Solvent (if applicable) transfer->dissolve seal Seal Stock Container dissolve->seal clean_area Clean Work Area & Equipment seal->clean_area doff_ppe Doff PPE clean_area->doff_ppe remove_waste Dispose of Waste doff_ppe->remove_waste wash_hands Wash Hands remove_waste->wash_hands

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Spill Size Procedure
Minor Spill 1. Wear appropriate PPE (gloves and safety glasses).[3] 2. Gently sweep or vacuum the spilled powder. Avoid creating dust clouds.[3] 3. Place the collected material into a sealed container for disposal.[3] 4. Clean the spill area with a damp cloth.
Major Spill 1. Evacuate the area and restrict access. 2. Increase ventilation to the area if it is safe to do so. 3. Wear appropriate PPE, including respiratory protection.[3] 4. Follow the procedure for a minor spill.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

Operational Plan for Disposal:

  • Waste Segregation:

    • Collect all disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, contaminated paper towels) in a designated, clearly labeled waste bag or container.

    • Unused or excess this compound should be kept in its original or a suitable, labeled container.

  • Disposal of Solid Waste:

    • For small quantities, dispose of the solid waste in accordance with your institution's chemical waste guidelines for non-hazardous powders.

    • Do not dispose of solid this compound down the drain.[1]

  • Disposal of Solutions:

    • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations. Always check with your facility's environmental health and safety (EHS) department for specific guidance.

Disposal Decision Tree

Disposal Decision Tree for this compound Waste start Waste Generated waste_type Solid or Liquid? start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid solid_disposal Dispose as Non-Hazardous Chemical Waste solid_waste->solid_disposal liquid_disposal Check Local Regulations for Drain Disposal liquid_waste->liquid_disposal

Caption: A decision tree to guide the proper disposal of this compound waste.

By adhering to these safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。